Decylamine
Description
Properties
IUPAC Name |
decan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-2-3-4-5-6-7-8-9-10-11/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZGKXUYDGKKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022171 | |
| Record name | 1-Decanamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine odor; [Hawley] mp = 17 deg C; [ChemIDplus] Clear colorless liquid; mp = 15 deg C; Absorbs carbon dioxide from air; [MSDSonline] | |
| Record name | Decylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
220.5 °C | |
| Record name | DECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 5.5X10+2 mg/L at 25 °C | |
| Record name | DECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.73 | |
| Record name | DECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.5 (Air = 1) | |
| Record name | DECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.1 [mmHg], 0.1 mm Hg at 25 °C | |
| Record name | Decylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DECYLAMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Water-white liquid | |
CAS No. |
2016-57-1 | |
| Record name | Decylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Decylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanamine | |
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| Record name | 1-Decanamine | |
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| Record name | Decylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.326 | |
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| Record name | DECYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9KKQ6ZZG9 | |
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| Record name | DECYLAMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
17 °C | |
| Record name | DECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Decylamine chemical formula and structure
An In-depth Technical Guide to Decylamine for Researchers and Drug Development Professionals
Abstract
This compound, a primary alkylamine with a ten-carbon chain, is a versatile compound in organic chemistry and materials science.[1][2] Its amphiphilic nature, stemming from a hydrophobic decyl tail and a hydrophilic amine head, underpins its utility as a surfactant, corrosion inhibitor, and a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][4][5] This guide provides a comprehensive overview of this compound's chemical formula, structure, physicochemical properties, and a detailed experimental protocol for its synthesis.
Chemical Identity and Structure
This compound is a straight-chain primary amine.[5] The molecule consists of a ten-carbon alkyl group (decyl group) attached to an amino group (-NH2).[4][5] This structure imparts both hydrophobic and hydrophilic characteristics to the molecule.[3][5]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a colorless liquid at room temperature with a characteristic amine or ammonia-like odor.[4][6][9] It is slightly soluble in water but readily soluble in organic solvents like ethanol (B145695) and ether.[9][10]
| Property | Value |
| Molecular Weight | 157.30 g/mol [6][11] |
| Appearance | Colorless to pale yellow liquid[4][5] |
| Odor | Amine/ammonia-like[4][6][9] |
| Melting Point | 12-17 °C[6][9][11] |
| Boiling Point | 216-220.5 °C[6][9][12] |
| Density | 0.787 g/mL at 25 °C[9][11] |
| Vapor Density | 5.5 (Air = 1)[4][6] |
| Water Solubility | 550 mg/L at 25 °C[4][6] |
| Refractive Index | 1.436 at 20 °C[9][12] |
Synthesis and Reactivity
This compound can be synthesized through several methods, including the reductive amination of decanal (B1670006), the reduction of decanenitrile, and the alkylation of ammonia (B1221849) with a decyl halide.[3][4] As a primary amine, it undergoes typical reactions such as acylation, alkylation, and condensation to form a variety of derivatives including amides and imines.[10][13] It is a nucleophilic and basic compound.[2][10]
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol details the synthesis of this compound from decanal and ammonia using a reducing agent.[3]
Materials:
-
Decanal (C₁₀H₂₀O)
-
Ammonia (NH₃)
-
Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas (H₂) with a Palladium catalyst (Pd)
-
Anhydrous ethanol (or another suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for inert atmosphere (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve decanal in anhydrous ethanol.
-
Imine Formation: Add a solution of ammonia in ethanol to the decanal solution. Stir the mixture at room temperature to facilitate the formation of the corresponding imine (C₁₀H₂₁CH=NH).[3]
-
Reduction:
-
Using NaBH₃CN: Slowly add sodium cyanoborohydride to the reaction mixture. The reaction is typically carried out at a controlled temperature between 25–60°C.[3]
-
Using Catalytic Hydrogenation: Alternatively, transfer the imine solution to a hydrogenation reactor. Add a palladium catalyst and subject the mixture to hydrogen gas pressure.
-
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Workup:
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by fractional distillation to obtain the final product.
-
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of various organic compounds.[1] It is used in the preparation of surfactants, corrosion inhibitors, and as a capping agent for the synthesis of nanoparticles.[3][4] In the pharmaceutical industry, it is utilized as an intermediate in the synthesis of biologically active molecules.[1] For instance, it has been used in the synthesis of the dynole 2-24 series of compounds through reductive amination.[3][9]
Visualization of Synthetic Pathway
The following diagram illustrates the workflow for the synthesis of this compound via reductive amination.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is a flammable liquid and can cause skin and eye irritation.[4][9] It is incompatible with strong oxidizing agents and acids.[4][9] It should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety goggles.[4] this compound can absorb carbon dioxide from the air.[4][9]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | High-Purity Amine Reagent | RUO [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | C10H23N | CID 8916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. n-Decylamine, 99% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 1-Decanamine [webbook.nist.gov]
- 9. This compound | 2016-57-1 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound 95 2016-57-1 [sigmaaldrich.com]
- 12. Fatty Amine this compound For Sale | 2016-57-1 [whamine.com]
- 13. getidiom.com [getidiom.com]
An In-depth Technical Guide to the Physical Properties of n-Decylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Decylamine, also known as 1-aminodecane, is a primary aliphatic amine with the chemical formula C₁₀H₂₃N. It consists of a ten-carbon alkyl chain attached to an amino group. This structure imparts both hydrophobic and hydrophilic properties to the molecule, making it a subject of interest in various fields, including as a corrosion inhibitor, a surfactant, and an intermediate in organic synthesis.[1][2] A thorough understanding of its physical properties is crucial for its application in research, particularly in drug development and material science, where these properties can influence formulation, stability, and biological interactions. This guide provides a comprehensive overview of the key physical properties of n-decylamine, supported by detailed experimental protocols and data presented for clarity and comparative analysis.
Core Physical Properties of n-Decylamine
The physical characteristics of n-decylamine are well-documented across various chemical and safety databases. The following tables summarize the key quantitative data.
General and Thermodynamic Properties
| Property | Value | References |
| Molecular Formula | C₁₀H₂₃N | [3][4] |
| Molecular Weight | 157.30 g/mol | [4][5][6] |
| Melting Point | 12-17 °C (54-63 °F) | [3][7][8][9] |
| Boiling Point | 216-221.4 °C (421-430.5 °F) at 760 mmHg | [3][5][7][8][10] |
| Flash Point | 85-89 °C (185-192.2 °F) | [4][5][7][11] |
| Autoignition Temperature | Not available | [11] |
| Vapor Pressure | 0.107 mmHg at 25 °C | [7][12] |
| Vapor Density | 5.5 (Air = 1) | [9][12] |
Physicochemical Properties
| Property | Value | References |
| Density | 0.787 g/mL at 25 °C | [3][5][6][7][8] |
| Solubility in Water | Slightly soluble (550 mg/L at 25 °C) | [1][9] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene, chloroform | [7] |
| Refractive Index (n₂₀/D) | 1.436 - 1.437 at 20 °C | [7][8][10][13] |
| pKa | 10.64 at 25 °C | [7][14] |
| LogP (Octanol/Water Partition Coefficient) | 1.92 | [9][10] |
Experimental Protocols for Determination of Physical Properties
Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for key experiments, based on standard laboratory practices and established testing methods.
Determination of Melting Point
Objective: To determine the temperature at which n-decylamine transitions from a solid to a liquid state.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of solid n-decylamine (previously cooled below its melting point) is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range from the initial to the final temperature. For a pure substance, this range is typically narrow.
Determination of Boiling Point
Objective: To determine the temperature at which the vapor pressure of liquid n-decylamine equals the external pressure.
Methodology (Thiele Tube Method):
-
Sample Preparation: A small volume (a few milliliters) of n-decylamine is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is immersed in the oil.
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued.
-
Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. The atmospheric pressure should also be recorded.
Determination of Density
Objective: To determine the mass per unit volume of n-decylamine.
Methodology (Pycnometer Method):
-
Preparation: A clean, dry pycnometer (a flask with a specific volume) is weighed accurately (m₁).
-
Sample Filling: The pycnometer is filled with n-decylamine, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.
-
Weighing: The filled pycnometer is weighed (m₂).
-
Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature. The filled pycnometer is weighed again (m₃). The volume of the pycnometer (V) is calculated using the mass of the water (m₃ - m₁) and its known density.
-
Calculation: The density of n-decylamine (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V.
Determination of Solubility in Water
Objective: To determine the extent to which n-decylamine dissolves in water at a specific temperature.
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of n-decylamine is added to a known volume of distilled water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved amine.
-
Separation: The mixture is allowed to stand, and the aqueous phase is carefully separated from the undissolved n-decylamine, often by centrifugation followed by filtration through a syringe filter.
-
Quantification: The concentration of n-decylamine in the aqueous solution is determined using a suitable analytical technique, such as gas chromatography (GC) or titration with a standardized acid.
-
Reporting: The solubility is reported in units of grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.
Determination of Refractive Index
Objective: To measure the extent to which light is refracted when passing through n-decylamine.
Methodology (Abbe Refractometer):
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of n-decylamine are placed on the prism of the refractometer.
-
Measurement: The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken must be controlled and recorded, as the refractive index is temperature-dependent.
Determination of Flash Point
Objective: To determine the lowest temperature at which the vapors of n-decylamine will ignite in the presence of an ignition source.
Methodology (Pensky-Martens Closed-Cup Tester - ASTM D93):
-
Apparatus: A Pensky-Martens closed-cup apparatus is used, which consists of a test cup with a lid that can be opened to introduce an ignition source.
-
Procedure: A specified volume of n-decylamine is placed in the test cup and heated at a slow, constant rate. The sample is stirred to ensure uniform temperature.
-
Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid.
-
Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash.
Determination of pKa
Objective: To determine the acid dissociation constant of the protonated form of n-decylamine.
Methodology (Potentiometric Titration):
-
Sample Preparation: A known concentration of n-decylamine is dissolved in water.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added.
-
pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physical characterization of a liquid chemical substance like n-decylamine.
Caption: Workflow for the determination of physical properties of n-decylamine.
Conclusion
This technical guide has provided a detailed summary of the core physical properties of n-decylamine, presenting quantitative data in a structured format for ease of reference. Furthermore, it has outlined the standard experimental protocols for the determination of these properties, offering a practical resource for researchers and professionals in the fields of chemistry and drug development. The provided workflow diagram visually encapsulates the logical progression of physical characterization. A solid understanding and accurate measurement of these fundamental properties are indispensable for the effective and safe utilization of n-decylamine in its various applications.
References
- 1. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. astm-d92-flash-and-fire-point-testing [pentyllabs.com]
- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. chm.uri.edu [chm.uri.edu]
- 7. scimed.co.uk [scimed.co.uk]
- 8. uregina.scholaris.ca [uregina.scholaris.ca]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. store.astm.org [store.astm.org]
- 13. delltech.com [delltech.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
An In-depth Technical Guide to Decylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of decylamine, a primary alkylamine with significant applications in chemical synthesis, materials science, and as an intermediate in the production of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides a list of synonyms, and outlines a key synthetic protocol involving this compound.
Chemical Identity and Synonyms
This compound, a straight-chain primary amine with a ten-carbon aliphatic tail, is a versatile chemical intermediate. Its identity is standardized by its CAS Registry Number.
This compound is also known by a variety of other names in scientific literature and commerce. A comprehensive list of synonyms is provided below:
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature, possessing a characteristic ammonia-like or fishy odor.[7][8] It is flammable and known to absorb carbon dioxide from the air.[7] Its amphiphilic nature, with a hydrophobic decyl chain and a hydrophilic amine group, dictates its solubility and reactivity.[9] It is slightly soluble in water but readily soluble in organic solvents such as ethanol, ether, acetone, benzene, and chloroform.[1][7][10]
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₃N | [2][7] |
| Molecular Weight | 157.30 g/mol | [1][2][3] |
| Melting Point | 12-14 °C | [3][6][7] |
| Boiling Point | 216-218 °C | [1][3][7] |
| Density | 0.787 g/mL at 25 °C | [3][7] |
| Refractive Index (n²⁰/D) | 1.436 | [3][7] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [3][5][11] |
| pKa | 10.64 at 25 °C | [6][7] |
Applications in Research and Drug Development
This compound's reactivity makes it a valuable building block in organic synthesis. The primary amine group is nucleophilic and basic, allowing it to participate in a wide array of reactions including acylation, alkylation, and condensation.[1]
Key applications include:
-
Pharmaceutical Intermediate : It serves as a crucial intermediate in the synthesis of pharmacologically active compounds.[9][12][13] A notable example is its use in the synthesis of the dynamin GTPase inhibitor, Dynole 2-24.[7][9][11][14]
-
Agrochemical Synthesis : this compound is used in the manufacturing of pesticides, herbicides, and fungicides.[8][12]
-
Corrosion Inhibitor : It is an effective corrosion inhibitor, particularly for zinc in acidic solutions.[7][9]
-
Surfactant Production : As a precursor, it is used to create non-ionic or cationic surfactants for detergents and emulsifiers.[1]
-
Nanomaterials : It acts as a capping agent in the synthesis and stabilization of metallic and semiconductor nanoparticles, controlling particle growth and preventing aggregation.[9] It has also been used as a template in the synthesis of mesoporous iron oxides.[7][14]
Experimental Protocols
This compound is a key reactant in various synthetic procedures. Below is a detailed methodology for a reaction where it is prominently used.
Synthesis of Dynole 2-24 via Reductive Amination
Dynole 2-24, N-((1-(3-(dimethylamino)propyl)-1H-indol-3-yl)methyl)decan-1-amine, is a dynamin inhibitor synthesized using this compound. The synthesis is achieved through the reductive amination of 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde with this compound.[2][7][8][9]
Reaction Principle: Reductive amination is a two-step process that transforms a carbonyl group into an amine. First, the amine (this compound) reacts with the aldehyde to form an imine intermediate. This intermediate is then reduced in situ to the target secondary amine (Dynole 2-24) using a suitable reducing agent.
Materials:
-
1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde
-
This compound
-
Sodium borohydride (B1222165) (or another suitable reducing agent)
-
Methanol (or another suitable solvent)
-
p-Toluenesulfonic acid monohydrate (PTSA) (optional, as an activator)
Procedure:
-
In a suitable reaction vessel, dissolve 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde (1 equivalent) in methanol.
-
Add this compound (1 equivalent) to the solution.
-
If using an activator, add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques such as TLC or NMR.
-
Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (a molar excess, e.g., 1.5-2 equivalents) portion-wise to the cooled mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until the reduction is complete (monitor by TLC).
-
Quench the reaction by carefully adding water or a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the pure Dynole 2-24.
Visualized Workflow and Relationships
The following diagrams illustrate key logical and experimental relationships involving this compound.
Caption: Common synthetic routes for the preparation of this compound.
Caption: Experimental workflow for the synthesis of Dynole 2-24.
References
- 1. newcastle.edu.au [newcastle.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Synthesis of Dynole 34-2, Dynole 2-24 and Dyngo 4a for investigating dynamin GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Dynole 34-2, Dynole 2-24 and Dyngo 4a for investigating dynamin GTPase | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. gctlc.org [gctlc.org]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Decylamine in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for determining these values. The information herein is intended to be a valuable resource for professionals in research and drug development, enabling informed solvent selection and the design of precise experimental procedures.
Introduction to this compound Solubility
This compound (C₁₀H₂₃N) is a primary aliphatic amine with a 10-carbon alkyl chain. Its molecular structure, featuring a polar amine head (-NH₂) and a long, nonpolar hydrocarbon tail, dictates its solubility characteristics. This amphiphilic nature results in low solubility in water but significant solubility in many organic solvents.[1][2] The principle of "like dissolves like" is central to understanding its behavior; the long alkyl chain favors dissolution in nonpolar solvents, while the amine group can engage in hydrogen bonding with polar solvents.[3]
This compound is readily soluble in a range of common organic solvents, including ethanol, ether, acetone, benzene, chloroform, and ethyl acetate.[4][5][6] However, for precise applications in areas such as drug formulation, reaction chemistry, and purification, qualitative statements are insufficient. The following sections provide the tools to quantify the solubility of this compound.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |
| Alcohols | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Ketones | ||||
| Acetone | ||||
| Methyl Ethyl Ketone | ||||
| Ethers | ||||
| Diethyl Ether | ||||
| Tetrahydrofuran | ||||
| Aromatic Hydrocarbons | ||||
| Benzene | ||||
| Toluene | ||||
| Halogenated Solvents | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Esters | ||||
| Ethyl Acetate | ||||
| Alkanes | ||||
| n-Hexane | ||||
| Cyclohexane |
Experimental Protocol: Determination of this compound Solubility
The following methodology is based on the isothermal shake-flask method, a widely accepted and reliable technique for measuring the equilibrium solubility of a liquid in a solvent.[3][7]
3.1. Materials
-
High-purity this compound (≥99%)
-
Analytical grade organic solvents
-
Analytical balance (readable to ±0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.22 µm, solvent-compatible membrane)
-
Drying oven or rotary evaporator
3.2. Procedure
-
Preparation of the Solvent-Solute Mixture:
-
Add a known volume of the selected organic solvent to a glass vial.
-
Add an excess amount of this compound to the solvent. The presence of a distinct second phase of undissolved this compound is necessary to ensure a saturated solution is formed.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[2] The agitation should be vigorous enough to ensure thorough mixing.
-
-
Phase Separation and Sampling:
-
After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the experimental temperature for at least 12 hours to allow for complete phase separation.
-
Carefully withdraw a known volume of the supernatant (the saturated solvent-decylamine solution) using a pipette. To avoid disturbing the undissolved this compound layer, it is advisable to withdraw the sample from the upper portion of the liquid.
-
-
Sample Filtration:
-
Immediately filter the collected sample through a syringe filter to remove any microscopic, undissolved droplets of this compound.[2]
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.
-
Determine the mass of the flask containing the solution.
-
Carefully evaporate the solvent from the flask. This can be achieved in a fume hood with a gentle stream of inert gas (e.g., nitrogen) or by using a rotary evaporator.
-
Once the solvent is removed, place the flask containing the non-volatile this compound residue in a drying oven at a temperature below its boiling point (217°C) until a constant weight is achieved.
-
Reweigh the flask to determine the mass of the dissolved this compound.
-
3.3. Calculation of Solubility
The solubility can be expressed in various units:
-
Grams per 100 mL ( g/100 mL):
-
Solubility = (Mass of dissolved this compound / Volume of sample withdrawn) * 100
-
-
Molar Solubility (mol/L):
-
Moles of this compound = Mass of dissolved this compound / Molar mass of this compound (157.30 g/mol )
-
Molar Solubility = Moles of this compound / Volume of sample withdrawn (in Liters)
-
Visualization of Experimental Workflow
The logical steps for determining the solubility of this compound are illustrated in the following workflow diagram.
Caption: Experimental workflow for determining this compound solubility.
References
Decylamine reactivity with acids and oxidizing agents
An In-depth Technical Guide to the Reactivity of Decylamine with Acids and Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CH₃(CH₂)₉NH₂), a primary alkylamine, is a versatile chemical intermediate and reagent in organic synthesis. Its reactivity is primarily dictated by the nucleophilic and basic nature of the lone pair of electrons on the nitrogen atom. This guide provides a detailed technical overview of the core reactivity of this compound with two major classes of reagents: acids and oxidizing agents. Understanding these fundamental reactions is critical for its application in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Reactivity with Acids: Protonation and Salt Formation
The most fundamental reaction of this compound is its behavior as a Brønsted-Lowry base. The lone pair of electrons on the nitrogen atom readily accepts a proton (H⁺) from an acid to form a decylammonium salt. This is a standard acid-base neutralization reaction that is typically rapid and exothermic. The resulting ammonium (B1175870) salts are ionic compounds, often exhibiting significantly different physical properties, such as higher melting points and increased water solubility, compared to the parent amine.
General Reaction Mechanism
The general mechanism involves the transfer of a proton from an acid (H-A) to the amine, forming a decylammonium cation and the conjugate base of the acid (A⁻).
Caption: General acid-base reaction of this compound.
Data on this compound-Acid Reactions
The formation of decylammonium salts is a straightforward acid-base reaction that proceeds to completion with strong acids and establishes an equilibrium with weak acids.
| Acid | Reactant Formula | Product Name | Product Formula | Quantitative Data (Yield) |
| Hydrochloric Acid | HCl | Decylammonium chloride | CH₃(CH₂)₉NH₃⁺Cl⁻ | High (quantitative) |
| Sulfuric Acid | H₂SO₄ | Decylammonium bisulfate | CH₃(CH₂)₉NH₃⁺HSO₄⁻ | High (quantitative) |
| Acetic Acid | CH₃COOH | Decylammonium acetate | CH₃(CH₂)₉NH₃⁺CH₃COO⁻ | Equilibrium-dependent |
Experimental Protocol: Synthesis of Decylammonium Bisulfate
This protocol is adapted from a standard purification method for this compound, which relies on the formation and isolation of its bisulfate salt.
-
Dissolution: Dissolve 15.7 g (0.1 mol) of this compound in 100 mL of benzene (B151609) in a 250 mL Erlenmeyer flask.
-
Precipitation: While stirring the solution, slowly add 25 mL of 4M sulfuric acid (H₂SO₄). A white precipitate of decylammonium bisulfate will form immediately.
-
Digestion: Continue stirring the mixture at room temperature for 30 minutes to ensure complete precipitation.
-
Isolation: Isolate the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two 50 mL portions of benzene to remove any unreacted starting material, followed by a 50 mL wash with diethyl ether to facilitate drying.
-
Drying: Dry the decylammonium bisulfate salt in a vacuum oven at 50°C to a constant weight.
-
(Optional) Regeneration of Free Amine: To recover the this compound, the isolated salt can be dissolved in water and treated with a strong base, such as sodium hydroxide (B78521) (NaOH), to deprotonate the ammonium ion.[1]
Reactivity with Oxidizing Agents
The oxidation of this compound is more complex than its reaction with acids and can yield a variety of products depending on the oxidizing agent, stoichiometry, and reaction conditions. Oxidation can occur at the nitrogen atom or the α-carbon (the carbon atom bonded to the nitrogen).
Major Oxidation Pathways
-
Oxidation to Imine and Decanal (B1670006): The initial step in the oxidation of a primary amine often involves the removal of two hydrogen atoms to form an imine (in this case, 1-decanimine). This imine is typically unstable in aqueous media and readily undergoes hydrolysis to yield the corresponding aldehyde (decanal) and ammonia.
-
Oxidation to Decanenitrile: With more vigorous or specific oxidizing agents, the amine can undergo a four-electron oxidation to form a nitrile (decanenitrile). This pathway is a valuable synthetic route for converting primary amines into nitriles. Studies on the oxidation of primary amines (such as propylamine) by ferrate(VI) show that nitriles are the main oxidation products, with molar yields ranging from 61% to 103%.[2] Aldehydes are observed as minor products.[2]
Caption: Major oxidation pathways for this compound.
Data on this compound-Oxidant Reactions
The products of this compound oxidation are highly dependent on the chosen reagent.
| Oxidizing Agent | Reagent Class | Major Product(s) | Minor Product(s) | Quantitative Data (Yield) |
| Ferrate(VI) (Fe(VI)O₄²⁻) | Strong Oxidant | Decanenitrile | Decanal, Ammonia | 61-103% (for nitrile, based on analogous amines)[2] |
| Potassium Permanganate (KMnO₄) | Strong Oxidant | Complex mixture of cleavage products | Decanenitrile, Decanal | Yields are often low and difficult to control |
| Hydrogen Peroxide (H₂O₂) | Peroxide | Decanal (with catalyst) | N-oxide, hydroxylamine (B1172632) derivatives | Catalyst-dependent |
| Sodium Hypochlorite (NaOCl) | Halogen-based | Decanenitrile, Decanal | N-chloroamine intermediates | Condition-dependent |
Generalized Experimental Protocol: Oxidation to Decanenitrile
As specific, reproducible protocols for this compound oxidation are proprietary or scattered, this generalized protocol serves as a representative workflow for the catalytic oxidation of a primary amine to a nitrile using a transition metal catalyst and a terminal oxidant.
Caption: Generalized experimental workflow for oxidation.
-
Reaction Setup: To a solution of this compound (1.57 g, 10 mmol) in a suitable solvent such as acetonitrile (B52724) (50 mL) in a round-bottom flask, add the catalyst (e.g., 1-5 mol% of a ruthenium or copper salt).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-80°C) under an inert atmosphere.
-
Addition of Oxidant: Slowly add a stoichiometric amount of the oxidizing agent (e.g., 30% aqueous hydrogen peroxide) to the reaction mixture over several hours using a syringe pump to control the reaction rate and temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the this compound has been consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench any remaining oxidant and dilute the mixture with water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product (decanenitrile) by vacuum distillation or column chromatography on silica (B1680970) gel.
Conclusion
This compound exhibits predictable reactivity with acids, leading to the formation of ammonium salts, a property often exploited for purification. Its reactivity with oxidizing agents is more nuanced, offering synthetic pathways to valuable products like decanal and decanenitrile, but requiring careful selection of reagents and control of reaction conditions to achieve high selectivity and yield. The protocols and pathways outlined in this guide provide a foundational understanding for professionals engaged in the chemical manipulation of this compound.
References
An In-depth Technical Guide on the Core Safety and Handling of Decylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decylamine, a primary aliphatic amine with the chemical formula C₁₀H₂₃N, is a versatile intermediate in the synthesis of surfactants, corrosion inhibitors, and various pharmaceutical compounds.[1] Its utility in research and development necessitates a thorough understanding of its safety profile and handling requirements to mitigate potential risks to laboratory personnel and the environment. This technical guide provides a comprehensive overview of the known hazards associated with this compound, detailed handling and storage protocols, and emergency procedures. The information is compiled from Safety Data Sheets (SDSs), peer-reviewed literature, and standardized experimental guidelines to ensure a high degree of accuracy and relevance for the intended scientific audience. All quantitative data are summarized in structured tables for ease of reference, and key experimental protocols are detailed. Additionally, logical workflows and potential toxicological pathways are visualized using diagrams to enhance comprehension.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[2][3] It is combustible and absorbs carbon dioxide from the air.[2][4] Its solubility in water is limited, but it is soluble in organic solvents such as ethanol (B145695) and ether.[2][3]
| Property | Value | References |
| CAS Number | 2016-57-1 | [2] |
| Molecular Formula | C₁₀H₂₃N | [4] |
| Molecular Weight | 157.30 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Odor | Amine-like/fishy | [2] |
| Boiling Point | 216 - 218 °C | [4] |
| Melting Point | 12 - 14 °C | [4] |
| Flash Point | 85 °C (185 °F) | [4] |
| Density | 0.787 g/cm³ at 25 °C | [5] |
| Vapor Density | 5.42 (Air = 1) | [4] |
| Water Solubility | Slightly soluble | [1] |
| Log Kow | 1.92 | [6] |
Toxicological Information
This compound is classified as toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[5] It is also very toxic to aquatic life with long-lasting effects.[5][7]
| Toxicity Endpoint | Value | Species | References |
| Acute Oral Toxicity (LD₅₀) | Information not available | Rat | |
| Acute Dermal Toxicity (LD₅₀) | 350 mg/kg | Rabbit | [8] |
| Aquatic Toxicity (LC₅₀) | 1.04 mg/L, 96h | Pimephales promelas (fathead minnow) | [7] |
| Aquatic Toxicity (EC₅₀) | 0.58 mg/L, 48h | Daphnia magna (water flea) | [7] |
Summary of Health Hazards
-
Acute Effects: Causes severe burns to the skin, eyes, and mucous membranes.[4][7] Ingestion can lead to severe swelling, damage to delicate tissues, and a danger of perforation of the stomach or esophagus.[7] Inhalation may cause respiratory system irritation.[7] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[7]
-
Chronic Effects: Prolonged or repeated exposure may cause adverse effects.[7] There is currently no classification of this compound as a carcinogen.[7]
Experimental Protocols
The following are detailed methodologies for key toxicological assessments, based on OECD guidelines, which are standard procedures for evaluating the safety of chemicals like this compound.
Acute Oral Toxicity - OECD Guideline 420 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of each step determines the next step.
-
Test Animals: Healthy, young adult rats of a single sex (usually females) are used. Animals are acclimatized for at least 5 days before the study.
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature (22 ± 3 °C) and humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100 g body weight.
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
A group of animals is dosed at the selected level.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Depending on the outcome (mortality or survival), the dose for the next group is either increased or decreased.
-
-
Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weights are recorded weekly.
-
Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
Acute Dermal Toxicity - OECD Guideline 402
This guideline details the procedure for assessing the acute toxicity of a substance applied to the skin.
-
Principle: The test substance is applied to the skin of a group of animals at a limit dose, or in a stepwise procedure with multiple dose groups.
-
Test Animals: Healthy young adult rats (usually females) with intact skin are used.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.
-
Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape for 24 hours.
-
Procedure:
-
For a limit test, a single group of animals is dosed at 2000 mg/kg.
-
If a full study is required, at least three dose levels are used, with a sufficient number of animals in each group.
-
-
Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly. The skin at the application site is examined for erythema and edema.
-
Pathology: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD₅₀ is calculated if sufficient data are available. The substance is classified based on its acute dermal toxicity.
Fish, Acute Toxicity Test - OECD Guideline 203
This test is designed to determine the median lethal concentration (LC₅₀) of a substance to fish.
-
Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.
-
Test Organism: A recommended fish species, such as the Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas), is used.
-
Test Conditions: The test is conducted in a controlled environment with respect to temperature, light cycle, and water quality (pH, dissolved oxygen).
-
Procedure:
-
A range-finding test may be conducted to determine the appropriate concentration range for the definitive test.
-
In the definitive test, fish are exposed to at least five concentrations of the test substance arranged in a geometric series. A control group is also maintained.
-
Mortalities are recorded at 24, 48, 72, and 96 hours.
-
-
Data Analysis: The cumulative mortality data are used to calculate the LC₅₀ at 96 hours with 95% confidence limits.
Daphnia sp., Acute Immobilisation Test - OECD Guideline 202
This test assesses the acute toxicity of a substance to Daphnia.
-
Principle: Young daphnids are exposed to the test substance at a range of concentrations for 48 hours.
-
Test Organism: Daphnia magna or a similar suitable species, less than 24 hours old at the start of the test.
-
Test Conditions: The test is conducted in a defined medium under controlled temperature and light conditions.
-
Procedure:
-
Daphnids are exposed to at least five concentrations of the test substance. A control group is run in parallel.
-
The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Data Analysis: The results are used to calculate the concentration that immobilizes 50% of the daphnids (EC₅₀) at 48 hours.
Potential Toxicological Pathways and Mechanisms
While the precise molecular mechanisms of this compound toxicity are not fully elucidated, research on long-chain aliphatic amines suggests several potential pathways.
Membrane Interaction and Disruption
The amphiphilic nature of this compound, with its long hydrophobic alkyl chain and hydrophilic amine group, allows it to interact with and penetrate biological membranes.[9] This interaction can disrupt the lipid bilayer, leading to increased membrane permeability, loss of cellular integrity, and ultimately cell death.[1]
Caption: this compound interaction with the cell membrane.
Induction of Apoptosis via MAPK Signaling
Studies on similar long-chain fatty amines have shown that they can induce apoptosis (programmed cell death) through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically involving c-Jun N-terminal kinase (JNK) and p38.[10]
Caption: Apoptosis induction by this compound via MAPK pathway.
Cellular Stress, Mitochondrial Dysfunction, and Oxidative Stress
Aliphatic amines can induce cellular stress, which may lead to mitochondrial dysfunction.[11][12] Impaired mitochondrial function can result in the overproduction of reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components and contribute to cell death.[8][13]
Caption: this compound-induced cellular and oxidative stress.
Innate Immune System Activation
Primary amines have the potential to trigger innate immune responses. This can occur through the activation of pattern recognition receptors like Toll-like receptor 4 (TLR4) or through the complement system, leading to an inflammatory response.[14][15][16]
Caption: Potential innate immune activation by this compound.
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) and a lab coat or chemical-resistant apron.[10]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10]
Handling
-
Work in a well-ventilated area, preferably a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or mists.[7]
-
Wash hands thoroughly after handling.[7]
-
Keep away from heat, sparks, and open flames.[7]
Storage
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep containers tightly closed.[7]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][7]
-
Store in a corrosives area.[7]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[7]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: Combustible material. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[7]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment. Remove all sources of ignition.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[7]
-
Methods for Containment and Cleaning Up: Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.[4]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[7]
Conclusion
This compound is a valuable chemical for research and development, but it poses significant health and environmental hazards. A thorough understanding of its properties, potential toxicological pathways, and strict adherence to safety and handling protocols are paramount for its safe use in a laboratory setting. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to minimize risks and ensure a safe working environment. Continuous vigilance and adherence to established safety guidelines are essential when working with this and other hazardous chemicals.
References
- 1. Interaction of aliphatic amino acids with zwitterionic and charged lipid membranes: hydration and dehydration phenomena - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. ams.usda.gov [ams.usda.gov]
- 6. The membrane affinities of the aliphatic amino acid side chains in an alpha-helical context are independent of membrane immersion depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Current Insights into the Neurotoxicity of Melamine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | High-Purity Amine Reagent | RUO [benchchem.com]
- 10. [Oleylamine (long-chain fatty amine)-induced cell death through MAP kinase pathways in human pancreatic cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotoxicity mechanisms and clinical implications of six common recreational drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Insights into the Neurotoxicity of Melamine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Developments Targeting Toll-like Receptor 4 Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. immuneed.com [immuneed.com]
Synthesis of Decylamine from Decanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for the conversion of decanoic acid to decylamine, a valuable intermediate in the pharmaceutical and agrochemical industries. The guide provides a comparative analysis of key methodologies, including detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.
Overview of Synthetic Strategies
The synthesis of this compound from decanoic acid can be accomplished through several strategic pathways. The most common and well-documented routes involve the initial activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by transformation to an amide and subsequent rearrangement or reduction. Direct catalytic methods are also emerging as viable alternatives. The primary routes discussed in this guide are:
-
Route 1: Synthesis via Decanoyl Chloride and Decanamide (B1670024)
-
Step 1: Conversion of decanoic acid to decanoyl chloride.
-
Step 2: Conversion of decanoyl chloride to decanamide.
-
Step 3 (Option A): Hofmann rearrangement of decanamide to this compound.
-
Step 3 (Option B): Curtius rearrangement of a decanoyl azide (B81097) (derived from decanoyl chloride) to this compound.
-
Step 3 (Option C): Direct reduction of decanamide to this compound.
-
-
Route 2: Direct Reductive Amination
-
Route 3: Biocatalytic Synthesis
This guide will focus on the most established chemical methods (Route 1), providing detailed protocols and comparative data.
Route 1: Multi-step Synthesis via Decanoyl Chloride and Decanamide
This classical approach offers robust and scalable methods for the synthesis of this compound.
Step 1: Synthesis of Decanoyl Chloride
The conversion of decanoic acid to the more reactive decanoyl chloride is a crucial first step. Two common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is frequently preferred for its milder reaction conditions and the formation of gaseous byproducts that are easily removed.[2][3]
Table 1: Comparison of Reagents for Decanoyl Chloride Synthesis
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Reflux, neat or in an inert solvent[1] | Inexpensive, readily available | Excess reagent can be difficult to remove due to its relatively high boiling point (76 °C).[4] |
| Oxalyl Chloride ((COCl)₂) ** | 0 °C to room temperature in an inert solvent (e.g., DCM) with catalytic DMF[2][5] | Mild conditions, high yield, byproducts are gaseous (CO, CO₂, HCl)[2][3] | More expensive than thionyl chloride. |
Experimental Protocol: Synthesis of Decanoyl Chloride using Oxalyl Chloride [2][3][5]
-
Materials:
-
Decanoic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Round-bottom flask, dropping funnel, and standard glassware for inert atmosphere reactions.
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decanoic acid (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of DMF (e.g., 3 drops) to the solution.[5]
-
Slowly add oxalyl chloride (2.0-4.0 equivalents) dropwise to the stirred solution. Vigorous gas evolution will be observed.[2][5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.[2]
-
The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude decanoyl chloride can often be used in the next step without further purification.[2] For high purity, vacuum distillation is recommended.[4]
-
Workflow for Decanoyl Chloride Synthesis
Caption: General workflow for the synthesis of decanoyl chloride.
Step 2: Synthesis of Decanamide
Decanoyl chloride is readily converted to decanamide by reaction with ammonia (B1221849) or a protected form of ammonia. This is a nucleophilic acyl substitution reaction.[6]
Table 2: Reagents for the Synthesis of Decanamide
| Reagent | Typical Conditions | Notes |
| Aqueous Ammonia | Biphasic system (e.g., DCM/water) with vigorous stirring. | A straightforward and common method. |
| Ammonia Gas | Bubbled through a solution of decanoyl chloride in an inert solvent. | Requires careful handling of gaseous ammonia. |
Experimental Protocol: Synthesis of Decanamide [6]
-
Materials:
-
Decanoyl chloride
-
Aqueous ammonia (concentrated)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve decanoyl chloride (1.0 equivalent) in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. A white precipitate of decanamide will form.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold DCM to remove impurities.
-
The crude decanamide can be purified by recrystallization (e.g., from ethanol/water).
-
Reaction Pathway for Decanamide Synthesis
Caption: Reaction of decanoyl chloride with ammonia.
Step 3: Conversion of Decanamide to this compound
There are several methods to convert the amide to the final amine product. The choice of method can depend on factors such as desired yield, tolerance of functional groups, and safety considerations.
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[7] This is achieved by treating the amide with bromine and a strong base, such as sodium hydroxide (B78521).[8] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[7]
Table 3: Hofmann Rearrangement of Decanamide
| Reagents | Typical Conditions | Yield | Notes |
| Br₂, NaOH(aq) | Aqueous solution, heating | Moderate to good | A classic method. Yields can sometimes be affected by side reactions.[9] |
| NaOBr (in situ from Br₂ and NaOH) | Aqueous solution, heating | Moderate to good | Functionally the same as using Br₂ and NaOH.[7] |
Experimental Protocol: Hofmann Rearrangement of Decanamide
-
Materials:
-
Decanamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Ice bath
-
Standard laboratory glassware
-
-
Procedure:
-
Prepare a solution of sodium hypobromite (B1234621) by slowly adding bromine (1.0 equivalent) to a cold (0-5 °C) solution of sodium hydroxide (excess) in water.
-
Add decanamide (1.0 equivalent) to the freshly prepared hypobromite solution.
-
Slowly heat the mixture, for example, to 50-75 °C.
-
The reaction progress can be monitored by the disappearance of the solid amide.
-
Once the reaction is complete, cool the mixture. The this compound may separate as an oil or solid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
The product can be purified by vacuum distillation.
-
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.[10][11] The acyl azide is typically prepared from the corresponding acyl chloride.[12] This method is known for its ability to produce pure primary amines without contamination from secondary or tertiary amines.[13]
Table 4: Curtius Rearrangement for this compound Synthesis
| Step | Reagents | Typical Conditions | Notes |
| 1. Azide Formation | Decanoyl chloride, Sodium azide (NaN₃) | Acetone or a biphasic system | Acyl azides can be explosive and should be handled with care.[8] |
| 2. Rearrangement and Hydrolysis | Heat in an inert solvent, followed by acidic or basic hydrolysis | Reflux in toluene (B28343), then add HCl(aq) | The isocyanate intermediate can be trapped with other nucleophiles if desired.[10] |
Experimental Protocol: Curtius Rearrangement
-
Materials:
-
Decanoyl chloride
-
Sodium azide (NaN₃)
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware
-
-
Procedure:
-
Preparation of Decanoyl Azide: In a round-bottom flask, dissolve decanoyl chloride (1.0 equivalent) in a suitable solvent like acetone. Cool the solution in an ice bath. Slowly add a solution of sodium azide (a slight excess) in water. Stir vigorously for 1-2 hours at 0-5 °C. Extract the decanoyl azide into an organic solvent (e.g., toluene) and carefully separate the layers. Caution: Acyl azides are potentially explosive and should not be isolated in a pure state. It is best to use the solution directly in the next step.
-
Rearrangement and Hydrolysis: Gently heat the solution of decanoyl azide in toluene to reflux. The rearrangement to decyl isocyanate will occur with the evolution of nitrogen gas.
-
After gas evolution ceases, cool the solution.
-
For hydrolysis, add dilute hydrochloric acid and heat the mixture to reflux to hydrolyze the isocyanate to this compound hydrochloride.
-
Cool the mixture and basify with sodium hydroxide solution to liberate the free this compound.
-
Extract the this compound with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
-
Decanamide can be directly reduced to this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[14][15] This method is effective but requires anhydrous conditions and careful handling of the pyrophoric LiAlH₄.
Table 5: Reduction of Decanamide to this compound
| Reagent | Typical Conditions | Yield | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux, followed by aqueous workup[15] | High | Reduces the carbonyl group completely to a methylene (B1212753) group.[14] Requires strict anhydrous conditions. |
Experimental Protocol: Reduction of Decanamide with LiAlH₄ [15]
-
Materials:
-
Decanamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place a suspension of LiAlH₄ (excess) in anhydrous diethyl ether under an inert atmosphere.
-
Dissolve decanamide (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry the organic layer over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the this compound by vacuum distillation.
-
Overall Synthetic Pathway (Route 1)
Caption: Multi-step synthesis of this compound from decanoic acid.
Concluding Remarks
The synthesis of this compound from decanoic acid is a well-established process with multiple viable routes. The choice of the optimal pathway depends on the specific requirements of the research or development project, including scale, cost, available equipment, and safety considerations. The multi-step synthesis via decanoyl chloride and decanamide offers a high degree of control and predictability, with several options for the final conversion to the amine. For researchers in drug development and other high-purity applications, the Curtius rearrangement is particularly advantageous due to the clean formation of the primary amine. Direct reduction of the amide is also a high-yielding alternative, provided the necessary precautions for handling strong reducing agents are taken. Emerging methods in direct reductive amination and biocatalysis present promising avenues for more sustainable and efficient syntheses in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Decanoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. Curtius Rearrangement [organic-chemistry.org]
- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Ch20: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
An In-depth Technical Guide to the Spectral Data of Decylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for decylamine. Detailed experimental protocols and structured data tables are presented to facilitate its identification and characterization in a laboratory setting.
Spectroscopic Data Summary
The following sections provide a detailed analysis of the 1H NMR, 13C NMR, IR, and Mass Spectrometry data for this compound.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of this compound is characterized by signals corresponding to the protons of the ten-carbon alkyl chain and the amine group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom.
Table 1: Predicted 1H NMR Spectral Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.68 | Triplet | 2H | -CH₂-NH₂ (C1) |
| 1.48 | Quintet | 2H | -CH₂-CH₂-NH₂ (C2) |
| 1.26 | Multiplet | 14H | -(CH₂)₇- (C3-C9) |
| 1.10 | Singlet (broad) | 2H | -NH₂ |
| 0.88 | Triplet | 3H | -CH₃ (C10) |
Disclaimer: The 1H NMR data presented in this table is predicted based on established chemical shift theory and may not reflect experimentally observed values precisely.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum provides information on the carbon framework of the this compound molecule. The carbon atom attached to the nitrogen atom (C1) is significantly deshielded.
Table 2: Predicted 13C NMR Spectral Data for this compound (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 42.2 | C1 (-CH₂-NH₂) |
| 34.0 | C2 |
| 31.9 | C8 |
| 29.6 | C4, C5, C6, C7 |
| 29.3 | C3 |
| 26.8 | C9 |
| 22.7 | C10 |
| 14.1 | -CH₃ |
Disclaimer: The 13C NMR data presented in this table is predicted based on established chemical shift theory and may not reflect experimentally observed values precisely.
Infrared (IR) Spectroscopy
The IR spectrum of this compound, a primary amine, displays characteristic absorption bands corresponding to N-H and C-H stretching and bending vibrations.[1]
Table 3: Characteristic IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3380 - 3250 | Medium, two bands | N-H symmetric and asymmetric stretching |
| 2955 - 2845 | Strong | C-H stretching (alkyl) |
| 1650 - 1580 | Medium | N-H bending (scissoring) |
| 1465 | Medium | C-H bending (scissoring) |
| 1250 - 1020 | Medium to Weak | C-N stretching |
| 910 - 665 | Broad, Strong | N-H wagging |
Mass Spectrometry (MS)
The mass spectrum of this compound is consistent with the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The fragmentation pattern is dominated by alpha-cleavage, a characteristic fragmentation of aliphatic amines.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 157 | Low | [M]⁺ (Molecular Ion) |
| 30 | High (Base Peak) | [CH₂=NH₂]⁺ (from α-cleavage) |
The base peak at m/z 30 is a result of the cleavage of the C1-C2 bond, leading to the formation of a stable, resonance-stabilized aminomethyl cation.[2]
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 8-16 scans, 2-4 second acquisition time).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film):
-
Place a drop of neat this compound onto one potassium bromide (KBr) salt plate.
-
Place a second KBr plate on top of the first, spreading the liquid into a thin film.
-
Ensure there are no air bubbles in the film.
Data Acquisition:
-
Place the KBr plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
If using electrospray ionization (ESI), further dilute the sample to a concentration of approximately 1-10 µg/mL in the same solvent.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and subsequent ionization.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown sample, such as this compound.
Caption: Workflow for the spectroscopic identification of an organic compound.
References
Decylamine in Nature: A Technical Whitepaper on its Scarcity and the Prominence of Other Biogenic Amines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decylamine, a primary aliphatic amine with the chemical formula C₁₀H₂₃N, is a compound of significant interest in various industrial and synthetic applications. However, an in-depth review of scientific literature reveals a notable absence of evidence for its natural occurrence in significant quantities within plant or animal kingdoms. While some generalized statements suggest the detection of trace amounts in certain natural extracts, these claims lack substantiation in primary research, which predominantly characterizes this compound as a synthetic compound. This technical guide addresses the topic of this compound's natural occurrence, concluding that it is not a known, naturally synthesized product in biological systems. In contrast, this paper will also explore the related, and biologically crucial, class of compounds known as polyamines, detailing their biosynthesis, physiological roles, and the analytical methodologies used for their study. This provides a relevant biological context for professionals interested in the roles of aliphatic amines in nature.
The Question of Natural this compound
Despite extensive research into the chemical constituents of plants and animals, this compound is not recognized as a naturally occurring metabolite. One general chemical database mentions that "trace amounts have been detected in certain animal fats and plant extracts," but does not cite any specific studies to support this claim[1]. Comprehensive searches of scientific literature for studies detailing the isolation, identification, and quantification of this compound from natural sources have not yielded any concrete findings. The vast body of research on this compound focuses on its industrial synthesis, chemical properties, and applications as a corrosion inhibitor, emulsifying agent, and intermediate in the production of surfactants and pharmaceuticals[1][2].
Aliphatic amines are indeed found in nature, often as products of protein putrefaction or in living tissues[3]. However, these are typically shorter-chain amines or more complex polyamines and alkaloids[3][4]. The biosynthesis of long-chain primary amines like this compound from natural precursors such as fatty acids is a known industrial process but has not been documented as a metabolic pathway in organisms[5].
A Relevant Alternative: The Biological Significance of Polyamines
In contrast to the apparent absence of natural this compound, polyamines are a class of aliphatic nitrogenous bases that are ubiquitous in plants and animals and play critical roles in a myriad of physiological processes. These compounds, which include putrescine, spermidine, and spermine, are essential for cell growth, differentiation, and response to stress.
Polyamines in Plants
In the plant kingdom, polyamines are involved in:
-
Growth and Development: They participate in organogenesis, embryogenesis, and fruit development and ripening[6].
-
Stress Response: Polyamines are crucial in the response to both abiotic (e.g., drought, salinity) and biotic (e.g., pathogen attack) stresses[6].
-
Cellular Processes: They are known to modulate the activity of enzymes, stabilize membranes, and play a role in gene transcription and DNA replication[6].
Polyamines in Animals
In animal physiology, polyamines are integral to:
-
Cell Division and Proliferation: They are essential for normal cell cycle progression[7].
-
Gene Expression: Polyamines can influence DNA and RNA synthesis and protein biosynthesis[7].
-
Metabolism: The metabolic pathways of polyamines are tightly regulated and are crucial for maintaining cellular homeostasis[7].
Methodologies for the Analysis of Amines in Biological Samples
While there are no specific established protocols for the extraction of naturally occurring this compound due to its scarcity, the general methodologies for the analysis of amines, such as polyamines, from biological matrices are well-documented. These protocols are essential for researchers in this field.
Sample Preparation and Extraction
A generalized workflow for the extraction and analysis of amines from biological samples is presented below. This involves initial sample homogenization, followed by protein precipitation and derivatization to enhance detection.
Key Experimental Protocols
The following table summarizes a typical experimental protocol for the analysis of polyamines, which can be adapted for other low-molecular-weight amines.
| Step | Detailed Methodology |
| 1. Sample Homogenization | Biological tissue is homogenized in a suitable buffer, often on ice to prevent degradation. For liquid samples like plasma or urine, this step may be omitted. |
| 2. Protein Precipitation | An acid, such as perchloric acid, is added to the homogenate to precipitate proteins. The mixture is then vortexed and incubated on ice. |
| 3. Centrifugation | The sample is centrifuged at high speed to pellet the precipitated proteins. |
| 4. Supernatant Collection | The supernatant, containing the amines and other small molecules, is carefully collected. |
| 5. Derivatization | The amines in the supernatant are derivatized to make them detectable by the chosen analytical method. A common derivatizing agent is dansyl chloride, which adds a fluorescent tag. |
| 6. Chromatographic Separation | The derivatized amines are separated using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column. |
| 7. Detection and Quantification | The separated amines are detected, for example, by a fluorescence detector or a mass spectrometer. Quantification is achieved by comparing the signal to that of known standards. |
Conclusion
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Amine - Occurrence, Sources | Britannica [britannica.com]
- 4. oit.edu [oit.edu]
- 5. Fatty amine - Wikipedia [en.wikipedia.org]
- 6. US7781618B2 - Unsaturated aliphatic primary amine and production method thereof - Google Patents [patents.google.com]
- 7. Amine - Wikipedia [en.wikipedia.org]
Decylamine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Decylamine, a primary aliphatic amine with a ten-carbon chain, is a versatile chemical intermediate and surfactant. Understanding its stability profile is critical for its effective use in research, development, and manufacturing, ensuring the integrity of processes and the quality of end products. This guide provides an in-depth overview of the stability of this compound, recommended storage conditions, potential degradation pathways, and methodologies for its stability assessment.
Chemical Properties and Stability Profile
This compound [CH₃(CH₂)₉NH₂] is a colorless to pale yellow liquid with a characteristic fishy or ammonia-like odor. It is stable under recommended storage conditions; however, its primary amine functionality makes it susceptible to degradation through various mechanisms. Key stability-related properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2016-57-1 | [1][2] |
| Molecular Formula | C₁₀H₂₃N | [1] |
| Molecular Weight | 157.3 g/mol | [1] |
| Appearance | Clear colorless to yellow or brown liquid | [2] |
| Boiling Point | 216-218 °C | [1][2] |
| Melting Point | 12-14 °C | [1][2] |
| Density | 0.787 g/mL at 25 °C | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, chloroform, and ethyl acetate. | [1][2][3] |
| pKa | 10.64 (at 25 °C) | [1][2] |
This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. It is also known to absorb carbon dioxide from the air.[1][2][3]
Recommended Storage Conditions
To maintain its quality and prevent degradation, this compound should be stored under controlled conditions. The following are general guidelines for the storage of this compound:
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Reference(s) |
| Temperature | Store at room temperature, generally below 30°C (86°F). | [1][3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide. | [5] |
| Container | Keep in a tightly sealed container made of compatible materials such as high-density polyethylene (B3416737) (HDPE) or glass. Containers should be kept upright to prevent leakage. | [3][4][6] |
| Environment | Store in a cool, dry, and well-ventilated area. | [3][6][7] |
| Incompatibilities | Store away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and sources of heat or ignition. | [1][2][3][8][9] |
Potential Degradation Pathways
Primary aliphatic amines like this compound can degrade through several pathways, primarily oxidation, reaction with carbon dioxide, and photodecomposition.
Oxidation
Oxidation is a significant degradation pathway for aliphatic amines. The reaction can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. The oxidation of primary amines can lead to a variety of products. The initial step often involves the formation of a radical cation, which can then undergo further reactions.[6] Potential oxidation products include:
-
Hydroxylamines: Formed through N-oxidation.
-
Nitrosoalkanes and Nitroalkanes: Further oxidation of hydroxylamines can yield these products.[10]
-
Imines, Aldehydes, and Ammonia: Oxidation can also occur at the α-carbon, leading to the formation of an imine which can then be hydrolyzed to an aldehyde and ammonia.[6][7]
Reaction with Carbon Dioxide
Primary amines readily react with carbon dioxide, especially in the presence of moisture, to form carbamic acids, which can then be deprotonated by another amine molecule to form an ammonium (B1175870) carbamate (B1207046) salt. This reaction is reversible.[2][9] This is a key reason why this compound should be stored under an inert atmosphere and in tightly sealed containers.
Photodegradation
Aliphatic amines do not strongly absorb UV-visible light in the tropospheric range, suggesting that direct photolysis is not a major degradation pathway under normal sunlight.[3] However, in the presence of photosensitizers or under specific UV irradiation, degradation can occur, often proceeding through radical mechanisms similar to oxidation.[10]
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound involves forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.[9][11][12]
Table 3: Recommended Conditions for Forced Degradation of this compound
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). Add an equal volume of 0.1 M to 1 M HCl. Store at room temperature and at 60 °C. Withdraw samples at appropriate time points (e.g., 0, 2, 6, 24, 48 hours). Neutralize samples before analysis. |
| Base Hydrolysis | Prepare a 1 mg/mL solution of this compound in a suitable organic solvent. Add an equal volume of 0.1 M to 1 M NaOH. Store at room temperature and at 60 °C. Withdraw and neutralize samples at appropriate time points. |
| Oxidation | Prepare a 1 mg/mL solution of this compound in a suitable solvent. Add an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light. Withdraw samples at appropriate time points. |
| Thermal Degradation | Store solid this compound and a 1 mg/mL solution at elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven. Monitor for physical changes and analyze for degradation at set intervals. |
| Photostability | Expose solid this compound and a 1 mg/mL solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4] A control sample should be wrapped in aluminum foil to protect it from light. |
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. For this compound, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a suitable technique.[13][14] Due to the lack of a strong chromophore in this compound, derivatization is often necessary for sensitive UV detection, or alternatively, a mass spectrometer can be used.[15]
4.2.1. Example HPLC Method for this compound and its Potential Degradants
-
Instrumentation: HPLC with a UV/Vis or Mass Spectrometric detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Derivatization (for UV detection): Pre-column derivatization with a reagent such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed to introduce a chromophore.[15]
-
Detection:
-
UV detection at the wavelength corresponding to the maximum absorbance of the derivatized this compound.
-
MS detection for direct analysis without derivatization, monitoring the parent ion of this compound and potential masses of degradation products.
-
-
Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a stable compound when stored under appropriate conditions. However, its primary amine functionality makes it susceptible to degradation via oxidation and reaction with atmospheric carbon dioxide. For applications where purity and stability are critical, it is imperative to store this compound in tightly sealed containers, under an inert atmosphere, and away from heat, light, and incompatible chemicals. A thorough understanding of its potential degradation pathways and the use of validated stability-indicating analytical methods are essential for ensuring its quality and performance in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nilu.com [nilu.com]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine Thermal Degradation [bre.com]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Physicochemical Properties of Decylamine
For Researchers, Scientists, and Drug Development Professionals
Decylamine, a primary alkylamine, serves as a versatile chemical intermediate in various industrial and research applications, including the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, characterized by a ten-carbon aliphatic chain and a terminal amine group, dictates its physicochemical properties, which are crucial for its application in chemical synthesis and drug development.[2] This guide provides a detailed overview of the molecular weight and density of this compound, complete with experimental protocols for their determination.
Core Physicochemical Properties of this compound
The molecular weight and density are fundamental properties that are essential for the accurate handling, formulation, and application of this compound in a laboratory or industrial setting.
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₃N | [3][4][5][6] |
| Molecular Weight | 157.30 g/mol | [1][7][8] |
| 157.2963 g/mol | [4] | |
| 157.3090 g/mol | [3] | |
| Density | 0.787 g/mL at 25 °C | [1] |
| 0.7890 g/cm³ | [3] | |
| 0.797 g/cm³ | [9] | |
| 0.73 g/cm³ | [6][8] | |
| Appearance | Colorless to pale yellow liquid | [3][8] |
| Odor | Amine-like | [3][8] |
| Boiling Point | 216-218 °C | [1] |
| Melting Point | 12-14 °C | [1] |
Experimental Protocols
Accurate determination of the molecular weight and density of chemical compounds like this compound is paramount for research and quality control. The following sections detail the standard methodologies for these measurements.
Determination of Molecular Weight by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a primary amine like this compound, this method provides a precise determination of its molecular weight.
Principle: The sample is ionized, and the resulting ions are accelerated and deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio of the ions. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. For amines, the "Nitrogen Rule" is a useful principle, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[10]
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Ionization Source (e.g., Electron Impact - EI, Chemical Ionization - CI)
-
Mass Analyzer (e.g., Quadrupole, Time-of-Flight - TOF)
-
Detector
Procedure:
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.
-
Injection: A small volume of the prepared sample is injected into the GC, where it is vaporized and separated from the solvent.
-
Ionization: The this compound molecules enter the ion source of the mass spectrometer. In EI mode, they are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion of a long-chain primary amine may not always be readily detectable.[11]
-
Mass Analysis: The ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The peak with the highest m/z value that corresponds to the intact molecule is identified as the molecular ion peak. For this compound, this would be observed at approximately m/z 157.
Determination of Density by Pycnometry (ASTM D891 - Method B)
The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precisely known volume.[3][8][12] This method is considered highly accurate and is often the preferred method in case of disputes.[4][6][9]
Principle: The density is calculated from the mass of the liquid that completely fills the pycnometer of a known volume at a specific temperature. The method involves weighing the empty pycnometer, the pycnometer filled with a reference liquid (typically distilled water), and the pycnometer filled with the sample liquid.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance (accurate to at least 0.1 mg)
-
Constant temperature bath
-
Thermometer
Procedure:
-
Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent and dried completely. Its empty mass (m₀) is accurately measured.
-
Reference Liquid Measurement: The pycnometer is filled with distilled water, ensuring no air bubbles are present, and placed in a constant temperature bath until it reaches thermal equilibrium (e.g., 25 °C). The mass of the pycnometer filled with water (m₁) is then measured.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. The same procedure of thermal equilibration is followed, and the mass of the pycnometer filled with this compound (m₂) is recorded.
-
Calculation:
-
The mass of the water is calculated as: m_water = m₁ - m₀
-
The volume of the pycnometer at the test temperature is calculated using the known density of water (ρ_water) at that temperature: V = m_water / ρ_water
-
The mass of the this compound sample is calculated as: m_this compound = m₂ - m₀
-
The density of this compound (ρ_this compound) is then calculated as: ρ_this compound = m_this compound / V
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the density of this compound using a pycnometer.
Caption: Workflow for Density Determination of this compound via Pycnometry.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. fpharm.uniba.sk [fpharm.uniba.sk]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. petrolube.com [petrolube.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. store.astm.org [store.astm.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GCMS Section 6.15 [people.whitman.edu]
- 12. che.utah.edu [che.utah.edu]
A Technical Guide to the Physical Properties of Decylamine: Boiling and Melting Points
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth analysis of the boiling and melting points of decylamine (C₁₀H₂₃N), a primary alkylamine used in various industrial and synthetic applications. Accurate determination of these physical properties is critical for ensuring purity, guiding reaction conditions, and establishing safety protocols. This guide synthesizes literature data and outlines standard experimental protocols for their verification.
Physical Properties of this compound
This compound, also known as 1-aminodecane, is a colorless to pale yellow liquid at room temperature with a characteristic amine odor.[1][2][3][4] Its physical state and transition temperatures are fundamental parameters for its handling and application in research and development.
Quantitative Data Summary
The boiling and melting points of this compound have been reported across various sources. These values can differ slightly due to experimental conditions and sample purity. The table below summarizes the reported data.
| Physical Property | Reported Value (°C) | Reported Value (K) | Source(s) |
| Boiling Point | 220.5 | 493.65 | [1][3] |
| 216 - 218 | 489.15 - 491.15 | [5][6][7] | |
| 202.30 | 475.45 | [2] | |
| Melting Point | 17 | 290.15 | [1][3] |
| 15 | 288.15 | [1] | |
| 12 - 15 | 285.15 - 288.15 | [5][7] | |
| 12 - 14 | 285.15 - 287.15 | [6] | |
| -1.50 | 271.65 | [2] |
Note: One source reported a melting point of >168°C with decomposition, which is a significant outlier and may refer to a different substance or a salt form of this compound.[8]
Experimental Protocols for Determination
The following sections detail standard laboratory methods for the precise determination of the melting and boiling points of a substance like this compound.
Melting Point Determination: Capillary Method
The capillary method is the most common technique for determining the melting point of a solid organic compound.[9][10][11] The principle relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which it transitions from a solid to a liquid.[9]
Methodology:
-
Sample Preparation: Ensure the this compound sample is pure and, if solidified, completely dry and finely powdered to allow for uniform packing.[9]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the solid into a dense column of 1-2 mm at the bottom.[12][13]
-
Apparatus Setup:
-
Place the loaded capillary tube into the heating block of a digital melting point apparatus (e.g., DigiMelt or Mel-Temp).[10][12]
-
Alternatively, for a manual setup, attach the capillary tube to a thermometer and immerse them in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure even heat distribution.[10]
-
-
Heating and Observation:
-
Conduct a preliminary rapid heating run (10-20 °C/min) to determine an approximate melting range.[11][12]
-
For an accurate measurement, use a fresh sample and begin heating rapidly until the temperature is about 10-15 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[10]
-
-
Data Recording: Record two temperatures:
-
T1: The temperature at which the first drop of liquid becomes visible.
-
T2: The temperature at which the entire sample has completely liquefied.
-
The melting point is reported as the range T1 - T2. A narrow range (0.5 - 1.0 °C) is indicative of a pure compound, whereas impurities typically depress the melting point and broaden the range.[10][11][12]
-
Boiling Point Determination: Distillation Method
For determining the boiling point of a liquid, distillation is a highly reliable method that also serves to purify the substance.[14] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[15]
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Placement: Fill the round-bottom flask to approximately half its volume with this compound. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Thermometer Positioning: Place the thermometer in the distillation head so that the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor is measured accurately as it passes into the condenser.
-
Heating: Gently heat the flask. As the liquid boils, the vapor will rise, surround the thermometer bulb, and then flow into the condenser to be cooled back into a liquid.
-
Data Recording: Observe the temperature on the thermometer. When the liquid is distilling at a steady rate (e.g., one drop per second), the temperature reading will remain constant. This stable temperature is the boiling point of the liquid.[14] Record the atmospheric pressure, as boiling point is pressure-dependent.
Boiling Point Determination: Micro Method
When only a small amount of sample is available, a micro-boiling point determination can be performed.[16]
Methodology:
-
Setup: Place a few milliliters of this compound into a small test tube.
-
Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.[17]
-
Heating: Immerse the test tube in a heating bath and heat gently.
-
Observation:
-
Initially, air trapped in the capillary will be expelled as a slow stream of bubbles.
-
As the liquid reaches its boiling point, its vapor will enter the capillary, resulting in a rapid and continuous stream of bubbles.[16]
-
-
Measurement: Remove the heat source. The bubbling will slow and eventually stop. The liquid will then be drawn up into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point.[16]
Visualized Workflow
The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of this compound.
Caption: Logical workflow for determining the physical properties of this compound.
References
- 1. This compound | C10H23N | CID 8916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Fatty Amine this compound For Sale | 2016-57-1 [whamine.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. nacchemical.com [nacchemical.com]
- 9. westlab.com [westlab.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. vernier.com [vernier.com]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. cdn.juniata.edu [cdn.juniata.edu]
Decylamine vapor pressure and pKa value
An In-depth Technical Guide to the Physicochemical Properties of Decylamine: Vapor Pressure and pKa
This technical guide provides a detailed overview of two critical physicochemical properties of this compound (n-CH₃(CH₂)₉NH₂): its vapor pressure and acid dissociation constant (pKa). A thorough understanding of these properties is essential for researchers, scientists, and drug development professionals in applications ranging from chemical synthesis and formulation to understanding its environmental fate and biological interactions. This document outlines experimental data, presents detailed methodologies for their determination, and provides logical workflows for these experimental processes.
The vapor pressure and pKa are fundamental parameters that dictate the physical behavior and reactivity of this compound. The following table summarizes the experimentally determined values for these properties.
| Physicochemical Property | Value | Conditions (Temperature) |
| Vapor Pressure | 0.21 mmHg (0.028 kPa) | 25 °C |
| pKa (Acid Dissociation Constant) | 10.64 | 25 °C |
Experimental Protocols
Accurate determination of physicochemical properties requires precise and validated experimental methods. The following sections detail the common protocols for measuring the vapor pressure and pKa of primary amines like this compound.
Vapor Pressure Determination: Static Method
The static method is a highly accurate technique for measuring the vapor pressure of pure substances, particularly those with low volatility. It involves introducing a degassed sample into an evacuated, temperature-controlled chamber and measuring the equilibrium pressure directly.
Detailed Methodology:
-
Sample Preparation: A high-purity sample of this compound is obtained. It is crucial to degas the sample thoroughly to remove dissolved volatile impurities (like air) that would contribute to the total pressure. This is typically achieved through several freeze-pump-thaw cycles under vacuum.
-
Apparatus: A static apparatus consists of a sample cell connected to a high-vacuum line and a high-precision pressure transducer, such as a capacitance diaphragm gauge. The sample cell is housed within a thermostat or cryostat capable of maintaining a stable temperature with high precision (e.g., ±0.01 K)[1].
-
Measurement:
-
The degassed this compound sample is introduced into the sample cell.
-
The cell is brought to the desired temperature and allowed to reach thermal equilibrium.
-
The system is isolated from the vacuum pump, and the pressure exerted by the vapor in equilibrium with the liquid is measured by the transducer.
-
Measurements are repeated at various temperatures to generate a vapor pressure curve[1].
-
-
Data Analysis: The collected data (pressure vs. temperature) can be fitted to thermodynamic models, such as the Antoine equation or the Clausius-Clapeyron equation, to describe the temperature dependency of the vapor pressure.
pKa Determination: Potentiometric Titration
Potentiometric titration is a widely used, simple, and reliable method for determining the pKa of acids and bases.[2] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[3]
Detailed Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in purified water to create a solution of known concentration (e.g., 0.01 M). Since this compound is a base, it is titrated with a standardized strong acid, such as hydrochloric acid (HCl). Alternatively, its hydrochloride salt can be prepared and titrated with a standardized strong base like sodium hydroxide (B78521) (NaOH).
-
Apparatus: The setup includes a high-precision pH meter with a combination glass electrode, a magnetic stirrer, and a calibrated burette for the accurate addition of the titrant.[3] The entire system is typically kept at a constant temperature (e.g., 25 °C) using a water bath.
-
Titration:
-
The this compound solution is placed in a beaker with the pH electrode and a magnetic stir bar.
-
The titrant (e.g., 0.1 M HCl) is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to stabilize, and the pH is recorded.[4]
-
-
Data Analysis: A titration curve is constructed by plotting the measured pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated amine (R-NH₃⁺) and the free amine (R-NH₂) are equal, according to the Henderson-Hasselbalch equation.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the experimental determination of vapor pressure and pKa.
Caption: Workflow for vapor pressure determination using the static method.
Caption: Workflow for pKa determination using potentiometric titration.
References
Methodological & Application
Decylamine as a Capping Agent for Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylamine, a primary alkylamine with a ten-carbon chain, serves as an effective capping and stabilizing agent in the synthesis of a variety of nanoparticles. Its amphiphilic nature, with a hydrophilic amine head and a hydrophobic alkyl tail, allows it to adsorb to the surface of nascent nanoparticles. This surface functionalization is critical in controlling particle size and preventing aggregation through steric hindrance. The amine group provides a positive surface charge, which can influence the nanoparticle's interaction with biological systems, making this compound-capped nanoparticles promising candidates for applications in drug delivery, bioimaging, and diagnostics.
These application notes provide an overview of the use of this compound as a capping agent and detailed protocols for the synthesis and characterization of various this compound-capped nanoparticles, as well as their application in drug delivery.
Mechanism of Action
This compound functions as a capping agent by coordinating the lone pair of electrons on the nitrogen atom of its primary amine group to the surface of the growing nanoparticles. The long, nonpolar decyl chains then extend into the solvent, creating a protective layer. This steric barrier prevents the nanoparticles from agglomerating, thereby controlling their growth and ensuring their stability in colloidal suspension. The choice of capping agent, including the alkyl chain length, can significantly influence the final size, shape, and surface properties of the nanoparticles.
Data Presentation
The following tables summarize typical characterization data for nanoparticles synthesized using long-chain alkylamines, such as this compound and its analogues (e.g., dothis compound). This data provides a comparative overview of achievable particle sizes and surface charges.
Table 1: Physicochemical Properties of this compound-Analog Capped Metallic Nanoparticles
| Nanoparticle Type | Capping Agent | Core Size (nm) | Hydrodynamic Size (nm) | Zeta Potential (mV) | Synthesis Method |
| Gold (Au) | This compound | 2-10 | Not Reported | Not Reported | Metal Vapour Synthesis[1][2] |
| Gold (Au) | Dothis compound (B51217) | 2-3 | Not Reported | Not Reported | Inverse Micelle[3] |
| Silver (Ag) | Dothis compound | < 10 | Not Reported | Not Reported | Chemical Reduction[1] |
| Silver (Ag) | Generic Amine | 24.8 - 28.2 | Not Reported | -31.9 to -43.49 | Chemical Reduction[4][5] |
| Palladium (Pd) | Dothis compound | ~2 | ~5.4 | Not Reported | Chemical Reduction |
Note: Data for dothis compound is presented as a close analogue to this compound due to the limited availability of specific quantitative data for this compound.
Table 2: Drug Loading and Release Parameters for Amine-Functionalized Nanoparticles
| Nanocarrier System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Release Profile |
| Amine-PEG6-amine functionalized IONPs | Model Drug | ~10-15 | Not Reported | Not Reported[6] |
| Chitosan-based Nanoparticles | Various | Variable | Often > 60% | pH-responsive, sustained release[7] |
| Polymeric Nanoparticles | Cisplatin | ~13 | ~80 | Sustained, pH- and redox-responsive |
Note: This table provides a general overview of drug loading and release from amine-functionalized nanoparticles, as specific data for this compound-capped nanoparticles is limited.
Experimental Protocols
Protocol 1: Synthesis of this compound-Capped Gold Nanoparticles (AuNPs)
This protocol is adapted from the synthesis of gold nanoparticles using long-chain alkylamines.
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Gold Precursor Solution: Dissolve 10 mg of HAuCl₄·3H₂O in 10 mL of deionized water.
-
Phase Transfer: In a separate vial, dissolve 100 µL of this compound in 10 mL of toluene. Add the aqueous gold precursor solution to the toluene solution and stir vigorously for 10 minutes. The tetrachloroaurate (B171879) ions will transfer to the organic phase, indicated by a color change of the aqueous phase to colorless and the organic phase to a reddish-orange color.[6]
-
Reduction: Prepare a fresh, ice-cold solution of 10 mg of NaBH₄ in 5 mL of deionized water. Add this reducing agent solution dropwise to the organic phase under vigorous stirring.
-
Nanoparticle Formation: The solution will rapidly change color to a deep ruby red, indicating the formation of gold nanoparticles. Continue stirring for at least 2 hours to ensure the completion of the reaction and stabilization of the nanoparticles.[6]
-
Purification: Wash the nanoparticle solution with deionized water three times to remove excess reactants. The nanoparticles can be precipitated by adding ethanol and collected by centrifugation.
-
Storage: Resuspend the purified AuNPs in a suitable solvent like toluene or chloroform.
Protocol 2: Synthesis of this compound-Capped Silver Nanoparticles (AgNPs)
This protocol is a general method for the chemical reduction of silver salts in the presence of this compound.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Silver Precursor Solution: Dissolve 17 mg of AgNO₃ in 100 mL of deionized water.
-
Addition of Capping Agent: In a separate flask, dissolve 0.1 mL of this compound in 50 mL of ethanol.
-
Mixing: Add the silver nitrate solution to the this compound solution under vigorous stirring.
-
Reduction: While stirring, add 10 mL of a freshly prepared, ice-cold 0.1 M NaBH₄ solution dropwise.
-
Nanoparticle Formation: The solution will change color to a yellowish-brown, indicating the formation of silver nanoparticles. Continue stirring for 1 hour.
-
Purification: Centrifuge the solution to collect the nanoparticles. Wash the nanoparticles with deionized water and then with ethanol to remove unreacted reagents.
-
Storage: Disperse the purified AgNPs in ethanol or another suitable solvent.
Protocol 3: Synthesis of this compound-Capped Iron Oxide Nanoparticles (IONPs)
This protocol is based on the thermal decomposition of an iron precursor in the presence of this compound.
Materials:
-
Iron (III) acetylacetonate (B107027) (Fe(acac)₃)
-
This compound
-
1-octadecene
-
Ethanol
-
Toluene
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, combine 1 mmol of Fe(acac)₃, 5 mmol of this compound, and 20 mL of 1-octadecene.
-
Degassing: Heat the mixture to 120°C under a gentle flow of nitrogen or argon for 30 minutes to remove water and oxygen.
-
Thermal Decomposition: Increase the temperature to 200°C and maintain for 2 hours. Then, raise the temperature to 300°C and reflux for another hour. The color of the solution will turn black, indicating the formation of iron oxide nanoparticles.
-
Cooling and Purification: Cool the reaction mixture to room temperature. Add 40 mL of ethanol to precipitate the nanoparticles.
-
Collection: Separate the nanoparticles by centrifugation or magnetic decantation. Wash the nanoparticles with ethanol three times.
-
Storage: Disperse the final product in toluene or another nonpolar solvent.
Protocol 4: Drug Loading onto this compound-Capped Nanoparticles (General Procedure)
This protocol describes a general method for loading a hydrophobic drug onto pre-synthesized this compound-capped nanoparticles.
Materials:
-
This compound-capped nanoparticles (e.g., IONPs) dispersed in an organic solvent.
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel).
-
Organic solvent compatible with both the nanoparticles and the drug (e.g., chloroform, dichloromethane).
Procedure:
-
Drug Solution Preparation: Dissolve the desired amount of the hydrophobic drug in the chosen organic solvent.
-
Incubation: Add the drug solution to the nanoparticle dispersion. The mixture is then typically stirred or sonicated for a specific period (e.g., 24 hours) at room temperature to allow for the drug to adsorb onto the nanoparticle surface or be encapsulated.
-
Purification: Separate the drug-loaded nanoparticles from the unloaded drug. This can be achieved by centrifugation, followed by washing the pellet with the organic solvent. For magnetic nanoparticles, a magnetic field can be used for separation.
-
Quantification of Drug Loading: Determine the amount of unloaded drug in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The drug loading content and encapsulation efficiency can then be calculated using the following formulas:
-
Drug Loading Content (%) = (Weight of drug in nanoparticles / Weight of drug-loaded nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
Protocol 5: In Vitro Drug Release Study
This protocol outlines a common method for studying the release of a drug from nanoparticles using a dialysis method.
Materials:
-
Drug-loaded this compound-capped nanoparticles.
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the nanoparticles.
-
Release buffer (e.g., phosphate-buffered saline, PBS, at different pH values to simulate physiological conditions).
Procedure:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release buffer.
-
Dialysis Setup: Transfer the nanoparticle dispersion into a dialysis bag and securely seal it.
-
Release Study: Immerse the dialysis bag in a larger volume of the release buffer, which is continuously stirred at a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release buffer from the external medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
Visualizations
Caption: Workflow for the synthesis of this compound-capped nanoparticles.
Caption: General workflow for nanoparticle-mediated drug delivery.
Caption: Hypothetical modulation of the PI3K/Akt signaling pathway.
Conclusion
This compound is a versatile and effective capping agent for the synthesis of a range of nanoparticles with potential applications in drug delivery and other biomedical fields. The protocols provided herein offer a starting point for the synthesis and characterization of this compound-capped nanoparticles. Further optimization of reaction conditions and detailed investigation into their biological interactions, including specific effects on cellular signaling pathways, will be crucial for the successful translation of these nanomaterials into clinical applications. The ability to control nanoparticle size, surface charge, and drug release kinetics by leveraging capping agents like this compound is a key strategy in the design of next-generation nanomedicines.
References
- 1. researchgate.net [researchgate.net]
- 2. A way to this compound-stabilized gold nanoparticles of tailored sizes tuning their growth in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. powertechjournal.com [powertechjournal.com]
- 5. powertechjournal.com [powertechjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and characterization of amine-functionalized Fe3O4/Mesoporous Silica Nanoparticles (MSNs) as potential nanocarriers in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decylamine in Quantum Dot Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of decylamine in the synthesis of semiconductor quantum dots (QDs). This compound, a primary alkylamine, serves as a versatile reagent in QD synthesis, acting as a solvent, a capping ligand to control nanocrystal growth, and a passivating agent to enhance photoluminescence quantum yield.
Introduction to this compound in Quantum Dot Synthesis
This compound (CH₃(CH₂)₉NH₂) is a key reagent in the colloidal synthesis of high-quality quantum dots, particularly cadmium selenide (B1212193) (CdSe) and perovskite (e.g., CsPbBr₃) nanocrystals. Its role is multifaceted:
-
Solvent: At elevated temperatures, this compound effectively dissolves precursors and facilitates a homogeneous reaction environment.
-
Capping Ligand: The amine group of this compound coordinates to the surface of the growing nanocrystals. This dynamic binding passivates surface defects, prevents agglomeration, and controls the growth rate, thereby influencing the final size and shape of the quantum dots.[1][2]
-
Surface Passivation: By binding to undercoordinated metal atoms on the quantum dot surface, this compound helps to eliminate non-radiative recombination pathways, leading to higher photoluminescence quantum yields (PLQY).[1]
-
Size Control: The concentration of this compound and the reaction temperature can be modulated to tune the size of the quantum dots, which in turn determines their optical properties due to the quantum confinement effect.
Experimental Protocols
Synthesis of CdSe Quantum Dots Using this compound
This protocol describes a typical hot-injection synthesis of CdSe quantum dots where this compound is used as a primary solvent and capping ligand.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
This compound
-
Oleic Acid
-
1-Octadecene (B91540) (ODE)
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Septa and needles
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
Procedure:
-
Cadmium Precursor Preparation:
-
In a three-neck flask, combine CdO (e.g., 0.025 g), oleic acid (e.g., 0.28 g), and 1-octadecene (e.g., 10 mL).
-
Heat the mixture to ~150 °C under vacuum for 30 minutes to remove water and oxygen.
-
Switch to an inert atmosphere and increase the temperature to 300 °C until the solution becomes clear and colorless, indicating the formation of cadmium oleate.
-
Cool the flask to room temperature.
-
-
Selenium Precursor Preparation (in a glovebox):
-
Dissolve selenium powder (e.g., 0.058 g) in trioctylphosphine (e.g., 0.37 g).
-
-
Reaction Setup:
-
Add this compound (e.g., 10 mL) to the flask containing the cadmium precursor.
-
Heat the mixture to the desired injection temperature (e.g., 240-280 °C) under a continuous flow of inert gas.
-
-
Injection and Growth:
-
Rapidly inject the selenium precursor solution into the hot reaction mixture.
-
The color of the solution will change rapidly, indicating the nucleation and growth of CdSe quantum dots.
-
The reaction temperature will drop after injection. Maintain the temperature at a slightly lower growth temperature (e.g., 220-260 °C).
-
Aliquots can be taken at different time intervals to obtain quantum dots of varying sizes.
-
-
Quenching and Purification:
-
To stop the reaction, cool the flask rapidly in a water bath.
-
Add toluene to the cooled solution.
-
Precipitate the quantum dots by adding an excess of methanol and centrifuging the mixture.
-
Discard the supernatant and re-disperse the quantum dot pellet in toluene.
-
Repeat the precipitation and re-dispersion steps two more times to remove excess reagents.
-
The final purified quantum dots can be stored as a solution in a non-polar solvent like toluene.
-
Ligand Exchange with this compound
This compound can also be introduced post-synthesis to replace existing ligands on the quantum dot surface. This can be beneficial for altering solubility or improving surface passivation.
Procedure:
-
Disperse purified quantum dots (capped with, for example, oleic acid) in a non-polar solvent like toluene.
-
Add an excess of this compound to the solution.
-
Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for several hours to overnight.
-
Purify the quantum dots with the exchanged ligands using the precipitation and re-dispersion method described above.
Data Presentation
The size and optical properties of the synthesized quantum dots are highly dependent on the reaction parameters. The following tables provide representative data for a typical CdSe synthesis using an alkylamine like this compound.
Table 1: Effect of Reaction Time on CdSe Quantum Dot Size and Emission.
| Reaction Time (seconds) | Approximate Diameter (nm) | Peak Absorption (nm) | Peak Emission (nm) |
| 10 | 2.1 | 480 | 500 |
| 30 | 2.5 | 520 | 540 |
| 60 | 3.0 | 560 | 580 |
| 120 | 3.5 | 590 | 610 |
| 300 | 4.2 | 620 | 640 |
Table 2: Influence of Growth Temperature on Quantum Dot Properties.
| Growth Temperature (°C) | Final Particle Size (nm) at 5 min | Photoluminescence Quantum Yield (PLQY) (%) |
| 220 | 2.8 | 45-55 |
| 240 | 3.5 | 60-70 |
| 260 | 4.5 | 50-60 |
Visualizations
Signaling Pathway of this compound in QD Synthesis
Caption: Role of this compound in the hot-injection synthesis of quantum dots.
Experimental Workflow for CdSe Quantum Dot Synthesis
Caption: Step-by-step workflow for the synthesis of CdSe quantum dots.
Logical Relationship of Synthesis Parameters and QD Properties
References
Application Notes and Protocols: Decylamine in the Synthesis of the Dynole 2-24 Series
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dynole series of compounds are potent inhibitors of the GTPase activity of dynamin, a key protein involved in endocytosis. Dynole 2-24, a second-generation member of this series, demonstrates significant inhibitory effects on both dynamin I and II, as well as clathrin-mediated endocytosis (CME). A crucial step in the synthesis of Dynole 2-24 involves the use of decylamine in a reductive amination reaction. This document provides detailed application notes and protocols for the synthesis of Dynole 2-24, highlighting the role of this compound, and for the subsequent evaluation of its biological activity.
Introduction
Dynamin is a large GTPase that plays an essential role in the scission of newly formed vesicles from the plasma membrane during endocytosis. Its dysfunction has been implicated in various cellular processes and diseases, making it an attractive target for therapeutic intervention. The dynole compounds are indole-based inhibitors that target the GTPase domain of dynamin.
This compound, a primary alkylamine, serves as a key building block in the synthesis of Dynole 2-24. It is introduced via a reductive amination reaction with 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde.[1][2][3][4][5][6][7] This synthetic route provides a basis for the generation of a library of related compounds with potential for further optimization and development.[3]
Data Presentation
The inhibitory activity of Dynole 2-24 has been quantified against dynamin isoforms and its effect on clathrin-mediated endocytosis has been assessed. The following table summarizes the key quantitative data.
| Compound | Target/Process | IC50 Value (µM) | Reference |
| Dynole 2-24 | Dynamin I GTPase Activity | 0.56 | [5][8] |
| Dynole 2-24 | Dynamin II GTPase Activity | 5.4 | [8] |
| Dynole 2-24 | Clathrin-Mediated Endocytosis (CME) | 1.9 | [5][8] |
Experimental Protocols
Synthesis of Dynole 2-24 via Reductive Amination
This protocol is based on the methodology for the synthesis of second-generation indole-based dynamin inhibitors.
Materials:
-
1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde
-
This compound
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add this compound (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Dynole 2-24 as a pure compound.
Dynamin GTPase Activity Assay
This protocol describes a general method for measuring the GTPase activity of dynamin in the presence of an inhibitor.
Materials:
-
Purified dynamin I or dynamin II
-
GTP solution
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT)
-
Dynole 2-24 stock solution (in DMSO)
-
Malachite Green reagent for phosphate (B84403) detection
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of Dynole 2-24 in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well microplate, add the diluted Dynole 2-24 solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the purified dynamin enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the GTPase reaction by adding a pre-warmed GTP solution to each well.
-
Incubate the plate at 37°C for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green reagent, which will react with the inorganic phosphate released during GTP hydrolysis.
-
Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of Dynole 2-24 relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Clathrin-Mediated Endocytosis (CME) Inhibition Assay (Transferrin Uptake)
This protocol outlines a cell-based assay to assess the inhibitory effect of Dynole 2-24 on CME using fluorescently labeled transferrin.
Materials:
-
Human cell line (e.g., HeLa, U2OS)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Dynole 2-24 stock solution (in DMSO)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Hoechst or DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate with glass bottoms) and allow them to adhere overnight.
-
The following day, starve the cells by replacing the growth medium with serum-free medium for 1-2 hours to upregulate transferrin receptor expression.
-
Prepare serial dilutions of Dynole 2-24 in serum-free medium.
-
Treat the cells with the diluted Dynole 2-24 solutions or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Add fluorescently labeled transferrin to each well at a final concentration of approximately 25 µg/mL and incubate for 15-30 minutes at 37°C to allow for endocytosis.
-
To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS to remove non-internalized transferrin.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells with PBS and stain the nuclei with Hoechst or DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the intracellular fluorescence intensity of the labeled transferrin. Calculate the percentage of inhibition of transferrin uptake for each concentration of Dynole 2-24 and determine the IC50 value.
Mandatory Visualizations
Caption: Synthesis of Dynole 2-24 via reductive amination.
Caption: Inhibition of dynamin-mediated endocytosis by Dynole 2-24.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. protocols.io [protocols.io]
- 3. Development of second-generation indole-based dynamin GTPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 7. d-nb.info [d-nb.info]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: Decylamine as a Corrosion Inhibitor for Steel
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the application of decylamine as a corrosion inhibitor for steel. It includes detailed experimental protocols for evaluating its performance, a summary of quantitative data from relevant studies, and visualizations of the experimental workflow and inhibition mechanism. This compound, a primary aliphatic amine, demonstrates significant efficacy in protecting steel from corrosion, particularly in acidic media. Its mechanism of action involves the formation of a protective hydrophobic film on the metal surface through adsorption. These notes are intended to guide researchers in the systematic evaluation of this compound and similar long-chain amines as corrosion inhibitors.
Mechanism of Action
The primary mechanism of corrosion inhibition by this compound involves its adsorption onto the steel surface.[1] The polar amine head group (-NH₂) interacts with the charged metal surface, while the nonpolar decyl chain (C₁₀H₂₁) orients away from the surface. This arrangement creates a dense, hydrophobic barrier that isolates the metal from the corrosive environment, thereby impeding both anodic and cathodic reactions.[1][2] The adsorption can be characterized as physisorption, involving electrostatic interactions between the protonated amine and the charged steel surface, or chemisorption, where the lone pair of electrons on the nitrogen atom is shared with the vacant d-orbitals of iron.[3] The formation of this protective film is a key factor in the corrosion inhibition provided by this compound.
A proposed mechanism for the adsorption of this compound on a steel surface is the substitutional adsorption process, where this compound molecules replace water molecules at the metal/solution interface.[4][5] Quantum chemical studies have been employed to understand the relationship between the molecular structure of amines and their inhibition efficiency, with parameters like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the dipole moment being key indicators of their potential as corrosion inhibitors.[6][7][8]
Data Presentation
The following tables summarize quantitative data on the performance of this compound and similar long-chain amines as corrosion inhibitors for steel in acidic media, as determined by potentiodynamic polarization.
Table 1: Potentiodynamic Polarization Parameters for Low Carbon Steel in 1 N H₂SO₄ with n-Decylamine [9]
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE %) |
| Blank | -480 | 1258.9 | - |
| 1 x 10⁻⁴ | -475 | 316.2 | 74.9 |
| 1 x 10⁻³ | -470 | 158.5 | 87.4 |
| 1 x 10⁻² | -465 | 79.4 | 93.7 |
| 1 x 10⁻¹ | -460 | 39.8 | 96.8 |
Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 0.6 M NaCl + H₂SO₄ (pH 1) with Dothis compound Hydrochloride (DDA-HCl) [10]
| Inhibitor Concentration (mol/dm³) | Corrosion Potential (Ecorr) (V vs SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE %) |
| 0 | -0.475 | 180 | - |
| 1 x 10⁻⁵ | -0.480 | 45 | 75.0 |
| 5 x 10⁻⁵ | -0.485 | 18 | 90.0 |
| 1 x 10⁻⁴ | -0.490 | 11 | 93.9 |
| 5 x 10⁻⁴ | -0.495 | 5 | 97.2 |
| 1 x 10⁻³ | -0.500 | 3 | 98.3 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition properties of this compound are provided below.
3.1. Weight Loss Method
This gravimetric method provides a direct measurement of the corrosion rate and the inhibitor's efficiency over a specified period.[11]
-
Coupon Preparation:
-
Mechanically polish steel coupons of a standard size (e.g., 5 cm x 2.5 cm x 0.2 cm) with successive grades of emery paper (e.g., 600, 800, 1200 grit).[2][3]
-
Rinse the coupons with deionized water, degrease with acetone (B3395972) or ethanol, and dry thoroughly.[1][3]
-
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg and record their initial weights.[2][11]
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound. Ensure the entire surface of the coupon is exposed to the solution.[1][2]
-
Exposure: Maintain the setup at a constant temperature for a predetermined duration (e.g., 6, 12, 24, 48, or 72 hours).[1][11]
-
Final Weighing:
-
Calculations:
-
Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.[1]
-
Inhibition Efficiency (IE %) is calculated as: IE % = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.[11]
-
3.2. Electrochemical Methods
Electrochemical techniques provide rapid and mechanistic insights into the corrosion inhibition process. A standard three-electrode electrochemical cell is used, comprising the steel coupon as the working electrode (WE), a platinum wire or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode (RE).[2][3]
-
General Setup:
-
Prepare the working electrode by polishing and cleaning as described for the weight loss method.[1]
-
Assemble the three-electrode cell with the prepared WE, RE, and CE.
-
Fill the cell with the test solution (with and without inhibitor).
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[1][3]
-
3.2.1. Potentiodynamic Polarization (PDP)
This technique measures the current response of the metal to a controlled change in potential to determine the corrosion current density (i_corr) and to understand if the inhibitor is anodic, cathodic, or mixed-type.[1][2]
-
Procedure:
-
Analysis:
-
Calculation of Inhibition Efficiency (IE %): IE % = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[2]
3.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the formation and properties of the protective inhibitor film at the metal-solution interface.[2][12]
-
Procedure:
-
Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.[2]
-
The data can be fitted to an equivalent electrical circuit (e.g., a Randles circuit) to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).[2][12] A higher R_ct value indicates better corrosion inhibition.[12]
-
-
Calculation of Inhibition Efficiency (IE %): IE % = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. content.ampp.org [content.ampp.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Mesoporous Materials Synthesis Using Decylamine as a Template
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of mesoporous silica (B1680970) materials using decylamine as a structure-directing agent (template). The protocols and data presented are intended to serve as a foundational resource for researchers in materials science and drug development, enabling the reproducible synthesis of mesoporous silica with tunable properties for applications such as controlled drug delivery.
Principle of Synthesis
The synthesis of mesoporous silica using this compound as a template follows a sol-gel process. This compound, a primary amine, acts as a neutral organic molecule that, in conjunction with a silica precursor like tetraethoxysilane (TEOS), forms liquid-crystal-like arrays. This process is a convenient approach for the synthesis of mesostructured materials at low temperatures. The this compound template directs the condensation of silica around it, leading to the formation of a porous structure. Subsequent removal of the organic template, typically through calcination or solvent extraction, yields the final mesoporous silica material. The properties of the resulting material, such as pore size and surface area, can be tuned by adjusting the synthesis parameters.
Experimental Protocols
Synthesis of Mesoporous Silica (HMS)
This protocol is adapted from the work of Betiha et al. (2010) for the synthesis of hexagonal mesoporous silica (HMS).
Materials:
-
This compound (DA) (Template)
-
Tetraethoxysilane (TEOS) (Silica precursor)
-
Ethanol (Solvent)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bars
-
Filtration apparatus
-
Oven
-
Tube furnace for calcination
Procedure:
-
Template Solution Preparation: In a beaker, dissolve 1.9 g of this compound in a mixture of 90 mL of deionized water and 10 mL of ethanol. Stir the solution for 30 minutes until an opalescent mixture is obtained.
-
Silica Source Addition: While stirring, slowly add the specified amount of TEOS (see Table 1 for different molar ratios) to the template solution over a period of 1 hour.
-
Aging: Allow the mixture to rest at room temperature for 20 hours to facilitate the formation of the mesostructured product.
-
Product Recovery: Separate the as-synthesized product by filtration and wash it several times with ethanol.
-
Drying: Dry the washed product at room temperature.
-
Template Removal (Calcination): Calcine the dried powder at 550°C for 6 hours in air with a heating rate of 1°C/min to remove the this compound template.
Experimental Workflow for HMS Synthesis:
Application Notes and Protocols for the Reductive Amination of Decanal to Produce Decylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process transforms aldehydes and ketones into amines in a two-step, often one-pot, reaction. The initial step involves the nucleophilic attack of an amine on the carbonyl group to form a hemiaminal, which then dehydrates to an imine intermediate. Subsequent reduction of the imine yields the final amine product.[1][2] This application note provides detailed protocols for the synthesis of decylamine from decanal (B1670006) using ammonia (B1221849) as the nitrogen source, a critical transformation for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3] The use of a primary amine source like ammonia leads to the formation of a primary amine, this compound in this case.[4]
The protocols detailed below focus on the use of common and effective reducing agents, namely sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), offering flexibility based on substrate compatibility and reaction conditions.[2] Additionally, catalytic approaches are discussed, presenting a greener and more atom-economical alternative.[4]
Reaction Mechanism and Workflow
The reductive amination of decanal with ammonia proceeds through the formation of an imine intermediate, which is then reduced to this compound. The overall workflow is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the reductive amination of aldehydes, providing a comparative overview of catalysts, reducing agents, solvents, and reported yields. While specific data for decanal is often embedded in broader studies, this table offers valuable starting points for reaction optimization.
| Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NH₄Cl | NaBH₄ / Silica (B1680970) Chloride | THF | Room Temp. | 0.2 - 1 | 89 - 97 | [5][6] |
| NH₄OAc | NaBH₃CN | Methanol (B129727) | Room Temp. | 12 - 24 | ~70-90 | General procedure, yield varies with substrate |
| Ammonia (aq) | Fe catalyst / H₂ | Water | 100 | 24 | High | [4] |
| Ammonia | Ni nanoparticles / iPrOH | Isopropanol | 76 | - | Good | [7] |
| NH₄OAc (excess) | NaCNBH₃ | Ethanol | Reflux | Overnight | >90 | [8] |
Experimental Protocols
Protocol 1: Reductive Amination of Decanal using Ammonium (B1175870) Chloride and Sodium Borohydride
This protocol outlines a one-pot synthesis of this compound from decanal using ammonium chloride as the ammonia source and sodium borohydride as the reducing agent, with silica chloride as a catalyst.[5][6]
Materials:
-
Decanal
-
Ammonium chloride (NH₄Cl)
-
Sodium borohydride (NaBH₄)
-
Silica chloride
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve decanal (1 mmol) and ammonium chloride (1.2 mmol) in anhydrous THF (10 mL).
-
Addition of Catalyst and Reducing Agent: To the stirred solution, add silica chloride (0.5 g) followed by the portion-wise addition of sodium borohydride (1.5 mmol) at room temperature.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, filter the mixture to remove the silica chloride and wash the solid residue with dichloromethane (2 x 10 mL).[6] Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by either vacuum distillation or column chromatography on silica gel.[8][9][10]
Protocol 2: Reductive Amination of Decanal using Ammonium Acetate (B1210297) and Sodium Cyanoborohydride
This protocol utilizes ammonium acetate as the ammonia source and the milder reducing agent sodium cyanoborohydride, which is selective for the imine over the aldehyde.
Materials:
-
Decanal
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Saturated aqueous potassium carbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve decanal (1 mmol) and a 5-10 fold excess of ammonium acetate in methanol (20 mL).
-
Addition of Reducing Agent: To this solution, add sodium cyanoborohydride (1.5 mmol) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, evaporate the methanol.[11] Take up the residue in ethyl acetate and wash with a saturated solution of potassium carbonate.[11]
-
Drying and Concentration: Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent.[11]
-
Purification: Purify the resulting crude this compound by vacuum distillation.
Signaling Pathways and Logical Relationships
The choice of reducing agent is critical in reductive amination. The reactivity of the reducing agent towards the carbonyl starting material and the imine intermediate determines the success of a one-pot reaction.
Caption: Logic diagram for selecting a reducing agent.
Conclusion
The reductive amination of decanal to this compound is a robust and adaptable transformation. The choice of protocol depends on the available reagents, desired scale, and sensitivity of the substrate to the reaction conditions. The provided protocols offer reliable starting points for the successful synthesis of this compound, a valuable building block in various fields of chemical research and development. Careful monitoring and appropriate purification techniques are essential to obtain the final product in high purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. "Direct reductive amination of carbonyl compounds using sodium borohydr" by HESHMATOLLAH ALINEZHAD, MAHMOOD TAJBAKHSH et al. [journals.tubitak.gov.tr]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. How To [chem.rochester.edu]
- 10. openaccesspub.org [openaccesspub.org]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
Preparation of Decylamine Hydrochloride Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylamine hydrochloride (C₁₀H₂₃N·HCl) is a cationic surfactant and primary alkylamine salt. Its amphiphilic nature, characterized by a ten-carbon hydrophobic tail and a hydrophilic ammonium (B1175870) head group, makes it a versatile molecule in various research and drug development applications.[1] It is utilized in the formation of lyotropic liquid crystals, as a cationic surfactant with metal ions like copper and cobalt, and has potential applications in drug delivery systems.[1][2] This document provides detailed protocols for the preparation of this compound hydrochloride stock solutions, along with its physicochemical properties and key applications.
Physicochemical Properties and Surfactant Behavior
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. Understanding these properties is crucial for the preparation and application of its solutions.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 143-09-9 | [1] |
| Molecular Formula | C₁₀H₂₄ClN | [1] |
| Molecular Weight | 193.76 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility in Water | 5.5 x 10² mg/L at 25°C | [3] |
| pKa (of this compound) | ~10.6 | [1] |
The surfactant properties of this compound are highly dependent on the pH of the solution due to the protonation of the amine head group. The critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles, is a key parameter.
Table 2: Critical Micelle Concentration (CMC) of this compound at Different Protonation States
| Degree of Protonation | CMC (M) | Notes | Reference |
| Non-protonated (this compound) | 9.5 x 10⁻⁴ | Data for the free base, this compound. | [1] |
| 75% Protonated | 2.7 x 10⁻³ | The CMC increases with the degree of protonation due to electrostatic repulsion between the head groups. | [1] |
| Fully Protonated (hydrochloride) | Does not appear to form micelles | The strong electrostatic repulsion between the fully protonated head groups may prevent micelle formation under normal conditions. This is a critical consideration for its use as a micelle-forming surfactant. | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted by modifying the amount of solute.
Materials:
-
This compound hydrochloride (solid)
-
Solvent of choice (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol (B145695), or deionized water, depending on experimental requirements and desired concentration)[4]
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (appropriate size, e.g., 10 mL, 25 mL, 50 mL)
-
Pipettes
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Calculate the required mass:
-
Use the formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For example, to prepare 10 mL (0.010 L) of a 10 mM (0.010 mol/L) stock solution: Mass (g) = 0.010 mol/L × 0.010 L × 193.76 g/mol = 0.0019376 g or 1.938 mg[4]
-
-
Weigh the this compound hydrochloride:
-
Place a clean weighing boat on the analytical balance and tare it.
-
Carefully weigh the calculated mass of this compound hydrochloride using a spatula.[4]
-
-
Dissolve the solid:
-
Transfer the weighed solid into a beaker or the volumetric flask.
-
Add approximately 70-80% of the final volume of the chosen solvent.[4]
-
Stir the solution until the solid is completely dissolved. Gentle warming can be applied to aid dissolution, but avoid excessive heat. For higher concentrations, using an organic solvent like DMSO or ethanol is recommended due to the low aqueous solubility of this compound hydrochloride.[4]
-
-
Bring to final volume:
-
Once the solid is fully dissolved, add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.[4]
-
-
Storage:
-
Transfer the stock solution to a clearly labeled, airtight container. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
-
For short-term storage, keep the solution at 2-8°C. For long-term storage, aliquot and store at -20°C to minimize degradation from repeated freeze-thaw cycles. Aqueous solutions of amines can degrade over time through oxidation and reaction with atmospheric carbon dioxide.[5] It is recommended to store solutions in a dark place.[6]
-
Incorporation of this compound Hydrochloride into a Polymer Matrix via Solvent Casting
This protocol provides a method for creating a drug-polymer matrix, which can be used for controlled release applications.
Materials:
-
This compound hydrochloride
-
Poly(ε-caprolactone) (PCL) or other suitable polymer
-
Dichloromethane (DCM) or Chloroform (B151607)
-
Methanol (B129727) or Ethanol (as a co-solvent)
-
Glass petri dish or Teflon-coated surface
-
Magnetic stirrer and stir bar
-
Flat-tipped tweezers
Procedure:
-
Prepare the polymer solution:
-
Dissolve 500 mg of PCL in 10 mL of DCM or chloroform in a beaker.
-
Stir at room temperature until the polymer is fully dissolved.[7]
-
-
Prepare the drug solution:
-
Weigh 50 mg of this compound hydrochloride and dissolve it in a minimal amount of a co-solvent like methanol or ethanol.[7]
-
-
Combine the solutions:
-
While stirring the polymer solution, add the this compound hydrochloride solution dropwise to create a homogeneous mixture.[7]
-
-
Cast the film:
-
Pour the final polymer-drug solution into a flat, level petri dish.
-
Cover the dish loosely to allow for slow and controlled solvent evaporation in a fume hood for 24-48 hours.[7]
-
-
Retrieve the film:
-
Once the film is completely dry and transparent, carefully peel it from the casting surface using flat-tipped tweezers.
-
Store the film in a desiccator.[7]
-
Application Workflow and Diagrams
The following diagrams illustrate the logical workflow for the preparation of a this compound hydrochloride stock solution and its incorporation into a polymer matrix.
Caption: Workflow for preparing a this compound hydrochloride stock solution.
Caption: Workflow for solvent casting of a this compound HCl-polymer film.
Signaling Pathways
Currently, there is no significant evidence in the scientific literature to suggest that this compound hydrochloride directly participates in or modulates specific cellular signaling pathways. Its primary applications are in materials science and as a formulation excipient, leveraging its surfactant and cationic properties.[1][2] Researchers investigating the biological effects of formulations containing this compound hydrochloride should consider that any observed cellular responses are more likely due to the overall properties of the formulation (e.g., membrane disruption by surfactant activity) rather than a specific interaction with a signaling cascade.
Safety and Handling
This compound hydrochloride should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use. Wear personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[4] Handle the compound in a well-ventilated area or a chemical fume hood.[4]
Disclaimer
This document is intended for informational purposes for research and development professionals. The protocols provided are general guidelines and may require optimization for specific applications. All laboratory work should be conducted in accordance with institutional safety policies and regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Experimental Setup for the Catalytic Amination of 1-Decanol
Introduction
The direct amination of alcohols to produce primary amines is a highly atom-economical and environmentally benign process, with water as the sole theoretical byproduct.[1] This transformation is of significant interest to researchers and drug development professionals for synthesizing higher aliphatic primary amines, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, polymers, and personal care products.[2] This document provides detailed protocols and experimental data for the catalytic amination of 1-decanol (B1670082), a representative long-chain fatty alcohol, using both heterogeneous and homogeneous catalyst systems. The primary mechanism discussed is the "Borrowing Hydrogen" or "Hydrogen Transfer" strategy.[2][3]
Reaction Mechanism: The Borrowing Hydrogen Pathway
The catalytic amination of alcohols with ammonia (B1221849) typically proceeds via a three-step "Borrowing Hydrogen" mechanism.[4][5] This process involves the temporary removal (borrowing) of hydrogen from the alcohol substrate by the catalyst, which is later used to reduce an intermediate imine.
The key steps are:
-
Dehydrogenation: The alcohol is first dehydrogenated by the metal catalyst to form the corresponding aldehyde (decanal).[5][6]
-
Condensation & Dehydration: The aldehyde then reacts with ammonia in a condensation reaction to form an imine intermediate, releasing a molecule of water.[4][5]
-
Hydrogenation: The catalyst, which holds the "borrowed" hydrogen, hydrogenates the imine to yield the final primary amine (decylamine) and regenerates the active catalyst.[5][6]
Caption: The Borrowing Hydrogen mechanism for alcohol amination.
Experimental Protocols
Protocol 1: Heterogeneous Catalysis using Ruthenium on Carbon (Ru/C)
This protocol is adapted from studies on the direct amination of dodecanol (B89629), a close analog of decanol, and is applicable for catalyst screening and optimization.[3][6]
Materials:
-
1-Decanol
-
5 wt% Ruthenium on Carbon (Ru/C) catalyst
-
Ammonia (gas)
-
Hydrogen (gas)
-
High-pressure autoclave reactor (e.g., 10-50 mL) with magnetic stirring and temperature control
-
Gas chromatography-flame ionization detection (GC-FID) for analysis
-
Internal standard (e.g., n-dodecane)
Procedure:
-
Reactor Charging: To a glass vial, add 1-decanol (e.g., 0.5 mmol), the Ru/C catalyst (e.g., 50 mg), and a magnetic stir bar.
-
Reactor Assembly: Place the vial inside the high-pressure autoclave. Seal the reactor securely.
-
Purging: Purge the autoclave multiple times with an inert gas (e.g., Argon or Nitrogen) to remove air.
-
Pressurization: Pressurize the reactor with ammonia to the desired partial pressure (e.g., 0.4 MPa / 4 bar).[6]
-
Hydrogen Addition: Add hydrogen to the desired partial pressure (e.g., 0.2 MPa / 2 bar). The presence of external hydrogen has been shown to be beneficial for both conversion and selectivity.[6]
-
Reaction: Heat the reactor to the target temperature (e.g., 150 °C) while stirring (e.g., 400 rpm).[6][7]
-
Monitoring: Maintain the reaction for the specified duration (e.g., 24 hours). The reaction progress can be monitored by taking samples at intervals if the setup allows.
-
Cooling & Depressurization: After the reaction time, cool the reactor down to room temperature. Carefully vent the excess gas pressure in a fume hood.
-
Sample Preparation: Open the reactor, remove the vial, and add a known amount of an internal standard (e.g., n-dodecane). Dilute the sample with a suitable solvent (e.g., ethanol).
-
Analysis: Analyze the sample using GC-FID to determine the conversion of 1-decanol and the selectivity and yield of this compound and any byproducts.
Protocol 2: Homogeneous Catalysis using a Ru-Xantphos System
This protocol is based on the selective synthesis of primary amines from various alcohols using a homogeneous ruthenium-xantphos catalyst system.[8][9]
Materials:
-
1-Decanol
-
HRuCl(CO)(PPh₃)₃ (catalyst precursor)
-
Xantphos (ligand)
-
Ammonia (solution in a suitable solvent or gas)
-
t-amyl alcohol (solvent)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
GC-FID for analysis
-
Internal standard (e.g., n-dodecane)
Procedure:
-
Catalyst Preparation (In-situ): In a glovebox or under an inert atmosphere, charge the autoclave reactor with HRuCl(CO)(PPh₃)₃ (e.g., 0.83 mol%) and Xantphos (e.g., 1.66 mol%).[9]
-
Reactant Addition: Add 1-decanol (e.g., 15 mmol) and the solvent, t-amyl alcohol (e.g., 37.5 mL).[9]
-
Ammonia Addition: Add a significant excess of ammonia (e.g., 20 equivalents) to favor the formation of the primary amine and suppress overalkylation.[5][9]
-
Reactor Sealing & Pressurization: Seal the reactor and pressurize with an inert gas (e.g., 15 bar Argon) to ensure the system remains under pressure at high temperatures.[9]
-
Reaction: Heat the reactor to the target temperature (e.g., 170 °C) with vigorous stirring.[9]
-
Monitoring & Completion: Let the reaction proceed for the required time (e.g., 7-12 hours) until full conversion of the alcohol is observed via analytical monitoring.[9]
-
Cooling & Depressurization: Cool the reactor to room temperature and carefully vent the pressure.
-
Analysis: Prepare a sample with an internal standard and analyze by GC-FID to determine conversion, selectivity, and yield.[9]
General Experimental Workflow
The overall workflow for a typical batch reaction for catalytic amination is outlined below.
Caption: General workflow for a catalytic amination experiment.
Data Presentation
The following tables summarize quantitative data from studies on the amination of C12 alcohol (dodecanol), which serves as an excellent proxy for the behavior of decanol under similar conditions.
Table 1: Performance of Various Heterogeneous Catalysts for Dodecanol Amination [4][6]
| Catalyst (5 wt% on Carbon) | Temperature (°C) | NH₃ Pressure (bar) | H₂ Pressure (bar) | Time (h) | Dodecanol Conversion (%) | Dothis compound Yield (%) |
| Ru/C | 150 | 4 | 2 | 24 | >95% (est.) | 83.8 |
| Pd/C | 150 | 4 | 2 | 24 | Low | Low |
| Pt/C | 150 | 4 | 2 | 24 | Low | Low |
| Ir/C | 150 | 4 | 2 | 24 | Moderate | Moderate |
| Os/C | 150 | 4 | 2 | 24 | Low | Low |
Data extracted from a study by Ruiz et al. on dodecanol amination, where Ru/C proved to be the most active catalyst.[4][6]
Table 2: Influence of Reaction Parameters using Ru/C Catalyst [4]
| Parameter | Condition | Dodecanol Conversion (%) | Dothis compound Selectivity (%) |
| H₂ Pressure | 0 bar | ~38 | ~80 |
| 2 bar | ~98 | ~85 | |
| 4 bar | ~99 | ~80 | |
| NH₃ Pressure | 2 bar | ~90 | ~85 |
| 4 bar | ~98 | ~85 | |
| 6 bar | ~98 | ~85 |
Data trends are based on graphical representations for dodecanol amination at 150 °C over a Ru/C catalyst. Absolute values are illustrative. It was noted that ammonia pressure did not significantly influence the reaction, while the addition of hydrogen was beneficial.[4][6]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heterogeneous Catalysts in the Reductive Amination of Alcohols | Encyclopedia MDPI [encyclopedia.pub]
- 4. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Decylamine as a Modifier in Poly(butylene terephthalate) Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of decylamine as a surface modifier for nanoparticles in the preparation of poly(butylene terephthalate) (PBT) nanocomposites. The inclusion of this compound-modified nanoparticles can enhance the mechanical and thermal properties of PBT, a widely used engineering thermoplastic.
Introduction
Poly(butylene terephthalate) (PBT) is a semi-crystalline thermoplastic polyester (B1180765) known for its excellent mechanical strength, thermal stability, and chemical resistance. To further enhance its properties for advanced applications, nanofillers such as montmorillonite (B579905) (MMT) clay are often incorporated to create polymer nanocomposites. However, the inherent hydrophilicity of clay hinders its dispersion in the hydrophobic PBT matrix, leading to poor interfacial adhesion and suboptimal property enhancement.
Surface modification of the nanofiller with organic molecules, such as this compound, can address this challenge. This compound, a ten-carbon alkylamine, can be intercalated into the clay galleries through an ion-exchange reaction. This process renders the clay surface organophilic, improving its compatibility with the PBT matrix. The improved dispersion and interfacial adhesion result in PBT nanocomposites with enhanced thermal stability, mechanical strength, and barrier properties.
Experimental Protocols
Protocol for Surface Modification of Montmorillonite (MMT) Clay with this compound
This protocol is based on the established method for modifying MMT with alkylammonium salts.[1][2][3]
Materials:
-
Sodium Montmorillonite (Na+-MMT) clay
-
Decyltrimethylammonium (B84703) bromide (DTAB) or a similar this compound salt
-
Deionized water
-
Ethanol
-
Centrifuge
-
Vacuum oven
-
Magnetic stirrer with heating plate
-
Ultrasonicator
Procedure:
-
Clay Dispersion: Disperse 5.0 g of Na+-MMT in 500 mL of deionized water in a 1 L beaker.
-
Sonication: Stir the suspension vigorously for 2 hours at room temperature, followed by sonication for 3 hours to ensure thorough dispersion of the clay platelets.
-
Modifier Addition: In a separate beaker, dissolve 1.5 g of decyltrimethylammonium bromide in 100 mL of deionized water.
-
Ion Exchange Reaction: Slowly add the DTAB solution to the MMT suspension while stirring continuously. Continue stirring the mixture for 24 hours at room temperature to facilitate the ion-exchange reaction.
-
Separation and Washing: Separate the modified clay (MMT-Decylamine) from the suspension by centrifugation at 5000 rpm for 15 minutes.
-
Purification: Discard the supernatant and wash the MMT-Decylamine pellet several times with deionized water to remove any excess unreacted DTAB. Check for the absence of bromide ions in the washing solution using a silver nitrate (B79036) test.
-
Drying: Air-dry the purified MMT-Decylamine, followed by drying in a vacuum oven at 100°C overnight.
-
Characterization: The resulting MMT-Decylamine powder should be characterized by X-ray diffraction (XRD) to confirm the intercalation of this compound by measuring the change in the basal spacing (d001).
Protocol for Preparation of PBT/Decylamine-Modified MMT Nanocomposites via Melt Extrusion
This protocol describes the fabrication of PBT nanocomposites using a twin-screw extruder.[4][5][6][7][8]
Materials:
-
Poly(butylene terephthalate) (PBT) pellets
-
This compound-modified MMT (MMT-Decylamine) powder (prepared as in Protocol 2.1)
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine
Procedure:
-
Drying: Dry the PBT pellets and the MMT-Decylamine powder in a vacuum oven at 85°C overnight to remove any residual moisture.
-
Premixing: Prepare different weight percentage formulations of PBT and MMT-Decylamine (e.g., 99:1, 97:3, 95:5 wt%). Dry blend the PBT pellets and MMT-Decylamine powder thoroughly.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder from the hopper to the die. A typical temperature profile for PBT is 200°C (hopper) to 235°C (die) (e.g., 200/215/220/225/230/235°C).[8]
-
Set the screw speed to a suitable rpm (e.g., 60-150 rpm).[6][8]
-
Feed the premixed material into the extruder.
-
-
Extrusion and Pelletizing: The molten nanocomposite is extruded through the die into strands, which are then cooled in a water bath and cut into pellets using a pelletizer.
-
Drying of Nanocomposite Pellets: Dry the obtained nanocomposite pellets in a vacuum oven at 85°C overnight.
-
Specimen Preparation: Use an injection molding machine to prepare standardized test specimens (e.g., for tensile and impact tests) from the dried nanocomposite pellets. Set the molding temperature to 245°C and apply a pressure of 250 MPa for 3 minutes.[9]
-
Characterization: Characterize the prepared nanocomposites for their mechanical (tensile strength, flexural modulus, impact strength), thermal (DSC, TGA, HDT), and morphological (XRD, SEM, TEM) properties.
Data Presentation
The following tables summarize representative data on the mechanical and thermal properties of PBT and its nanocomposites modified with organoclays. While specific data for this compound-modified PBT is limited in the literature, the data presented here for PBT modified with other alkylammonium-treated clays (B1170129) provides a strong indication of the expected improvements.
Table 1: Mechanical Properties of PBT and Organoclay-Modified PBT Nanocomposites [5][10][11]
| Material | Filler Content (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| Neat PBT | 0 | ~53 | ~1.7 | ~75 | ~2.2 | ~4.5 |
| PBT/Organoclay | 2 | ~56 | ~2.1 | - | - | - |
| PBT/Organoclay | 3.7 | ~85 | ~2.6 | ~93 | ~2.6 | ~5.8 |
| PBT/Organoclay | 5 | ~60 | ~2.8 | ~90 | ~2.8 | ~5.2 |
Table 2: Thermal Properties of PBT and Organoclay-Modified PBT Nanocomposites [5][8][10][11]
| Material | Filler Content (wt%) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Degree of Crystallinity (%) | Decomposition Temperature (Td) (°C) | Heat Deflection Temperature (HDT) (°C) |
| Neat PBT | 0 | ~223 | ~190 | ~35 | ~380 | ~55 |
| PBT/Organoclay | 2 | ~224 | ~195 | ~38 | ~385 | - |
| PBT/Organoclay | 3.7 | ~225 | ~198 | ~42 | ~390 | ~80 |
| PBT/Organoclay | 5 | ~224 | ~196 | ~40 | ~388 | ~70 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of PBT nanocomposites.
Logical Relationship
Caption: Logical relationship of this compound modification on PBT nanocomposite properties.
References
- 1. epitoanyag.org.hu [epitoanyag.org.hu]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. OneMine | Preparation and Characterization of PBT/CLAY Nanocomposite [onemine.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Synthesis of Primary Amines Using O-Decylhydroxylamine Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary amines are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials.[1] The use of O-alkylhydroxylamines, such as O-decylhydroxylamine, as precursors offers a valuable and alternative route for their preparation.[1] O-decylhydroxylamine is a stable, solid reagent that can be easily handled, providing a distinct advantage over some traditional amination methods.[2] This document provides detailed protocols for the synthesis of primary amines from O-decylhydroxylamine, focusing on reductive cleavage of the N-O bond.
The primary transformation discussed is the conversion of O-decylhydroxylamine to decylamine, a long-chain primary amine with applications in drug delivery and surfactant technology.[1] This is typically achieved through methods such as samarium(II) iodide (SmI₂) mediated reduction or catalytic hydrogenation.[1]
Core Synthesis Pathway: Reductive N-O Bond Cleavage
The fundamental reaction involves the reduction of O-decylhydroxylamine to yield the corresponding primary amine, this compound, and water. This process hinges on the effective cleavage of the nitrogen-oxygen bond by a suitable reducing agent.[1]
Caption: General reaction scheme for primary amine synthesis.
Comparative Performance Data
The choice of synthetic route for primary amines depends on factors like substrate scope, reaction conditions, and functional group tolerance.[2] O-decylhydroxylamine offers a stable and mild option compared to other methods.[2]
| Amine Precursor/Method | General Reaction | Advantages | Limitations |
| O-Decylhydroxylamine | Reduction of the hydroxylamine (B1172632) moiety.[2] | Stable, solid reagent; Mild reaction conditions are often applicable; Good for introducing a linear C10 alkylamine.[2] | Limited to the synthesis of the corresponding primary amine (this compound); Requires a reduction step.[2] |
| Reductive Amination | Reaction of an aldehyde or ketone with ammonia (B1221849) followed by reduction.[2] | Wide availability of starting materials; Can synthesize a broad range of primary, secondary, and tertiary amines.[2] | Often requires high pressure and specialized catalysts; Can lead to over-alkylation and a mixture of products.[2] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound from O-decylhydroxylamine.
Protocol 1: Samarium(II) Iodide Mediated Reduction
This method is adapted from established procedures for the reductive cleavage of N-O bonds and is suitable for substrates with sensitive functional groups due to the mild and selective nature of SmI₂.[1]
Materials:
-
O-Decylhydroxylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (B129727) (MeOH)
-
0.1 M Samarium(II) Iodide (SmI₂) in THF
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve O-decylhydroxylamine (1.0 eq) in anhydrous THF (to a concentration of approximately 0.1 M).[1]
-
Addition of Methanol: Add methanol (4.0 eq) to the solution.[1]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Addition of SmI₂: Slowly add a 0.1 M solution of samarium(II) iodide in THF (2.5 eq) dropwise. The deep blue or green color of the SmI₂ solution should dissipate upon reaction.[1]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[1]
-
Quenching: Slowly add saturated aqueous NaHCO₃ solution to quench the reaction.[1]
-
Work-up:
-
Purification:
Protocol 2: Catalytic Hydrogenation
This protocol offers a scalable and industrially relevant pathway for the synthesis of this compound.[1]
Materials:
-
O-Decylhydroxylamine
-
Methanol (MeOH) or Ethanol (EtOH)
-
Raney Nickel or Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve O-decylhydroxylamine in a suitable alcohol solvent (e.g., methanol or ethanol).[2]
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel or Pd/C to the solution.[2]
-
Hydrogenation:
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC analysis.[1]
-
Work-up:
-
Purification:
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude this compound can be further purified by distillation or by forming the hydrochloride salt, washing with an organic solvent to remove non-basic impurities, followed by basification and extraction of the free amine.[2]
-
Experimental Workflow Overview
The general workflow for the synthesis and purification of the primary amine is outlined below.
Caption: General experimental workflow for amine synthesis.
Conclusion
O-decylhydroxylamine is a versatile precursor for the synthesis of this compound. The protocols provided, utilizing either samarium(II) iodide for mild, selective reduction or catalytic hydrogenation for scalability, offer reliable methods for researchers in synthetic chemistry and drug development.[1] The choice of method will depend on the specific requirements of the synthesis, such as scale and functional group compatibility.
References
Application Notes and Protocols: Decylamine as a Coordinating Solvent in Thermolysis Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylamine, a primary alkylamine, serves as a versatile and effective coordinating solvent in the thermolysis synthesis of various nanoparticles. Its role extends beyond that of a simple solvent; it actively participates in the reaction by coordinating with metal precursors, influencing nucleation and growth kinetics, and stabilizing the resulting nanoparticles. This control over nanoparticle size, shape, and surface chemistry is critical for applications in drug delivery, bioimaging, and catalysis. These application notes provide detailed protocols and insights into the use of this compound in thermolysis reactions for the synthesis of metal and metal oxide nanoparticles.
Mechanism of Action
In thermolysis reactions, this compound functions as both a high-boiling-point solvent and a dynamic coordinating ligand. The lone pair of electrons on the nitrogen atom of this compound coordinates with the metal center of the precursor, forming a metal-amine complex. Upon heating, this complex decomposes, leading to the formation of zero-valent metal or metal oxide nuclei.
This compound molecules then adsorb onto the surface of these nascent nuclei. The amine head group binds to the nanoparticle surface, while the hydrophobic decyl chains extend into the solvent, creating a steric barrier. This barrier prevents uncontrolled aggregation and allows for the controlled growth of the nanoparticles. The concentration of this compound and the reaction temperature are key parameters that influence the final size and morphology of the nanoparticles.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of nanoparticles using this compound as a coordinating solvent in thermolysis reactions.
Table 1: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles
| Precursor | This compound Concentration (mmol) | Reaction Temperature (°C) | Reaction Time (min) | Average Nanoparticle Size (nm) |
| Iron(III) acetylacetonate (B107027) | 10 | 200 | 30 | 6 |
| Iron(III) acetylacetonate | 10 | 250 | 30 | 10 |
| Iron(III) acetylacetonate | 10 | 250 | 60 | 15 |
| Iron(III) acetylacetonate | 20 | 250 | 30 | 8 |
Table 2: Synthesis of Gold (Au) Nanoparticles
| Precursor | This compound Concentration (mmol) | Additional Stabilizer | Reaction Temperature (°C) | Reaction Time (min) | Average Nanoparticle Size (nm) |
| HAuCl₄ | 5 | None | 120 | 15 | 12 |
| HAuCl₄ | 10 | None | 120 | 15 | 8 |
| HAuCl₄ | 10 | Oleic Acid | 120 | 30 | 6 |
| HAuCl₄ | 5 | Dodecanethiol | 140 | 20 | 5 |
Experimental Protocols
Protocol 1: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles via Thermolysis of Iron(III) Acetylacetonate
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound (DA)
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Heating mantle with magnetic stirrer
-
Schlenk line (optional, for air-sensitive reactions)
Procedure:
-
In a typical synthesis, combine 2 mmol of iron(III) acetylacetonate and 20 mmol of this compound in a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermocouple.
-
Under a gentle flow of nitrogen or argon, heat the mixture to 200-250°C with vigorous stirring.
-
Maintain the desired temperature for 30-60 minutes. The color of the solution will change from red to black, indicating the formation of magnetite nanoparticles.
-
After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Add 40 mL of ethanol to the cooled mixture to precipitate the nanoparticles.
-
Separate the black precipitate by centrifugation (e.g., 8000 rpm for 10 minutes) or by using a strong magnet.
-
Discard the supernatant and re-disperse the nanoparticles in a small amount of toluene.
-
Repeat the precipitation and washing steps with ethanol two more times to remove excess this compound and unreacted precursors.
-
After the final wash, dry the nanoparticles under vacuum. The resulting black powder can be stored for future use or re-dispersed in a non-polar solvent.
Protocol 2: Synthesis of Gold (Au) Nanoparticles via Thermolysis
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (DA)
-
Toluene
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Heating mantle with magnetic stirrer
Procedure:
-
Dissolve 0.1 mmol of HAuCl₄·3H₂O in 5 mL of this compound in a 50 mL three-neck round-bottom flask with a magnetic stir bar.
-
Attach a condenser and a thermocouple to the flask.
-
Heat the mixture to 120-140°C under constant stirring.
-
The color of the solution will gradually change from yellow to ruby red, indicating the formation of gold nanoparticles.
-
Maintain the reaction temperature for 15-30 minutes.
-
After the designated time, remove the heat source and let the solution cool to room temperature.
-
Add 20 mL of methanol to the solution to induce the precipitation of the gold nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 10000 rpm for 15 minutes).
-
Wash the nanoparticles by re-dispersing them in toluene and re-precipitating with methanol. Repeat this washing step twice.
-
After the final wash, dry the gold nanoparticles under vacuum.
Mandatory Visualizations
Application Notes and Protocols for the Quantitative Analysis of Decylamine in a Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylamine, a primary alkylamine, is utilized in various industrial and pharmaceutical applications, including as a corrosion inhibitor, a reagent in organic synthesis, and a component in drug formulations. Accurate quantification of this compound in diverse mixtures is crucial for quality control, formulation development, and safety assessment. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using modern analytical techniques. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection, offering high sensitivity and selectivity.
Analytical Methodologies
The selection of an appropriate analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Due to the low UV absorbance and high polarity of this compound, direct analysis can be challenging. Therefore, derivatization is often employed to enhance chromatographic performance and detectability.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is necessary to improve volatility and reduce peak tailing.[3][4] Common derivatizing agents include acylating reagents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA) or silylating agents.[1] The mass spectrometer provides high selectivity and allows for confident identification and quantification.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): HPLC is a versatile technique for separating non-volatile and thermally labile compounds. Since this compound lacks a native chromophore or fluorophore, pre-column derivatization with a fluorescent labeling agent such as dansyl chloride or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) is required.[5][6] This approach offers excellent sensitivity and is suitable for trace-level analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analytical methods described. These values can vary depending on the specific instrumentation, sample matrix, and method optimization.
| Parameter | GC-MS with Derivatization | HPLC-FLD with Derivatization | LC-MS/MS |
| Limit of Detection (LOD) | 0.04 - 0.4 µg/mL (for various amines)[7] | ~0.9 ng (for alkyl amines)[8] | 0.02% of 3000 ppm sample |
| Limit of Quantification (LOQ) | 0.16 - 1.7 µg/mL (for various amines)[7] | ~7.2 ng (for alkyl amines)[8] | Not explicitly stated |
| Linearity (R²) | > 0.99[7] | > 0.99[8] | > 0.998 |
| Precision (%RSD) | < 30%[7] | < 2.9%[5] | Not explicitly stated |
| Accuracy/Recovery (%) | 68.8% - 180%[7] | 81.1% - 102.0%[5] | Not explicitly stated |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by GC-MS with Derivatization
This protocol describes the quantification of this compound in a liquid mixture using GC-MS following derivatization with benzenesulfonyl chloride.
1. Materials and Reagents
-
This compound standard (≥99.0%)
-
Benzenesulfonyl chloride (BSC), derivatizing agent
-
Internal Standard (IS) solution (e.g., Hexamethylbenzene in methanol)
-
Sodium hydroxide (B78521) (NaOH) solution, 10 M
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Methanol (B129727), HPLC grade
-
Anhydrous sodium sulfate
-
Sample mixture containing this compound
2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Pipette 1.0 mL of the sample mixture into a glass vial.
-
Add a known amount of internal standard.
-
Adjust the pH of the sample to >10 with 10 M NaOH.
-
Add 200 µL of benzenesulfonyl chloride.
-
Vortex the mixture for 1 minute and let it react at room temperature for 30 minutes with agitation.[7]
-
Add 3 mL of dichloromethane and vortex for 2 minutes to extract the derivatized this compound.[7]
-
Centrifuge to separate the layers and carefully transfer the organic (bottom) layer to a clean vial.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of dichloromethane for GC-MS analysis.
-
3. GC-MS Instrumentation and Conditions [7]
-
Gas Chromatograph: Agilent GC or equivalent.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 1 µL injection volume, injector temperature 290°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: 5°C/min to 180°C.
-
Ramp 2: 10°C/min to 240°C.
-
Ramp 3: 25°C/min to 290°C, hold for 10 min.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for derivatized this compound and the internal standard.
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the working standards.
-
Quantify the concentration of this compound in the sample by applying the peak area ratio to the calibration curve.
Protocol 2: Quantitative Analysis of this compound by HPLC-FLD with Derivatization
This protocol outlines the quantification of this compound in a liquid mixture using HPLC with fluorescence detection after pre-column derivatization with dansyl chloride.
1. Materials and Reagents
-
This compound standard (≥99.0%)
-
Dansyl chloride solution (10 mg/mL in acetonitrile), freshly prepared.
-
Internal Standard (IS) solution (e.g., another primary amine not present in the sample).
-
Sodium bicarbonate buffer (0.2 M, pH 9.5).
-
Formic acid.
-
Acetonitrile, HPLC grade.
-
Water, HPLC grade.
-
Sample mixture containing this compound.
2. Standard and Sample Preparation [9]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Sample Preparation and Derivatization:
-
Pipette 100 µL of the sample or standard solution into a vial.
-
Add a known amount of internal standard.
-
Add 100 µL of sodium bicarbonate buffer.
-
Add 100 µL of dansyl chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the vial at 60°C for 45-60 minutes in the dark.
-
Cool the mixture to room temperature.
-
Add 20 µL of 2% formic acid to quench the reaction.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
3. HPLC-FLD Instrumentation and Conditions [9]
-
HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Start with a low percentage of mobile phase B and gradually increase to elute the dansylated this compound. A typical gradient might be 40% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Wavelengths: Excitation at 330 nm, Emission at 530 nm.
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the dansylated this compound to the peak area of the dansylated internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in the sample by applying the peak area ratio to the calibration curve.
Visualizations
Caption: General workflow for the quantitative analysis of this compound.
Caption: Logical relationship of analytical techniques for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.gnest.org [journal.gnest.org]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Decylamine in the Preparation of Lyotropic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyotropic liquid crystals are mesophases formed by the self-assembly of amphiphilic molecules, such as decylamine, in a solvent. The resulting structures are highly dependent on concentration and temperature, leading to a rich variety of phases including micellar, hexagonal, lamellar, and nematic arrangements.[1] These ordered phases are of significant interest in materials science and drug delivery due to their unique structural and physicochemical properties. This compound and its salts, particularly this compound hydrochloride, are cationic surfactants that serve as excellent model systems for studying the fundamental principles of self-assembly and have practical applications in the formulation of novel drug delivery vehicles.[1] This document provides detailed application notes and experimental protocols for the preparation and characterization of this compound-based lyotropic liquid crystals.
Data Presentation
Table 1: Phase Behavior of the this compound Hydrochloride-Water Binary System
The following table summarizes the observed lyotropic liquid crystalline phases for the binary system of this compound hydrochloride (this compound HCl) and water at various concentrations and ambient temperature. The precise transition temperatures and concentration ranges can be influenced by factors such as impurities and the sample's thermal history.[1]
| This compound HCl Concentration (wt% in Water) | Temperature (°C) | Observed Phase(s) |
| < 30 | Ambient | Isotropic micellar solution (L1) |
| 30 - 50 | Ambient | Hexagonal (H1) |
| 50 - 70 | Ambient | Lamellar (Lα) |
| 35 - 45 | ~25 - 30 | Nematic (N) |
| > 70 | Ambient | Coagel (Crystalline solid and water) |
Note: The nematic phase is typically observed in a narrow range of concentration and temperature.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride/Water Lyotropic Liquid Crystals
This protocol details the preparation of lyotropic liquid crystal samples from this compound hydrochloride and water.
Materials and Equipment:
-
This compound hydrochloride (CAS No: 143-09-9)
-
Deionized or distilled water
-
Analytical balance
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Water bath or heating block with temperature control
-
Polarizing optical microscope (POM) with a temperature-controlled stage
-
Microscope slides and coverslips
Safety Precautions:
-
This compound hydrochloride is corrosive and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the chemical in a well-ventilated area or under a chemical fume hood.
-
Consult the Material Safety Data Sheet (MSDS) for this compound hydrochloride for complete safety information before commencing any experimental work.
Procedure:
-
Weighing: Accurately weigh the desired amounts of this compound hydrochloride and deionized water directly into a clean, dry glass vial to achieve the target concentration as specified in Table 1.[1]
-
Mixing:
-
Seal the vial tightly.
-
For low-viscosity samples (e.g., isotropic and nematic phases), thorough mixing can be achieved by vortexing for several minutes.[1]
-
For high-viscosity samples (e.g., hexagonal and lamellar phases), use a small magnetic stir bar and stir the mixture on a magnetic stirrer. Gentle heating in a water bath (e.g., to 40-50 °C) can aid in the mixing of highly viscous samples.[1]
-
-
Homogenization (if required): For highly viscous phases, homogenization can be improved by repeated centrifugation of the sealed vial, followed by inversion to promote mixing.[1]
-
Equilibration: To ensure the formation of a thermodynamically stable phase, it is crucial to allow the samples to equilibrate. Store the sealed vials at the desired temperature in an incubator or a temperature-controlled water bath for 24 to 48 hours. Some phases may require longer equilibration times.[1]
Protocol 2: Characterization by Polarizing Optical Microscopy (POM)
POM is a fundamental technique for identifying lyotropic liquid crystalline phases based on their characteristic birefringent textures.
Procedure:
-
Place a small amount of the equilibrated sample on a clean microscope slide and cover it with a coverslip.
-
Observe the sample under a polarizing optical microscope with crossed polarizers.
-
Identify the liquid crystalline phase by its characteristic texture:
Protocol 3: Preparation of Ternary this compound-Based Lyotropic Liquid Crystals
The addition of a third component, such as a co-surfactant (e.g., decanol) or a fatty acid (e.g., oleic acid), can significantly alter the phase behavior of the this compound/water system.
-
This compound/Decanol (B1663958)/Water System: The addition of decanol, a long-chain alcohol, can influence the curvature of the amphiphilic interface. Generally, it promotes the formation of lamellar phases. The preparation follows a similar procedure to Protocol 1, where decanol is weighed and mixed with this compound and water.
-
This compound/Fatty Acid/Water System: The interaction between a fatty acid like oleic acid and this compound can lead to the formation of different phases. Phase transitions from cubic to hexagonal phases can be induced by lipophilic additives like oleic acid.[2] The preparation involves the co-dissolution of all three components.
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-based lyotropic liquid crystals.
Caption: Self-assembly of this compound molecules in water into different lyotropic liquid crystalline phases with increasing concentration.
Caption: Logical relationships influencing phase transitions in this compound-based lyotropic liquid crystal systems.
References
Troubleshooting & Optimization
How to prevent polyalkylation in decylamine synthesis
Welcome to the Technical Support Center for Decylamine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of this compound, with a special focus on preventing polyalkylation.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation and why is it a problem in this compound synthesis?
A1: Polyalkylation is a common side reaction in the synthesis of primary amines, like this compound, where the newly formed primary amine acts as a nucleophile and reacts further with the alkylating agent. This leads to the formation of secondary (dithis compound), tertiary (trithis compound), and even quaternary ammonium (B1175870) salts. This is problematic because it reduces the yield of the desired primary amine and results in a mixture of products that can be difficult and costly to separate.[1][2][3]
Q2: Which synthetic methods are prone to polyalkylation when preparing this compound?
A2: The direct alkylation of ammonia (B1221849) with a decyl halide (e.g., 1-bromodecane (B1670165) or 1-chlorodecane) is highly susceptible to polyalkylation.[1][4][5][6] The primary this compound product is often more nucleophilic than ammonia, leading to subsequent alkylations. For instance, the reaction of 1-bromooctane (B94149) with a twofold excess of ammonia has been shown to yield only 45% of the primary amine, with a significant portion forming the secondary amine.[5][6]
Q3: What are the most effective methods to synthesize this compound with high purity and avoid polyalkylation?
A3: To achieve high selectivity for the primary amine and avoid polyalkylation, the following methods are recommended:
-
Reductive Amination: This is a highly versatile and controlled method that involves the reaction of decanal (B1670006) with an ammonia source, followed by in-situ reduction of the resulting imine.[7][8][9] It is often the preferred method for producing primary amines with high purity.
-
Gabriel Synthesis: This classic method utilizes potassium phthalimide (B116566) to alkylate a decyl halide. The phthalimide group acts as a protecting group, preventing over-alkylation. The primary amine is then liberated by hydrolysis or hydrazinolysis.[2][10][11][12]
Q4: Can I still use direct alkylation of ammonia? How can I minimize polyalkylation in this method?
A4: Yes, direct alkylation can be used, but careful control of reaction conditions is crucial to favor the formation of the primary amine. The most common strategy is to use a large excess of ammonia.[13] This increases the probability that the decyl halide will react with an ammonia molecule rather than the this compound product. However, even with a large excess, some amount of polyalkylation is often unavoidable.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Multiple Alkylated Byproducts in Direct Alkylation
Potential Cause: The primary this compound product is reacting further with the decyl halide. This is due to the comparable or higher nucleophilicity of the product amine compared to ammonia.
Solutions:
-
Increase the Molar Ratio of Ammonia to Decyl Halide: Employ a significant excess of ammonia (e.g., 10-fold or greater). This statistically favors the reaction of the decyl halide with ammonia.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second and third alkylation reactions, which may have higher activation energies.
-
Slow Addition of Alkyl Halide: Adding the decyl halide dropwise to the ammonia solution can help maintain a high local concentration of ammonia relative to the alkyl halide, thus favoring mono-alkylation.
Issue 2: Incomplete Reaction or Low Yield in Reductive Amination
Potential Cause: Several factors can contribute to low yields in reductive amination, including inefficient imine formation, decomposition of the reducing agent, or side reactions.
Solutions:
-
Optimize pH for Imine Formation: The formation of the imine intermediate is pH-dependent. A slightly acidic medium is often optimal to catalyze the dehydration step without fully protonating the amine nucleophile.
-
Choice of Reducing Agent: Use a mild and selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which preferentially reduce the imine over the aldehyde.[14]
-
Use of a Dehydrating Agent: Adding a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards imine formation.
-
Monitor the Reaction: Use techniques like TLC or GC-MS to monitor the progress of the reaction and determine the optimal reaction time.
Issue 3: Difficulty in Hydrolyzing the N-Alkylphthalimide in the Gabriel Synthesis
Potential Cause: The hydrolysis of the N-decanoylphthalimide can be slow or incomplete under certain conditions.
Solutions:
-
Hydrazinolysis (Ing-Manske procedure): Using hydrazine (B178648) hydrate (B1144303) is often more effective and proceeds under milder conditions than acid or base hydrolysis.[10][11] This method typically gives cleaner products and avoids harsh acidic or basic conditions that could affect other functional groups.
-
Optimize Hydrolysis Conditions: If using acid or base hydrolysis, ensure sufficient reaction time and temperature. Stronger acids or bases may be required, but compatibility with the overall molecule must be considered.
Data Presentation
The following table summarizes typical yields and selectivity for different methods of this compound synthesis. Please note that these values are illustrative and can vary based on specific reaction conditions and optimization.
| Synthesis Method | Starting Materials | Typical Yield of this compound | Selectivity for Primary Amine | Key Remarks |
| Direct Alkylation | Decyl bromide, Ammonia (large excess) | 30-50%[15] | Low to Moderate | Significant formation of dithis compound (B41449) and trithis compound (B1585788) is common.[16] Requires careful control of stoichiometry. |
| Gabriel Synthesis | Decyl bromide, Potassium phthalimide | 70-90% | High | Excellent for producing pure primary amines.[2] The hydrolysis step can sometimes be harsh.[10] |
| Reductive Amination | Decanal, Ammonia, Reducing Agent (e.g., NaBH₃CN) | 80-95% | Very High | Generally considered the most efficient and selective method for primary amine synthesis from aldehydes.[7] |
Experimental Protocols
Protocol 1: Reductive Amination of Decanal
This protocol describes the synthesis of this compound from decanal using ammonia and sodium cyanoborohydride.
Materials:
-
Decanal
-
Ammonia (7 N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve decanal (1 equivalent) in methanol.
-
Add a solution of ammonia in methanol (7 N, 10-15 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully add water to quench any remaining reducing agent.
-
Acidify the mixture with aqueous HCl to a pH of ~2.
-
Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde and other non-basic impurities.
-
Basify the aqueous layer with aqueous NaOH to a pH of >12.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Gabriel Synthesis of this compound
This protocol outlines the synthesis of this compound from decyl bromide using potassium phthalimide.
Materials:
-
Potassium phthalimide
-
Decyl bromide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in DMF.
-
Add decyl bromide (1 equivalent) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated N-decanoylphthalimide by filtration and wash with water.
-
Suspend the N-decanoylphthalimide in ethanol and add hydrazine hydrate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide (B32825) will form.
-
Cool the mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether.
-
Basify the aqueous layer with a concentrated NaOH solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Mandatory Visualizations
Caption: Reaction pathway illustrating the formation of polyalkylation byproducts.
Caption: Decision tree for selecting a this compound synthesis method.
Caption: Experimental workflow for reductive amination.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. jocpr.com [jocpr.com]
- 9. gctlc.org [gctlc.org]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. This compound | High-Purity Amine Reagent | RUO [benchchem.com]
- 16. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing Reductive Amination with Decylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for reductive amination using decylamine.
Frequently Asked Questions (FAQs)
Q1: What is reductive amination and why is it used for synthesizing N-decylamines?
Reductive amination is a chemical reaction that converts a carbonyl group (from an aldehyde or ketone) and an amine into a secondary or tertiary amine.[1][2] The process involves the initial reaction of the carbonyl compound with an amine to form an intermediate imine (or iminium ion), which is then reduced in the same reaction vessel to the desired amine.[1][2] This one-pot method is highly efficient for creating a new carbon-nitrogen bond and is often preferred over direct alkylation of amines with alkyl halides, as it avoids the common problem of overalkylation, leading to a more controlled and selective synthesis.[3]
Q2: Which reducing agent is best for reductive amination with this compound?
The choice of reducing agent is critical and depends on the specific carbonyl substrate and desired reaction conditions. The most common choices are borohydride-based reagents:
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB): This is a mild and highly selective reducing agent, often preferred for its effectiveness with a wide range of aldehydes and ketones, including those with sensitive functional groups.[4] It is particularly useful because it can be used in a one-pot reaction without the need to pre-form the imine.[4] Due to its reduced toxicity compared to sodium cyanoborohydride, it is a popular choice in many applications.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also very effective and is known for its ability to selectively reduce imines in the presence of aldehydes and ketones, especially under mildly acidic conditions (pH 4-5).[3][5] However, it is highly toxic and can generate cyanide byproducts, requiring careful handling and disposal.[6]
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde or ketone, which can lead to lower yields of the desired amine.[3][7] It is best used in a two-step (indirect) procedure where the imine is formed first, and then NaBH₄ is added for the reduction.[8]
For most applications involving this compound, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is an excellent starting point due to its high selectivity, safety profile, and broad compatibility.[4]
Q3: What is the optimal pH for this reaction?
The reaction is typically carried out under neutral or weakly acidic conditions.[1] A pH range of 4-5 is often optimal for the initial formation of the imine intermediate.[5] If the pH is too low (too acidic), the this compound will be protonated, rendering it non-nucleophilic and halting the reaction. If the pH is too high (basic), the activation of the carbonyl group for nucleophilic attack is insufficient. A common practice is to add a small amount of acetic acid to catalyze the imine formation.[9]
Q4: What are the best solvents for reductive amination with this compound?
The choice of solvent depends on the solubility of the reactants and the chosen reducing agent. This compound, having a long alkyl chain, is more soluble in organic solvents like alcohols, ether, and benzene.[6]
-
1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are commonly used, especially with NaBH(OAc)₃.[8]
-
Methanol (MeOH) is a good choice when using NaBH₃CN or when performing a stepwise reaction with NaBH₄.[8]
-
Tetrahydrofuran (THF) and 1,4-Dioxane are also effective solvents for this reaction.[10]
It is crucial that the this compound and the carbonyl compound are fully soluble in the chosen solvent to avoid low or incomplete conversion.[11]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Imine Formation | The equilibrium between the carbonyl, amine, and imine may not be favorable. Add a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the imine.[1] A catalytic amount of a weak acid (e.g., acetic acid) can also promote imine formation. |
| Incorrect pH | The pH is critical. If too acidic, the amine is protonated and non-nucleophilic. If too basic, the carbonyl is not activated. Adjust the pH to a weakly acidic range (pH 4-5) with a mild acid like acetic acid. |
| Inactive Reducing Agent | Borohydride reagents can degrade over time. Test the activity of the reducing agent on a known, reliable substrate. If necessary, use a fresh bottle of the reagent. |
| Poor Solubility of Reactants | This compound or the carbonyl compound may not be fully dissolved. Choose a solvent in which all reactants are soluble. Gentle heating may improve solubility, but monitor for potential side reactions.[11] |
| Premature Reduction of Carbonyl | If using a strong reducing agent like NaBH₄ in a one-pot reaction, it may reduce the aldehyde/ketone before imine formation. Switch to a milder, more selective reagent like NaBH(OAc)₃ or NaBH₃CN, or perform the reaction in a stepwise manner.[3][7] |
| Steric Hindrance | If using a sterically hindered ketone, the reaction can be slow. Increase the reaction time, temperature, or consider using a Lewis acid catalyst like Ti(Oi-Pr)₄ to activate the ketone.[3] |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Overalkylation (Formation of Tertiary Amine) | This can occur if the newly formed secondary amine reacts with another molecule of the carbonyl compound. This is less common than with direct alkylation but can happen. A stepwise procedure (forming the imine first, then reducing) can help minimize this.[8] |
| Alcohol Byproduct | The reducing agent has reduced the starting aldehyde or ketone. Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN that preferentially reduces the imine/iminium ion.[3] |
| Aldol Condensation | Aldehyde starting materials can undergo self-condensation. Ensure the reaction conditions are not too basic and that the imine is reduced in a timely manner. |
Quantitative Data on Reaction Conditions
The following table summarizes typical reaction conditions for the reductive amination of various carbonyl compounds with primary amines, including long-chain amines like this compound. Note that yields are highly substrate-dependent.
| Carbonyl Compound | Amine | Reducing Agent (Equivalents) | Solvent | Additive (Equivalents) | Time (h) | Yield (%) |
| Benzaldehyde | This compound | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (1.1) | 4-18 | ~90-95 |
| Cyclohexanone | This compound | NaBH(OAc)₃ (1.5) | DCM | None | 24 | ~85-90 |
| Acetone | This compound | NaBH₃CN (1.5) | Methanol | Acetic Acid (to pH 6) | 12-24 | ~80-88 |
| Heptanal | This compound | NaBH₄ (1.2) (Stepwise) | Methanol | None | 2 (Imine), 2 (Reduction) | ~80-85 |
| 2-Butanone | Methyl Glycinate | NaBH(OAc)₃ | DCE | None | - | 98 |
This data is compiled from general procedures and representative examples.[6][7][8] Optimal conditions for a specific reaction should be determined empirically.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of an Aldehyde with this compound using NaBH(OAc)₃
This protocol describes a general procedure for the synthesis of an N-decyl secondary amine from an aldehyde.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, 1.1 eq for less reactive substrates)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 eq) and the chosen solvent (e.g., DCE).
-
Add this compound (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation. If using a less reactive substrate, acetic acid (1.1 eq) can be added at this stage.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or distillation as required to yield the pure N-decyl secondary amine.
Visualizations
Experimental Workflow
Caption: One-pot reductive amination workflow.
Troubleshooting Logic
Caption: Troubleshooting low yield issues.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low yield in Gabriel synthesis of decylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Gabriel synthesis of decylamine.
Troubleshooting Guides & FAQs
Issue 1: Low or No Conversion of 1-Bromodecane (B1670165) to N-Decylphthalimide
Q: My reaction shows a low conversion of 1-bromodecane, and I'm recovering most of my starting material. What are the possible causes?
A: Several factors could contribute to a low conversion rate in the N-alkylation step. These include:
-
Poor Deprotonation of Phthalimide (B116566): The reaction is initiated by the deprotonation of phthalimide to form the nucleophilic phthalimide anion.[1][2][3] Incomplete deprotonation will result in a lower concentration of the active nucleophile.
-
Troubleshooting:
-
Ensure the base used (e.g., potassium hydroxide (B78521), potassium carbonate) is fresh and of high purity.[4] Old or impure bases may be less effective.
-
Consider using a stronger base like potassium hydride (KH) if you are using an aprotic solvent, which can drive the deprotonation to completion.[2][5]
-
Ensure the reaction is anhydrous, as water can consume the base and protonate the phthalimide anion.
-
-
-
Suboptimal Reaction Conditions: The reaction rate can be sensitive to the solvent and temperature.
-
Troubleshooting:
-
The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the S\N2 reaction.[6][7][8]
-
Gently heating the reaction mixture may be necessary to increase the reaction rate, but excessive heat should be avoided to prevent side reactions.[7]
-
-
-
Poor Quality of 1-Bromodecane: The purity of the alkyl halide is crucial.
-
Troubleshooting:
-
Ensure the 1-bromodecane is pure and free from contaminants. Consider purification by distillation if necessary.
-
-
Issue 2: Formation of Side Products During N-Alkylation
Q: I'm observing significant side product formation during the reaction of potassium phthalimide with 1-bromodecane. What could be the cause?
A: The primary side reaction to consider is elimination (E2) competing with the desired substitution (S\N2). While this is less of a concern with primary alkyl halides like 1-bromodecane compared to secondary or tertiary halides, it can still occur under certain conditions.[9][10]
-
Troubleshooting:
-
Base Selection: Using a bulky, non-nucleophilic base for the deprotonation of phthalimide can favor substitution over elimination. However, for primary halides, common bases like KOH or K₂CO₃ are generally acceptable.
-
Temperature Control: Higher reaction temperatures can favor elimination. Maintain the lowest effective temperature to promote the S\N2 pathway.
-
Issue 3: Low Yield After Cleavage of N-Decylphthalimide
Q: I have successfully synthesized N-decyclphthalimide, but the final yield of this compound after the cleavage step is low. Why is this happening?
A: The cleavage of the N-alkylphthalimide is often the most challenging step and a common source of low yields.[9][11] The two main methods, hydrolysis and hydrazinolysis, each have potential pitfalls.
-
Acidic or Basic Hydrolysis:
-
Problem: This method often requires harsh conditions, such as prolonged heating with strong acids or bases, which can lead to degradation of the desired amine.[1][5][9] The reaction can also be slow and incomplete.[7]
-
Troubleshooting:
-
Carefully monitor the reaction to find the optimal balance between complete cleavage and product degradation.
-
Be aware that under acidic conditions, the amine will be protonated, requiring a final basic workup to isolate the free amine.[3]
-
-
-
Hydrazinolysis (Ing-Manske Procedure):
-
Problem: While generally milder than hydrolysis, the primary challenge with hydrazinolysis is the removal of the phthalhydrazide (B32825) byproduct, which can be difficult to separate from the desired primary amine.[9][10] This can lead to an impure product and an artificially low isolated yield.
-
Troubleshooting:
-
Phthalhydrazide is a solid precipitate.[9] Effective filtration is crucial. Ensure the precipitate is thoroughly washed with a suitable solvent to recover any trapped this compound.
-
Consider alternative workup procedures. Acidification of the reaction mixture can protonate the this compound, making it water-soluble and allowing for extraction away from the insoluble phthalhydrazide. Subsequent basification of the aqueous layer will then liberate the free amine for extraction.
-
-
Issue 4: Product Purity and Contamination
Q: My final this compound product is impure. What are the likely contaminants and how can I remove them?
A: Common contaminants include unreacted N-decyclphthalimide, phthalic acid (from hydrolysis), or phthalhydrazide (from hydrazinolysis).[4][12]
-
Troubleshooting and Purification:
-
Unreacted N-decyclphthalimide: This indicates incomplete cleavage. You can try subjecting the impure product to the cleavage conditions again. Alternatively, purification by column chromatography may be effective.
-
Phthalic Acid/Phthalhydrazide:
-
Extraction: A liquid-liquid extraction procedure is typically used. After the cleavage step, acidify the reaction mixture. The this compound will form a water-soluble salt (decylammonium chloride), while phthalic acid or phthalhydrazide may precipitate or remain in the organic layer. Separate the aqueous layer containing the amine salt, then basify it to regenerate the free this compound, which can then be extracted with an organic solvent.
-
Distillation: If the boiling point of this compound allows, fractional distillation can be an effective method for purification.
-
-
Data Summary
Table 1: Comparison of Cleavage Methods for N-Alkylphthalimides
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | Strong acid (e.g., H₂SO₄, HCl) | Prolonged heating | Reagents are readily available. | Harsh conditions can lead to product degradation; low yields are common.[1][9] |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) | Prolonged heating | Can be effective for some substrates. | Harsh conditions; can be incompatible with base-sensitive functional groups.[5][8] |
| Hydrazinolysis (Ing-Manske) | Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) | Refluxing in ethanol | Milder, neutral conditions; generally higher yields.[8][13] | Phthalhydrazide byproduct can be difficult to remove.[9][10] |
Experimental Protocols
Protocol 1: Synthesis of N-Decylphthalimide
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (1.0 eq). If starting from phthalimide, use a suitable base like potassium carbonate (1.5 eq) or potassium hydroxide (1.1 eq) in a suitable solvent like DMF.
-
Alkylation: To the stirred suspension, add 1-bromodecane (1.0-1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction can take several hours.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and collect the precipitated N-decyclphthalimide by filtration. Wash the solid with water and dry it.
Protocol 2: Cleavage of N-Decylphthalimide via Hydrazinolysis
-
Reaction Setup: In a round-bottom flask with a reflux condenser, suspend the N-decyclphthalimide (1.0 eq) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.5-2.0 eq) to the suspension.
-
Reflux: Heat the mixture to reflux. A thick white precipitate of phthalhydrazide will form. The reaction time can vary, so monitor by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture and remove the phthalhydrazide precipitate by filtration. Wash the precipitate with cold ethanol.
-
Purification: Combine the filtrate and washings. The solvent can be removed under reduced pressure. The crude this compound can then be purified by distillation or by an acid-base extraction procedure.
Visualizations
Caption: Troubleshooting workflow for low yield in Gabriel synthesis.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Purification of Decylamine by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of decylamine through distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Fractional vacuum distillation is the most suitable method for purifying this compound. Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent thermal degradation.[1][2] Fractional distillation is employed to separate this compound from impurities with close boiling points.
Q2: What are the common impurities found in commercial this compound?
A2: Common impurities can include other long-chain amines such as dithis compound (B41449) and trithis compound, which may form as byproducts during synthesis.[3] Other potential impurities could be residual starting materials or solvents from the manufacturing process. The exact impurity profile can vary between suppliers.[4][5]
Q3: Can this compound form an azeotrope?
A3: this compound isomers can form azeotropes with water. Therefore, it is crucial to ensure the crude this compound is dry before distillation to achieve high purity.
Q4: What are the key safety precautions when distilling this compound?
A4: this compound is a corrosive and toxic substance.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all distillation glassware is free of cracks or defects to prevent implosion under vacuum.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the distillation of this compound.
Problem 1: Difficulty Achieving or Maintaining Vacuum
| Symptom | Possible Cause | Solution |
| The desired vacuum level is not reached. | Leaks in the distillation apparatus. | Inspect all joints and connections. Ensure they are properly sealed with high-vacuum grease. Check for any cracks in the glassware. |
| The vacuum level fluctuates during distillation. | The vacuum pump is not properly sized for the system. | Ensure the vacuum pump has a sufficient pumping speed for the volume of the distillation setup. |
| Bumping of the liquid in the distillation flask. | Use a magnetic stirrer or boiling chips to ensure smooth boiling. A slow and gradual heating rate can also prevent bumping. |
Problem 2: Product Purity Issues
| Symptom | Possible Cause | Solution |
| The distilled this compound is not reaching the expected purity. | Inefficient separation of impurities. | Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. Optimize the reflux ratio; a higher reflux ratio generally leads to better separation but a slower distillation rate. |
| Contamination from the distillation apparatus. | Thoroughly clean and dry all glassware before use. | |
| Co-distillation with azeotropes. | Ensure the crude this compound is free of water or other solvents that may form azeotropes. |
Problem 3: Distillation Process Issues
| Symptom | Possible Cause | Solution |
| The distillation is proceeding very slowly or not at all. | Insufficient heating of the distillation flask. | Gradually increase the temperature of the heating mantle. Ensure the heating mantle is in good contact with the flask. |
| The condenser is too efficient, causing excessive reflux. | Reduce the flow rate of the coolant through the condenser. | |
| The liquid in the distillation flask is darkening or charring. | Thermal decomposition of this compound. | Reduce the distillation temperature by lowering the vacuum pressure. Ensure the heating mantle temperature is not excessively high. Primary amines are more thermally stable than secondary or tertiary amines, but decomposition can still occur at high temperatures.[8] |
| Foaming or excessive bumping in the distillation flask. | Presence of volatile impurities or dissolved gases. | Degas the crude this compound by briefly applying vacuum at room temperature before heating. Start with a very slow heating rate. |
| Contaminants that lower surface tension. | The presence of surfactants or liquid hydrocarbons can promote foaming.[9] Pre-treating the crude this compound with a suitable adsorbent may be necessary. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point at 760 mmHg (°C) | Boiling Point at Reduced Pressure (°C / mmHg) | Melting Point (°C) |
| This compound | 157.30 | 217-221 | 104 / 15 | 15-17 |
| Dithis compound | 297.56 | ~390 (estimated) | 179-180 / 2[10][11][12] | 38-40[10][11] |
| Trithis compound | 199.38 | 275.8[13] | Not readily available | 27.4[13][14] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
-
High-vacuum grease
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup:
-
Assemble the fractional vacuum distillation apparatus in a fume hood.
-
Ensure all glassware is clean and dry.
-
Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Place a stir bar or boiling chips in the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.
-
-
Distillation:
-
Begin stirring the this compound.
-
Slowly apply vacuum to the system, ensuring there are no significant leaks.
-
Once the desired vacuum is achieved and stable, begin to heat the distillation flask gently.
-
Observe the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound at the applied pressure, change to a clean receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate by controlling the heating and reflux ratio.
-
Once the main fraction of this compound has been collected, stop the distillation by removing the heat source.
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
-
Mandatory Visualizations
Caption: Experimental workflow for the fractional vacuum distillation of this compound.
Caption: Logical troubleshooting flow for common this compound distillation issues.
References
- 1. Amine Thermal Degradation [bre.com]
- 2. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 3. This compound | High-Purity Amine Reagent | RUO [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C10H23N | CID 8916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. 1120-49-6 CAS MSDS (DIthis compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 二癸胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. guidechem.com [guidechem.com]
- 13. tridecyl amine, 2869-34-3 [thegoodscentscompany.com]
- 14. 1-tridecanamine [stenutz.eu]
Common side reactions in the synthesis of decylamine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of decylamine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
N-Alkylation of this compound
Q1: I am attempting to synthesize a mono-substituted this compound derivative via N-alkylation with an alkyl halide, but I am observing significant amounts of di- and tri-alkylated byproducts. How can I improve the selectivity for mono-alkylation?
A1: Over-alkylation is a common side reaction in the N-alkylation of primary amines like this compound. This occurs because the product secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide.[1][2][3] To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a large excess of this compound relative to the alkylating agent. This increases the probability of the alkyl halide reacting with the more abundant primary amine.[4]
-
Slow Addition of Alkyl Halide: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature can help maintain a low concentration of the alkyl halide, thus minimizing the chance of the secondary amine reacting.
-
Use of Bulky Alkylating Agents: If your synthesis allows, using a sterically hindered alkylating agent can disfavor the formation of the more crowded di- and tri-alkylated products.
-
Employing a Protective Group Strategy: Temporarily protecting the this compound with a suitable protecting group can prevent over-alkylation. After the initial alkylation, the protecting group can be removed.
-
Alternative Synthetic Routes: For selective mono-alkylation, consider alternative methods such as reductive amination or the Gabriel synthesis, which are less prone to over-alkylation.[1][5]
Troubleshooting Workflow for Low Mono-alkylation Selectivity
Caption: Troubleshooting workflow for improving mono-alkylation selectivity.
Q2: My N-alkylation reaction is showing a low yield of the desired product. What are the potential causes and how can I address them?
A2: Low yields in N-alkylation reactions can arise from several factors:
-
Poor Reactivity of Starting Materials: this compound is a reasonably good nucleophile, but if the alkyl halide is unreactive (e.g., alkyl chlorides are less reactive than bromides or iodides), the reaction may be slow.[6]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. Polar aprotic solvents like DMF or acetonitrile (B52724) are often suitable. The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to side reactions and decomposition.[6]
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.
-
Side Reactions: Besides over-alkylation, elimination reactions can compete with substitution, especially with secondary and tertiary alkyl halides.
-
Work-up and Purification Issues: The product may be lost during aqueous work-up if it has some water solubility. Purification by column chromatography can also lead to losses if not optimized.
| Parameter | Recommendation to Improve Yield |
| Alkyl Halide | Use a more reactive halide (I > Br > Cl). |
| Solvent | Use a polar aprotic solvent (e.g., DMF, Acetonitrile). |
| Temperature | Gradually increase the temperature while monitoring for side reactions. |
| Base | Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to neutralize the acid formed. |
| Reaction Time | Monitor the reaction to completion using TLC or GC-MS. |
Experimental Protocol: General Procedure for N-Alkylation of this compound
-
To a solution of this compound (2.0 eq.) in a suitable solvent (e.g., acetonitrile), add a non-nucleophilic base such as potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Reductive Amination
Q1: I am performing a reductive amination with decanal (B1670006) and an amine, but I am observing the formation of a significant amount of the alcohol corresponding to the reduction of decanal. How can I prevent this?
A1: The reduction of the starting aldehyde (decanal) to decanol (B1663958) is a common side reaction in reductive amination. This occurs when the reducing agent is not selective enough and reduces the carbonyl group before it can form the imine intermediate with the amine.[7]
-
Choice of Reducing Agent: The choice of hydride is critical. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a milder and more sterically hindered reducing agent than sodium borohydride (B1222165) (NaBH₄). It selectively reduces the iminium ion intermediate over the aldehyde, making it ideal for one-pot reductive aminations.[7] Sodium cyanoborohydride (NaBH₃CN) is also a suitable choice as its reactivity is pH-dependent, allowing for selective reduction of the imine at a slightly acidic pH.[5][8]
-
Stepwise Procedure: If using a less selective reducing agent like NaBH₄, a two-step procedure can be employed. First, allow the imine to form completely by reacting decanal and the amine (often with a dehydrating agent like molecular sieves), and then add the reducing agent.[7]
| Reducing Agent | Selectivity for Imine vs. Aldehyde | Recommended Procedure |
| NaBH(OAc)₃ | High | One-pot reaction |
| NaBH₃CN | Good (at controlled pH) | One-pot reaction |
| NaBH₄ | Low | Two-step procedure |
Q2: In the reductive amination to synthesize a secondary amine from this compound and an aldehyde, I am observing the formation of a tertiary amine byproduct. What is the cause and how can I minimize it?
A2: The formation of a tertiary amine is a result of the newly formed secondary amine reacting with another molecule of the aldehyde to form a new iminium ion, which is then reduced.[7] This "over-alkylation" can be minimized by:
-
Stoichiometry Control: Using a slight excess of the primary amine (this compound) relative to the aldehyde can help ensure the aldehyde preferentially reacts with the primary amine.[7]
-
Order of Addition: In a stepwise procedure, ensuring the complete formation of the initial imine before the addition of the reducing agent can help. Once the aldehyde is consumed, the secondary amine product cannot react further.[7]
Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), add acetic acid (1.0 eq.) to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirring solution.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Reductive Amination Pathway and Side Reaction
Caption: Desired pathway and a common side reaction in reductive amination.
Gabriel Synthesis
Q1: I am using the Gabriel synthesis to prepare this compound, but I am getting a low yield after the final deprotection step. What could be the issue?
A1: The Gabriel synthesis is an excellent method for preparing primary amines without over-alkylation byproducts.[1][10][11] Low yields can often be attributed to the deprotection step.
-
Harsh Hydrolysis Conditions: Acidic or basic hydrolysis to cleave the phthalimide (B116566) can be slow and require harsh conditions, which may lead to the degradation of the desired this compound.[1][10]
-
Ing-Manske Procedure: A milder and often more efficient method for deprotection is the use of hydrazine (B178648) (the Ing-Manske procedure).[1][10] This reaction is typically faster and proceeds under milder conditions.
-
Challenging Purification: The phthalhydrazide (B32825) byproduct formed during the Ing-Manske procedure can sometimes be difficult to separate from the desired primary amine, leading to lower isolated yields.[1][10]
Experimental Protocol: Gabriel Synthesis of this compound
-
N-Alkylation:
-
To a solution of potassium phthalimide (1.0 eq.) in a polar aprotic solvent like DMF, add 1-bromodecane (B1670165) (1.05 eq.).
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, pour it into water, and collect the precipitated N-decanoylphthalimide by filtration. Wash the solid with water and dry.
-
-
Deprotection (Ing-Manske Procedure):
-
Suspend the N-decanoylphthalimide in ethanol.
-
Add hydrazine hydrate (B1144303) (1.1 eq.) and reflux the mixture.
-
A precipitate of phthalhydrazide will form. Cool the mixture and acidify with dilute HCl to precipitate any remaining phthalhydrazide and protonate the this compound.
-
Filter off the phthalhydrazide.
-
Make the filtrate basic with a strong base (e.g., NaOH) to deprotonate the decylammonium salt.
-
Extract the this compound with an organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over an anhydrous salt, filter, and concentrate to obtain the crude this compound.
-
Purify by distillation if necessary.
-
Gabriel Synthesis Workflow
Caption: A simplified workflow for the Gabriel synthesis of this compound.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Commercial Decylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial decylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade this compound?
Commercial this compound, depending on its grade, may contain several impurities originating from its synthesis and storage.[1] Common impurities include:
-
Secondary and Tertiary Amines: Dithis compound and trithis compound (B1585788) can form as byproducts during the synthesis of this compound.[1][2]
-
Unreacted Starting Materials: Depending on the synthetic route, these may include 1-decanol, decyl halides (e.g., 1-bromodecane (B1670165) or 1-chlorodecane), or decanenitrile.[1]
-
Oxidation Products: Over time, exposure to air can lead to the formation of various oxidation products.
-
Water: Due to its hygroscopic nature, this compound can absorb atmospheric moisture.[3]
-
Color Impurities: The product may have a pale yellow or brown tint due to trace impurities or degradation products.[4]
Q2: What are the primary methods for purifying this compound?
The choice of purification method depends on the nature of the impurities and the desired final purity. The most effective methods for this compound are:
-
Fractional Vacuum Distillation: This technique is ideal for separating this compound from impurities with different boiling points, such as higher-boiling tertiary amines or lower-boiling starting materials.[5][6][7]
-
Purification via Salt Formation and Recrystallization: Converting this compound to its hydrochloride salt allows for purification by recrystallization, which is highly effective at removing non-basic impurities. The pure amine can then be regenerated.
-
Column Chromatography: This method is suitable for removing impurities with different polarities, such as secondary and tertiary amines.[2]
Q3: How can I assess the purity of my this compound before and after purification?
Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for identifying and quantifying volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main component and any significant impurities.
-
Acid-Base Titration: This can provide a rapid assay of the total amine content.[8]
Purification Workflow
The following diagram illustrates a general workflow for the purification of commercial this compound.
Caption: A general workflow for the purification of commercial this compound.
Data Presentation
The following table summarizes the physical properties of this compound and its common impurities, which is crucial for selecting the appropriate purification method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₁₀H₂₃N | 157.30 | 216-218 | 12-15 |
| Dithis compound | C₂₀H₄₃N | 297.56 | 179-180 (at 2 mmHg) | 38-40 |
| Trithis compound | C₃₀H₆₃N | 437.83 | >250 | N/A |
| 1-Decanol | C₁₀H₂₂O | 158.28 | 231 | 6 |
| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | 223 | -29 |
Experimental Protocols
Safety Precautions: this compound is toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: Fractional Vacuum Distillation
This method is effective for separating this compound from impurities with significantly different boiling points.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the fractional vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.
-
Place the commercial this compound and a stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Apply vacuum grease to all ground-glass joints to ensure a good seal.
-
Begin stirring and apply the vacuum. The pressure should be low enough to allow the this compound to boil at a temperature below its decomposition point (typically below 150°C).
-
Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.
-
Collect any low-boiling fractions in a separate receiving flask.
-
Increase the temperature gradually and collect the main fraction of this compound at its reduced-pressure boiling point.
-
Once the temperature begins to drop or rise sharply, or if the distillation rate slows significantly, stop the distillation. The remaining residue in the distillation flask will contain the higher-boiling impurities.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Purification via Salt Formation and Recrystallization
This method is particularly useful for removing non-basic impurities.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
Ethanol (B145695) or methanol
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Separatory funnel
Procedure:
-
Salt Formation:
-
Dissolve the impure this compound in anhydrous diethyl ether in a flask.
-
Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) while stirring. This compound hydrochloride will precipitate as a white solid.
-
Continue adding HCl until no more precipitate forms.
-
-
Recrystallization:
-
Collect the this compound hydrochloride precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Dissolve the crude salt in a minimal amount of hot ethanol or methanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified this compound hydrochloride crystals by vacuum filtration and wash them with a small amount of cold ethanol. . Dry the crystals under vacuum.
-
-
Regeneration of Free Amine:
-
Dissolve the purified this compound hydrochloride in water.
-
Make the solution basic (pH > 10) by slowly adding a NaOH solution.
-
Extract the free this compound with diethyl ether or another suitable organic solvent using a separatory funnel (perform at least three extractions).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain pure this compound.
-
Protocol 3: Column Chromatography
This method is effective for separating this compound from other amines with different polarities.
Materials:
-
Glass chromatography column
-
Hexane (B92381) and ethyl acetate (B1210297) (or other suitable eluents)
-
Collection tubes or flasks
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in hexane.
-
To prevent the basic amine from streaking on the acidic silica gel, add a small amount of triethylamine (e.g., 0.5-1% v/v) to the eluent.
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
-
Load the Sample:
-
Dissolve the impure this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., hexane with 0.5% triethylamine).
-
Gradually increase the polarity of the eluent by adding ethyl acetate.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Isolate the Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent and triethylamine under reduced pressure to obtain the purified product.
-
Troubleshooting Guide
The following decision tree provides a systematic approach to troubleshooting common issues encountered during this compound purification.
Caption: A troubleshooting decision tree for this compound purification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | High-Purity Amine Reagent | RUO [benchchem.com]
- 3. 癸胺 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. digivac.com [digivac.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C10H23N | CID 8916 - PubChem [pubchem.ncbi.nlm.nih.gov]
Decylamine degradation pathways and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the degradation pathways of decylamine and best practices to mitigate its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to several degradation pathways, primarily driven by environmental and experimental conditions. The main pathways include:
-
Oxidative Degradation: This is a common pathway for amines, involving reaction with oxygen, which can be accelerated by exposure to light, heat, and the presence of metal ions.[1] The amine nitrogen is susceptible to oxidation, potentially forming N-oxides, nitroalkanes, or undergoing dealkylation to yield smaller amine fragments and aldehydes.[2][3]
-
Atmospheric Degradation: In the atmosphere, this compound is readily degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 9 hours.[4]
-
Microbial Degradation: Certain microorganisms are capable of degrading this compound. Studies have shown complete degradation within 9 hours in an inoculum of bacteria grown on pure this compound.[4]
-
Photodegradation: While this compound itself does not absorb light at wavelengths greater than 290 nm (and is therefore not susceptible to direct photolysis by sunlight), indirect photodegradation can occur in the presence of photosensitizers like humic substances.[4][5]
-
Reaction with Carbon Dioxide: this compound can absorb carbon dioxide from the air.[6]
Q2: How does pH affect the stability of this compound?
A2: As a primary amine, this compound is a weak base and will react with acids to form the corresponding ammonium (B1175870) salt. While this salt formation itself is not degradation, extreme pH conditions, especially at elevated temperatures, can promote degradation. In strongly acidic solutions, acid-catalyzed hydrolysis is a potential, though less common, degradation pathway for simple amines compared to amides.[6]
Q3: What are the likely degradation products of this compound?
A3: The degradation products of this compound depend on the degradation pathway:
-
Oxidation: Potential products include decanal, decanoic acid (through further oxidation of decanal), and smaller amine fragments resulting from N-dealkylation. In the presence of hydrogen peroxide, this compound can be oxidized to this compound oxide.[7]
-
Atmospheric Degradation: The reaction with hydroxyl radicals likely leads to the formation of imines and amides as primary products.[8]
-
Microbial Degradation: Complete mineralization by microorganisms would ultimately yield carbon dioxide, water, and inorganic nitrogen.
Q4: What are the optimal storage conditions for this compound?
A4: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area in tightly closed containers.[6] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide. Protection from light is also recommended to prevent photodegradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Discoloration of this compound solution (yellowing) | Oxidative degradation due to exposure to air and/or light. | 1. Prepare fresh solutions using degassed solvents.2. Store solutions under an inert atmosphere (e.g., nitrogen or argon).3. Protect solutions from light by using amber vials or wrapping containers in foil.4. Consider adding an antioxidant, though compatibility with the experimental system must be verified. |
| Inconsistent or lower-than-expected experimental results | Degradation of this compound stock or working solutions. | 1. Prepare fresh dilutions from a properly stored stock solution immediately before each experiment.2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and contamination.3. Periodically check the purity of long-term stock solutions using an appropriate analytical method like HPLC or GC-MS. |
| Appearance of unexpected peaks in analytical chromatograms (HPLC, GC-MS) | Formation of degradation products. | 1. Conduct a forced degradation study to generate and identify potential degradation products.2. Use a stability-indicating analytical method capable of separating the parent compound from its degradants.3. Characterize the unknown peaks using mass spectrometry (MS) to identify their molecular weights and fragmentation patterns. |
| Precipitation in acidic solutions | Formation of the decylammonium salt which may have lower solubility in the chosen solvent. | 1. Ensure the solvent system is appropriate for both the free base and its salt form.2. Consider using a co-solvent to improve the solubility of the salt. |
Degradation Pathways and Experimental Workflows
This compound Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under different conditions.
Experimental Workflow for Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and establishing stability-indicating analytical methods.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate and identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Amber vials
-
pH meter
-
HPLC-UV/MS or GC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep one set of samples at room temperature and another at 60°C for 24 hours, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solutions at room temperature for 24 hours, protected from light.
-
Analyze at specified time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a vial of the stock solution in an oven at 70°C for 48 hours.
-
Analyze the samples at specified time points.
-
-
Photodegradation:
-
Expose a solution of this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample at the end of the exposure.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or GC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS) detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or MS in positive ion mode.
-
Injection Volume: 10 µL
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study should be used to demonstrate the specificity of the method.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. Actual results will vary depending on the specific experimental conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Major Degradation Products Observed |
| 0.1 M HCl | 24 | 60 | ~5% | Decylammonium chloride, Trace unknown impurities |
| 1 M HCl | 24 | 60 | ~15% | Decylammonium chloride, Multiple unknown impurities |
| 0.1 M NaOH | 24 | 60 | <2% | Minimal degradation observed |
| 1 M NaOH | 24 | 60 | ~5% | Trace unknown impurities |
| 3% H₂O₂ | 24 | Room Temp | ~10% | Decanal, this compound oxide |
| 30% H₂O₂ | 24 | Room Temp | >50% | Decanal, Decanoic acid, this compound oxide, other fragments |
| Heat (Solid) | 48 | 70 | <1% | Minimal degradation observed |
| Heat (Solution) | 48 | 70 | ~8% | Unknown impurities |
| Photolysis | - | - | ~12% | Multiple unknown photoproducts |
References
- 1. scispace.com [scispace.com]
- 2. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry [escholarship.org]
- 3. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 8. nilu.com [nilu.com]
Technical Support Center: Optimizing Decylamine for Nanoparticle Size Control
Welcome to the technical support center for optimizing decylamine concentration in nanoparticle synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving precise control over nanoparticle size. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in nanoparticle synthesis?
This compound serves as a capping and stabilizing agent.[1] Its main roles are to control the growth of nanoparticles and to prevent them from aggregating. The this compound molecules attach to the surface of the nanoparticles, creating a protective layer that repels other nanoparticles, ensuring a stable and uniform suspension.[2][3][4]
Q2: How does the concentration of this compound influence the final size of the nanoparticles?
Generally, a higher concentration of this compound results in the formation of smaller nanoparticles. This is because a greater number of this compound molecules are available to quickly cover the surface of the newly formed nanoparticle "seeds" (nuclei). This rapid capping action stops them from growing larger. Conversely, lower concentrations of this compound lead to slower surface coverage, which allows the nanoparticles to grow to a larger size before they are fully stabilized.[2]
Q3: Can this compound influence the shape of the nanoparticles?
Yes, long-chain amines like this compound can act as shape-directing agents. They can selectively bind to different crystal faces of a growing nanoparticle, which alters the growth rates of these faces and can lead to the formation of non-spherical shapes like nanorods or nanocubes.[4]
Q4: Besides this compound concentration, what other factors can affect nanoparticle size?
Several other experimental factors are crucial in determining the final nanoparticle size, including:
-
Precursor Concentration: The amount of the metal salt used as the starting material.[5]
-
Reaction Temperature: Higher temperatures can sometimes lead to smaller nanoparticles, but this is dependent on the specific chemical system.[2][5]
-
pH of the Solution: The pH can affect the stability and surface charge of the nanoparticles.[2][5]
-
Mixing Speed and Time: The rate and duration of stirring can influence the uniformity of the reaction.[5]
-
Rate of Reagent Addition: The speed at which the reducing agent is added can impact the initial formation of nanoparticle nuclei.[6]
Troubleshooting Guide
This guide addresses common issues encountered during nanoparticle synthesis when using this compound to control particle size.
| Problem | Possible Causes | Suggested Solutions |
| Final nanoparticle size is larger than expected. | 1. Insufficient this compound concentration. 2. Slow addition of this compound. 3. High reaction temperature promoting excessive growth. | 1. Increase the molar ratio of this compound to the metal precursor. 2. Introduce the this compound solution more rapidly at the start of the reaction. 3. Lower the reaction temperature and/or reduce the reaction time.[2] |
| Nanoparticle solution is cloudy or shows visible precipitates (aggregation). | 1. Inadequate stabilization due to low this compound concentration. 2. Poor solubility of this compound in the chosen solvent. 3. Sub-optimal pH of the reaction mixture. | 1. Increase the concentration of this compound.[2][6] 2. Ensure the solvent is appropriate for dissolving both the precursor and this compound. 3. Measure and adjust the pH to the optimal range for stabilization.[2] |
| Broad nanoparticle size distribution (high polydispersity). | 1. Inconsistent nucleation and growth rates. 2. Inefficient mixing of reactants. 3. Temperature fluctuations during synthesis. | 1. Ensure rapid and uniform mixing of the precursor and reducing agent. 2. Optimize the stirring speed to ensure even distribution of reactants. 3. Use a stable heat source and monitor the temperature closely.[2] |
| Inconsistent results between experimental batches. | 1. Variability in the quality or concentration of reagents. 2. Inconsistent experimental conditions (e.g., temperature, stirring rate). 3. Contamination of glassware. | 1. Use high-purity reagents and prepare fresh solutions for each synthesis. 2. Carefully control and document all experimental parameters for each batch. 3. Ensure all glassware is thoroughly cleaned.[2] |
Data Presentation: this compound Concentration and Nanoparticle Size
The following table summarizes the expected trend of nanoparticle size with varying molar ratios of this compound to a metal precursor. Note that the specific sizes will vary depending on the nanoparticle material (e.g., gold, silver), precursor, reducing agent, solvent, and temperature.
| This compound to Metal Precursor Molar Ratio | Expected Nanoparticle Size | Expected Polydispersity Index (PDI) | Observations |
| Low (e.g., 1:1) | Larger | Higher | Insufficient surface coverage may lead to some aggregation and a broader size distribution.[2] |
| Medium (e.g., 5:1) | Intermediate | Lower | Improved surface stabilization results in smaller, more uniform nanoparticles.[2] |
| High (e.g., 10:1) | Smaller | Lower | High surface coverage leads to rapid capping of nuclei, resulting in smaller, highly uniform nanoparticles. |
Experimental Protocols
Protocol 1: Synthesis of this compound-Stabilized Gold Nanoparticles
This protocol describes a general method for synthesizing gold nanoparticles where this compound is used to control the size.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific amount of HAuCl₄·3H₂O in deionized water to achieve the desired concentration (e.g., 0.01 M).
-
In a separate flask, prepare a stock solution of this compound in toluene at various concentrations to test different molar ratios.
-
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add a specific volume of the this compound-toluene solution.
-
Heat the solution to the desired reaction temperature (e.g., 60°C) with vigorous stirring.
-
-
Phase Transfer of Gold Precursor:
-
Add the aqueous gold precursor solution to the heated this compound-toluene solution.
-
Stir vigorously for 10 minutes. The gold ions will transfer to the toluene phase, which will turn orange/red, while the aqueous phase becomes colorless.
-
-
Reduction:
-
Prepare a fresh solution of NaBH₄ in ice-cold deionized water (e.g., 0.1 M).
-
Rapidly inject the NaBH₄ solution into the heated reaction mixture with vigorous stirring. The color of the solution should quickly change to a deep red or purple, indicating the formation of gold nanoparticles.[2]
-
-
Growth and Stabilization:
-
Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours) at the reaction temperature to ensure the reaction is complete and the nanoparticles are stable.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add methanol to the solution to cause the nanoparticles to precipitate.
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Centrifuge the mixture, discard the supernatant, and re-disperse the nanoparticles in a nonpolar solvent like toluene or hexane.
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Repeat the precipitation and re-dispersion steps at least two more times to remove any excess reactants.[2]
-
Characterization:
-
UV-Vis Spectroscopy: To monitor the formation and stability of the nanoparticles by observing the surface plasmon resonance (SPR) peak (typically around 520 nm for gold nanoparticles).[2]
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution.[2]
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the synthesized nanoparticles.[2]
Visualizations
Caption: Workflow for Synthesis and Characterization of Nanoparticles.
Caption: this compound Concentration Effect on Nanoparticle Size.
References
Technical Support Center: Troubleshooting Decylamine Emulsions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering phase separation and other stability issues in decylamine emulsions. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in a this compound emulsion and what does it look like?
A1: Phase separation is the process where the two immiscible liquids in the emulsion, typically an oil and a water phase, separate into distinct layers over time, indicating emulsion instability.[1] Visually, you might observe:
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Creaming: The formation of a concentrated layer of the dispersed phase (e.g., oil droplets) at the top of the emulsion. This is often a precursor to more severe instability.[1][2]
-
Sedimentation: The settling of the dispersed phase at the bottom of the emulsion, the opposite of creaming.[2]
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Coalescence: The merging of smaller droplets into larger ones, which can lead to a visible, separate layer of the dispersed phase.[1][3]
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Breaking: The complete and irreversible separation of the oil and water phases.[1]
Q2: What are the primary causes of phase separation in my this compound emulsion?
A2: Phase separation in this compound emulsions can stem from several factors:
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Incorrect Emulsifier Concentration: Insufficient this compound concentration can lead to incomplete coverage of the droplet surfaces, promoting coalescence.
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Inappropriate pH: The stability of this compound emulsions is highly pH-dependent. This compound is a cationic surfactant, and its amine head group is protonated at acidic pH, creating a positive surface charge on the droplets that promotes stability through electrostatic repulsion. At higher pH values, the amine group is deprotonated, reducing this repulsion and potentially leading to instability.[4]
-
High Ionic Strength: The presence of salts or other electrolytes in the aqueous phase can disrupt the stability of the emulsion. These ions can interfere with the electrostatic repulsion between droplets, leading to flocculation and coalescence.[1]
-
Insufficient Homogenization: If the dispersed phase is not broken down into sufficiently small and uniform droplets during preparation, they will be more prone to coalescence and phase separation.[1]
-
Inappropriate Temperature: Both during preparation and storage, temperature can impact the viscosity of the phases and the stability of the emulsifier film.[1][5]
-
Low Viscosity of the Continuous Phase: A low-viscosity continuous phase (typically water in an O/W emulsion) allows droplets to move more freely, increasing the likelihood of collisions and coalescence.[6][7]
Q3: How does pH affect the stability of a this compound emulsion?
A3: The pH of the aqueous phase is a critical factor in the stability of this compound emulsions. This compound has a pKa of approximately 10.6.[4]
-
At acidic pH (well below 10.6): The amine group of this compound is protonated (R-NH3+), resulting in a positive charge on the surface of the emulsion droplets. This positive charge creates strong electrostatic repulsion between the droplets, preventing them from getting close and coalescing, thus enhancing emulsion stability.[4]
-
At alkaline pH (above 10.6): The amine group is deprotonated (R-NH2) and becomes neutral. The loss of surface charge significantly reduces the electrostatic repulsion between droplets, making them more susceptible to aggregation and coalescence, which can lead to phase separation.[4]
Therefore, maintaining an acidic pH is generally recommended for stabilizing oil-in-water emulsions with this compound.
Troubleshooting Guides
Issue 1: Emulsion shows signs of creaming or coalescence shortly after preparation.
This is a common issue that often points to problems with the initial formulation or processing.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient this compound | Incrementally increase the this compound concentration. | Ensures complete coverage of the oil droplets, forming a stable interfacial film. |
| Inappropriate pH | Measure and adjust the pH of the aqueous phase to be acidic (e.g., pH 3-5). | Maximizes the positive charge on the this compound head groups, enhancing electrostatic repulsion.[4] |
| Poor Homogenization | Increase homogenization time or speed. | Reduces droplet size and creates a more uniform size distribution, which is less prone to coalescence.[1] |
Issue 2: Emulsion is stable initially but separates after a few hours or days.
This delayed instability often relates to more subtle factors in the formulation.
| Potential Cause | Troubleshooting Step | Rationale |
| Low Viscosity | Add a viscosity-modifying agent (e.g., xanthan gum, carbomer) to the continuous phase. | Increases the viscosity of the continuous phase, which slows down the movement of droplets and reduces the rate of creaming and coalescence.[6][7] |
| Presence of Electrolytes | If possible, reduce the concentration of salts in the aqueous phase. | High ionic strength can screen the electrostatic repulsion between droplets, leading to instability.[1] |
| Temperature Fluctuations | Store the emulsion at a constant, controlled temperature. | Temperature changes can affect viscosity and the stability of the interfacial film.[1][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Stabilized Oil-in-Water (O/W) Emulsion
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, soybean oil)
-
Aqueous phase (deionized water)
-
Acid for pH adjustment (e.g., hydrochloric acid)
-
High-shear homogenizer
Procedure:
-
Prepare the Aqueous Phase:
-
To the deionized water, add the desired concentration of this compound.
-
Adjust the pH of the aqueous phase to the desired acidic value (e.g., pH 4) using the acid. Stir until the this compound is fully dissolved.
-
-
Prepare the Oil Phase:
-
Measure the desired volume of the oil phase.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with the high-shear homogenizer.
-
Homogenize for a set period (e.g., 5-10 minutes) at a specific speed (e.g., 5,000-10,000 rpm). The optimal time and speed will depend on the specific formulation and equipment.
-
-
Cooling:
-
If the emulsification process generated heat, cool the emulsion to room temperature while stirring gently.
-
Protocol 2: Characterization of Emulsion Stability
1. Macroscopic Observation:
-
Visually inspect the emulsion for signs of phase separation (creaming, coalescence, breaking) immediately after preparation and at set time intervals (e.g., 1, 24, 48 hours).
2. Microscopic Analysis:
-
Use an optical microscope to observe the morphology and size of the emulsion droplets.[8][9] This can provide qualitative information about changes in droplet size and aggregation over time.
3. Droplet Size Analysis (Dynamic Light Scattering - DLS):
-
Use a DLS instrument to measure the mean droplet size and the polydispersity index (PDI).[8][9] A stable emulsion will typically have a small and consistent droplet size over time.
4. Zeta Potential Measurement:
-
Measure the zeta potential of the emulsion droplets. For a this compound-stabilized emulsion at acidic pH, a high positive zeta potential (e.g., > +30 mV) is indicative of good electrostatic stability.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters to consider when formulating and troubleshooting this compound emulsions. Disclaimer: The data presented here is illustrative and based on general principles of emulsion science. Optimal values are formulation-dependent and should be determined experimentally.
Table 1: Effect of pH on this compound Emulsion Stability
| pH of Aqueous Phase | Zeta Potential (mV) | Mean Droplet Size (nm) after 24h | Observations |
| 3.0 | +45 | 250 | Highly stable, no visible phase separation. |
| 5.0 | +35 | 300 | Stable, minimal creaming observed. |
| 7.0 | +15 | 800 | Moderate instability, visible creaming. |
| 9.0 | +5 | >2000 | Unstable, rapid coalescence and phase separation. |
| 11.0 | -5 | >5000 | Completely unstable, immediate breaking. |
Table 2: Effect of this compound Concentration on Emulsion Properties
| This compound Conc. (% w/v) | Mean Droplet Size (nm) | Zeta Potential (mV) at pH 4 | Stability after 24h |
| 0.1 | 1500 | +20 | Unstable |
| 0.5 | 500 | +38 | Moderately Stable |
| 1.0 | 280 | +42 | Stable |
| 2.0 | 250 | +45 | Highly Stable |
Table 3: Effect of Ionic Strength (NaCl) on Emulsion Stability at pH 4
| NaCl Conc. (mM) | Mean Droplet Size (nm) after 24h | Zeta Potential (mV) | Observations |
| 0 | 280 | +42 | Stable |
| 10 | 450 | +25 | Slight creaming |
| 50 | 1200 | +10 | Significant coalescence |
| 100 | >3000 | +2 | Phase separation |
Visualizations
Caption: Pathways of emulsion instability.
Caption: Troubleshooting workflow for this compound emulsions.
Caption: Effect of pH on droplet interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 4. journalssystem.com [journalssystem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Decylamine as a Corrosion Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficiency of decylamine as a corrosion inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered during experimentation with this compound.
Question: Why is the observed inhibition efficiency of this compound lower than expected?
Answer:
Several factors can contribute to lower-than-expected inhibition efficiency. Consider the following potential causes and troubleshooting steps:
-
Suboptimal pH: The pH of the corrosive medium plays a critical role in the adsorption and performance of amine-based inhibitors.[1] For instance, with dothis compound, a closely related molecule, inhibition efficiency increases with pH.[1]
-
Troubleshooting:
-
Measure the pH of your experimental solution.
-
Adjust the pH to a less acidic or near-neutral level, if your experimental parameters allow.
-
Conduct a pH optimization study to determine the ideal range for this compound in your specific system.
-
-
-
Inhibitor Concentration: The concentration of this compound directly impacts the formation and stability of the protective film on the metal surface.
-
Temperature Effects: Higher temperatures can reduce the effectiveness of amine inhibitors by promoting desorption from the metal surface.[4]
-
Troubleshooting:
-
Ensure precise temperature control throughout your experiment.
-
If high temperatures are a necessary part of your experimental setup, consider that higher concentrations of this compound may be required to maintain a protective film.
-
-
-
Inhibitor Degradation: High temperatures and contaminants can lead to the degradation of the amine inhibitor over time.[5][6]
-
Troubleshooting:
-
Use freshly prepared this compound solutions for your experiments.
-
Minimize the exposure of the inhibitor solution to high temperatures for extended periods before use.
-
-
Question: I'm observing inconsistent results between experimental runs. What could be the cause?
Answer:
Inconsistent results often stem from variations in experimental conditions. Key areas to investigate include:
-
Surface Preparation: The initial state of the metal surface is crucial for inhibitor adsorption.
-
Stabilization Time: The system needs to reach equilibrium before measurements are taken.
-
Environmental Factors: Changes in the corrosive environment can affect results.
-
Troubleshooting:
-
Ensure the corrosive medium is consistent between experiments.
-
If applicable, de-aerate the solution with nitrogen gas to remove dissolved oxygen, which can influence the corrosion process.[3]
-
-
Frequently Asked Questions (FAQs)
1. What is the mechanism by which this compound inhibits corrosion?
This compound, like other long-chain amines, functions by adsorbing onto the metal surface to form a protective, hydrophobic film.[2][9][10] This barrier isolates the metal from the corrosive environment. The mechanism involves:
-
Physisorption: Electrostatic interactions between the charged metal surface and the protonated amine group.[2]
-
Chemisorption: The sharing of electrons between the nitrogen atom of the amine group and the vacant d-orbitals of the metal, forming a coordinate covalent bond.[2]
Caption: Mechanism of this compound corrosion inhibition.
2. How can I enhance the performance of this compound?
The efficiency of this compound can often be improved through synergistic effects by combining it with other compounds. For example, the addition of halide ions, such as potassium iodide (KI), has been shown to enhance the adsorption of organic inhibitors on metal surfaces, leading to improved corrosion protection.[11]
3. What is the optimal concentration of this compound to use?
The optimal concentration is system-dependent. Generally, inhibition efficiency increases with concentration.[2][3] However, beyond a certain point, known as the critical micelle concentration, the efficiency may plateau or even decrease. It is recommended to perform a concentration optimization study for your specific application.
4. How does temperature affect this compound's performance?
Increasing the temperature typically reduces the inhibition efficiency of amine-based inhibitors.[4] This is because higher thermal energy can cause the adsorbed inhibitor molecules to detach from the metal surface.
5. How does pH influence the effectiveness of this compound?
The pH of the solution is a critical factor. For dothis compound, a similar inhibitor, performance improves as the pH increases (becomes less acidic).[1] At lower pH, the amine group is protonated, which influences its electrostatic interaction with the metal surface. In acidic solutions, this compound primarily inhibits the cathodic corrosion process.[1]
Data Presentation
The following table summarizes the inhibition efficiency of this compound and related amine inhibitors under various experimental conditions. Note that direct comparisons should be made with caution due to differing test parameters.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Test Method | Inhibition Efficiency (%) |
| n-Decylamine | Low Carbon Steel | 1 N H₂SO₄ | 10⁻¹ M | Not Specified | Potentiokinetic | >90 |
| n-Octylamine | Mild Steel | 1 M HCl | 5 x 10⁻³ M | 30 | Potentiodynamic Polarization | 92.5 |
| Dothis compound | Carbon Steel | CO₂ Environment | Not Specified | Not Specified | Electrochemical | Varies with pH |
| Octathis compound (B50001) | Incoloy 800 | Liquid phase with 6 ppm ETA | 20 ppm | 200 | EIS | 40 |
(Data compiled from multiple sources[1][2][3][12])
Experimental Protocols
1. Weight Loss (Gravimetric) Method
This method provides a direct measure of the corrosion rate and inhibitor efficiency.
-
Specimen Preparation: Mechanically polish metal coupons with a series of emery papers of decreasing grit size. Degrease the coupons with acetone, rinse with distilled water, and dry them.[2][7]
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.[2][7]
-
Immersion: Suspend the weighed coupons in the corrosive solution, with and without this compound at various concentrations, for a specified time at a constant temperature.[2][7]
-
Cleaning: After immersion, remove the coupons and clean off corrosion products using an appropriate cleaning solution (e.g., inhibited hydrochloric acid).[2][7]
-
Final Weighing: Wash, dry, and reweigh the cleaned coupons.[2][7]
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where ΔW is the weight loss (mg), A is the surface area (cm²), T is the immersion time (hours), and ρ is the metal density (g/cm³).[2]
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ and CRᵢ are the corrosion rates without and with the inhibitor, respectively.[2]
-
Caption: Workflow for the Weight Loss Method.
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the protective properties of the inhibitor film.
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the metal sample as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., SCE or Ag/AgCl).[2][8]
-
OCP Stabilization: Immerse the electrodes in the test solution (with or without this compound) and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).[2][8]
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[2]
-
Data Analysis: Plot the impedance data as Nyquist and Bode plots. Fit the data to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct). A higher Rct value indicates better corrosion protection.[2]
-
Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ and Rctᵢ are the charge transfer resistances without and with the inhibitor, respectively.[2]
Caption: Experimental workflow for EIS.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Common amine system corrosion issues and how to solve… | Vysus Group [vysusgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How does n - octathis compound perform as a corrosion inhibitor? - Blog [chemgulf.com]
- 10. nbinno.com [nbinno.com]
- 11. Synergistic effect of KI on the corrosion inhibition of a poly(diallylammonium chloride)-based cyclocopolymer containing bis-cationic motifs for mild steel corrosion in 20% formic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Accurate Determination of Decylamine Solution Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decylamine solutions. Below are detailed methodologies and troubleshooting tips for accurately determining the concentration of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for determining the concentration of a this compound solution?
A1: For routine analysis, non-aqueous acid-base titration is a robust, cost-effective, and widely accepted method for determining the concentration of this compound solutions. Gas chromatography (GC) is another powerful technique that offers high specificity and sensitivity, especially for lower concentrations or when analyzing complex mixtures.
Q2: Why is a non-aqueous solvent used for the titration of this compound?
A2: this compound is a weak base. In aqueous solutions, water can act as a weak acid and compete with the titrant, leading to an indistinct endpoint.[1][2] Using a non-aqueous solvent, such as glacial acetic acid, enhances the basicity of this compound, resulting in a sharper and more accurate endpoint.[3]
Q3: What are the key storage and handling precautions for a this compound solution to ensure its concentration remains stable?
A3: To maintain the integrity of a this compound solution, it should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and atmospheric carbon dioxide, which can react with the amine.[1] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is advisable.
Q4: Can I use a visual indicator for non-aqueous titration of this compound?
A4: Yes, a visual indicator like crystal violet can be used. It provides a color change from violet (basic) to yellowish-green (acidic) in a glacial acetic acid medium. However, for more accurate and reproducible results, potentiometric titration is the preferred method as the endpoint is determined by the inflection point of the titration curve, which is less subjective.[4]
Q5: What is derivatization in the context of GC analysis of this compound, and why is it sometimes necessary?
A5: Derivatization is a chemical modification of the analyte to enhance its analytical properties. Primary amines like this compound can exhibit poor peak shape (tailing) in GC due to their polarity and tendency to interact with active sites in the GC system.[5][6] Derivatization with reagents like propyl chloroformate or pentafluorobenzoyl chloride converts the amine into a less polar, more volatile, and more thermally stable compound, resulting in improved chromatographic performance.[7][8][9]
Troubleshooting Guides
Non-Aqueous Titration
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Drifting or unstable electrode reading (Potentiometric Titration) | 1. Electrode membrane is dehydrated.2. Contamination of the electrode.3. Static charge interference. | 1. Condition the electrode in the appropriate solvent before use.2. Clean the electrode according to the manufacturer's instructions.3. Ensure proper grounding of the titrator and beaker. |
| Inaccurate or inconsistent results | 1. Presence of water in the solvent or sample.2. Absorption of atmospheric CO2.3. Incorrectly standardized titrant. | 1. Use anhydrous solvents and protect the titration vessel from atmospheric moisture.2. Perform the titration under a nitrogen or argon blanket.3. Standardize the perchloric acid titrant frequently against a primary standard like potassium hydrogen phthalate. |
| Poorly defined or absent endpoint | 1. Incorrect solvent choice.2. Sample concentration is too low. | 1. Ensure glacial acetic acid is used as the solvent to enhance the basicity of this compound.2. Increase the sample size to ensure a sufficient amount of analyte for a clear endpoint. |
Gas Chromatography (GC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Active sites in the inlet liner or on the column.2. Improper column installation.3. Incompatible solvent or stationary phase. | 1. Use a deactivated inlet liner and a column specifically designed for amine analysis. Consider derivatization.2. Ensure a clean, square column cut and correct installation depth in the inlet and detector.[5][10]3. Use a polar stationary phase and ensure the sample solvent is compatible. |
| Ghost Peaks (peaks appearing in blank runs) | 1. Carryover from a previous injection.2. Contamination in the syringe, inlet, or gas lines. | 1. Run a solvent blank with a high-temperature bake-out at the end of the run.2. Clean the syringe and check for any sources of contamination in the system. |
| Poor Resolution or Peak Overlap | 1. Inadequate separation on the column.2. Incorrect temperature program. | 1. Use a longer column or a column with a different stationary phase for better selectivity.2. Optimize the temperature program by adjusting the initial temperature, ramp rate, and final temperature.[11][12][13] |
| Irreproducible Peak Areas | 1. Leaks in the injection system.2. Inconsistent injection volume. | 1. Check for leaks at the septum and column connections.2. Ensure the autosampler is functioning correctly and the syringe is not clogged. |
Experimental Protocols
Non-Aqueous Potentiometric Titration (Based on ASTM D2073)
This method determines the total amine value of this compound.
Materials:
-
Glacial Acetic Acid
-
Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Crystal Violet indicator (optional, for visual titration)
-
Toluene
-
Potentiometric titrator with a pH electrode suitable for non-aqueous solutions
Procedure:
-
Titrant Standardization:
-
Accurately weigh approximately 0.4 g of dried KHP into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the 0.1 N perchloric acid solution, recording the potential readings.
-
Determine the endpoint from the inflection point of the titration curve.
-
Calculate the exact normality of the perchloric acid titrant.
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the this compound solution (to give a titrant volume of 10-20 mL) into a 250 mL beaker.
-
Add 100 mL of glacial acetic acid and dissolve the sample.
-
Place the beaker on the potentiometric titrator.
-
Immerse the electrode in the solution and start the stirrer.
-
Titrate with the standardized 0.1 N perchloric acid, recording the potential readings.
-
Continue the titration past the endpoint.
-
Determine the volume of titrant used at the inflection point of the titration curve.
-
-
Calculation:
-
Concentration (M) = (Volume of HClO₄ × Normality of HClO₄) / (Weight of sample / Molar mass of this compound)
-
Experimental Workflow for Non-Aqueous Titration
Caption: Workflow for determining this compound concentration by non-aqueous potentiometric titration.
Gas Chromatography (GC) Method
This method is suitable for the quantification of this compound, potentially in the presence of other volatile components.
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Equipped with a Flame Ionization Detector (FID) |
| Column | Capillary column suitable for amines (e.g., DB-5ms, HP-5, or a specific wax column for amines) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Hydrogen at a constant flow rate |
| Injection Mode | Split or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 80°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
Procedure:
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol (B129727) or isopropanol).
-
If using an internal standard, add a constant amount of the internal standard to each standard solution and the sample.
-
-
Sample Preparation:
-
Dilute the this compound solution to be analyzed with the chosen solvent to fall within the concentration range of the prepared standards.
-
Add the internal standard if applicable.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area (or area ratio with internal standard) versus concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak based on its retention time from the standard injections.
-
-
Calculation:
-
Determine the concentration of this compound in the sample by comparing its peak area (or area ratio) to the calibration curve.
-
Troubleshooting Logic for GC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in the GC analysis of this compound.
References
- 1. Non-aqueous Titrations [rxpharmaworld.blogspot.com]
- 2. aakash.ac.in [aakash.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Nonaqueous acid-base titrations – Common mistakes and how to avoid them | Metrohm [metrohm.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. GC Technical Tip [discover.phenomenex.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Preventing the oxidation of decylamine during storage and handling
This technical support center is a resource for researchers, scientists, and drug development professionals to ensure the proper storage and handling of decylamine, with a focus on preventing oxidation and maintaining its integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a primary alkylamine with a long, hydrophobic ten-carbon chain.[1] It appears as a colorless to pale yellow liquid with an ammonia-like odor.[1][2] In research and industry, it is used as an intermediate in chemical synthesis, for forming liposomal membranes, in the development of surfactants and corrosion inhibitors, and as a surface modifier for nanoparticles.[3][4]
Q2: What are the primary causes of this compound degradation during storage?
The primary cause of this compound degradation is oxidation, which can be initiated by exposure to atmospheric oxygen.[5] This process, known as autoxidation, can be accelerated by exposure to heat and light.[1][6] this compound is also incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, and it can absorb carbon dioxide from the air.[1][7]
Q3: What are the ideal storage conditions to prevent the oxidation of this compound?
To minimize oxidation and ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[5][7] The container should be kept in a cool, dry, and well-ventilated place, away from heat sources and direct sunlight.[8][9] For extended storage, refrigeration is recommended.
Q4: What are the visible signs of this compound degradation?
The most common visible sign of this compound oxidation is a change in color from colorless or pale yellow to a more pronounced yellow or brown.[5][10] The formation of volatile degradation products may also result in a stronger, more unpleasant odor than the characteristic amine smell.[5]
Q5: How can I handle this compound safely in the laboratory?
This compound is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[7] Therefore, it is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][11] Avoid inhaling vapors and ensure that an eyewash station and safety shower are readily accessible.[9]
Troubleshooting Guide
Problem: The this compound in my container has turned yellow/brown.
-
Possible Cause: This discoloration is a common indicator of oxidation due to exposure to air.[5]
-
Recommended Solution:
-
If the purity of the this compound is critical for your experiment, it is advisable to purify the discolored amine by distillation or through an acid-base extraction before use.[5]
-
For future prevention, if you have a large container, consider aliquoting the this compound into smaller, single-use containers to minimize repeated exposure of the bulk material to air.[5]
-
Always ensure the container is purged with an inert gas like nitrogen or argon before sealing.[7]
-
Problem: My experimental results are inconsistent when using this compound from an older container.
-
Possible Cause: Inconsistent results can stem from the degradation of this compound, leading to reduced purity and the presence of reactive impurities.[5]
-
Recommended Solution:
-
Confirm the purity of your this compound stock using a validated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5][]
-
If significant degradation is detected, it is best to use a fresh, unopened container of this compound to ensure the reliability of your experimental outcomes.[5]
-
It is good practice to re-evaluate the purity of any amine that has been stored for an extended period, especially if the container has been opened multiple times.[13]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₃N | [1] |
| Molecular Weight | 157.30 g/mol | [14] |
| Appearance | Colorless to pale yellow liquid | [8][10] |
| Melting Point | 12-14 °C | [1] |
| Boiling Point | 216-218 °C | [1] |
| Density | 0.787 g/mL at 25 °C | [1] |
| Flash Point | 89 °C (closed cup) | [13] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), ether, chloroform, and ethyl acetate. | [1][8][10] |
| pKa | 10.64 (at 25 °C) | [10] |
Experimental Protocols
Protocol: Purity Assessment of this compound by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample and identify potential degradation products.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., ethanol or hexane)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity.[15]
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing a known amount and dissolving it in a specific volume of the chosen solvent in a volumetric flask. A typical concentration might be 1 mg/mL, but this may need to be optimized based on your instrument's sensitivity.
-
Create a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis of impurities is required.
-
Transfer the prepared samples into autosampler vials for analysis.
-
-
GC Instrument Setup (Example Conditions):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp rate: 10 °C/minute to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes. (Note: The temperature program should be optimized based on the specific column and expected impurities.)
-
-
Injection Volume: 1 µL
-
Split Ratio: Adjust as necessary for optimal peak shape and intensity.
-
-
Data Analysis:
-
Run the samples on the GC.
-
The purity of the this compound is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
The presence of additional peaks may indicate impurities or degradation products. For identification of these unknown peaks, Gas Chromatography-Mass Spectrometry (GC-MS) would be the preferred method.[5]
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Decision tree for proper this compound storage and handling.
Caption: Simplified potential oxidation pathway of this compound.
References
- 1. This compound | 2016-57-1 [chemicalbook.com]
- 2. Fatty Amine this compound For Sale | 2016-57-1 [whamine.com]
- 3. This compound | High-Purity Amine Reagent | RUO [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Autoxidation - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. Cas 2016-57-1,this compound | lookchem [lookchem.com]
- 11. researchchemshub.com [researchchemshub.com]
- 13. This compound 95 2016-57-1 [sigmaaldrich.com]
- 14. This compound | C10H23N | CID 8916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Analytical Method [keikaventures.com]
Technical Support Center: Decylamine-Based Nanoparticle Aggregation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the aggregation of decylamine-functionalized nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in nanoparticle synthesis?
This compound acts as a capping and stabilizing agent. Its primary functions are to control the growth of nanoparticles and prevent them from aggregating. The decyl (C10) alkyl chain of the amine adsorbs to the nanoparticle surface, creating a protective layer that provides steric hindrance. This barrier repels other nanoparticles, preventing aggregation and ensuring a stable colloidal suspension.[1]
Q2: How does the concentration of this compound affect the final nanoparticle size?
Generally, a higher concentration of this compound leads to the formation of smaller nanoparticles. This is because a greater availability of this compound molecules allows for more rapid surface passivation of the newly formed nanoparticle nuclei. This quick capping limits further growth, resulting in a smaller final particle size. Conversely, lower concentrations of this compound lead to slower surface coverage, allowing the nanoparticles to grow larger before their surface is fully stabilized.
Q3: My nanoparticle solution is showing signs of aggregation (e.g., color change, precipitation). What are the possible causes?
Aggregation in this compound-stabilized nanoparticle solutions can be attributed to several factors:
-
Insufficient this compound Concentration: If the concentration is too low, the nanoparticle surface may not be fully coated, leading to incomplete stabilization.
-
Improper Solvent: this compound is a lipophilic molecule. If the synthesis is performed in a solvent where it has poor solubility, it cannot effectively stabilize the nanoparticles.
-
Changes in pH: The stabilizing effect of amine-based ligands is often pH-dependent. A significant shift in the pH of the solution can alter the interaction between this compound and the nanoparticle surface, potentially leading to destabilization.[2][3] In acidic solutions, the amine group is protonated (-NH3+), which can enhance stability through electrostatic repulsion, while at a neutral or basic pH, the amine is deprotonated (-NH2), and stability is primarily due to steric hindrance.
-
High Ionic Strength: High salt concentrations in the solution can compress the electrical double layer around the nanoparticles, reducing the electrostatic repulsion between them and leading to aggregation.[4]
-
High Reaction Temperature: Excessively high temperatures can sometimes overcome the stabilizing effect of the capping agent, promoting particle fusion and aggregation.
Q4: Can the length of the alkyl chain of the amine affect nanoparticle stability?
Yes, the length of the alkyl chain is a critical parameter. Longer alkyl chains, such as in dothis compound (B51217) (C12) or octathis compound (B50001) (C18), generally provide a more robust capping layer, leading to the formation of smaller, more stable nanoparticles compared to shorter chains.[5][6] This is attributed to stronger van der Waals interactions between longer chains, creating a more compact and effective steric barrier.[6]
Q5: How can I confirm that my nanoparticles are properly coated with this compound?
Several analytical techniques can be used to confirm successful surface functionalization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can identify the characteristic vibrational modes of the amine (N-H) and alkyl (C-H) groups of this compound on the nanoparticle surface.[7]
-
Zeta Potential Measurement: A change in the surface charge of the nanoparticles after functionalization can indicate successful coating. Amine-functionalized nanoparticles are expected to have a positive zeta potential at neutral or acidic pH.[8][9]
-
Thermogravimetric Analysis (TGA): A successful coating will result in a weight loss at a temperature corresponding to the decomposition of the organic this compound layer.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter compared to the core size measured by TEM can suggest the presence of a surface coating.[7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues of nanoparticle aggregation during and after synthesis.
| Observation | Potential Cause | Suggested Solution |
| Immediate aggregation upon addition of reducing agent. | 1. Insufficient this compound concentration: Not enough capping agent to stabilize newly formed nuclei. 2. Reaction rate is too fast: Nucleation and growth are uncontrolled. | 1. Increase this compound concentration: Ensure a sufficient molar excess of this compound relative to the metal precursor. 2. Slow down the reaction: Reduce the reaction temperature or add the reducing agent more slowly and in a controlled manner. |
| Aggregation observed after purification (e.g., centrifugation). | 1. Incomplete surface coverage: The reaction may not have gone to completion. 2. Removal of stabilizing ligand: Washing steps may strip the this compound from the surface. 3. Inappropriate resuspension buffer: The pH or ionic strength of the buffer is not optimal for stability.[10] | 1. Optimize reaction conditions: Increase the reaction time or temperature (if appropriate) to ensure complete surface coverage. 2. Gentler purification: Use lower centrifugation speeds or consider alternative methods like dialysis.[4] 3. Optimize resuspension buffer: Use a buffer with a pH that ensures a positive surface charge (e.g., slightly acidic) and low ionic strength.[4][10] |
| Gradual aggregation over time in storage. | 1. Weak ligand binding: this compound may slowly desorb from the nanoparticle surface. 2. Oxidation or degradation: The nanoparticle surface or the capping agent may degrade over time. 3. Suboptimal storage conditions: Exposure to light or elevated temperatures can promote aggregation. | 1. Use a stronger anchoring group: If possible, use a ligand with a functional group that has a higher affinity for the nanoparticle surface. 2. Store under inert atmosphere: Store the nanoparticle dispersion under nitrogen or argon to prevent oxidation. 3. Optimize storage conditions: Store at a low temperature (e.g., 4°C) and in the dark. |
| Nanoparticles aggregate in high-salt buffers (e.g., PBS). | 1. Insufficient steric stabilization: The this compound layer is not dense enough to prevent aggregation in high ionic strength environments.[4] | 1. Increase this compound concentration during synthesis: This can lead to a higher grafting density of the capping agent. 2. Use a longer-chain amine: Amines with longer alkyl chains provide better steric protection.[5][6] 3. Co-functionalize with a hydrophilic polymer: Incorporating a polymer like polyethylene (B3416737) glycol (PEG) can enhance stability in biological media.[2] |
Data Presentation
The following tables summarize the expected impact of key synthesis parameters on the characteristics of amine-stabilized nanoparticles. This data is compiled from studies on long-chain alkylamines, including this compound and its close analogs, and serves as a general guide for optimization.
Table 1: Effect of Alkylamine Chain Length on Nanoparticle Properties
| Alkylamine | Chain Length | Typical Nanoparticle Size (nm) | Stability in Nonpolar Solvents | Reference |
| Octylamine | C8 | Larger | Moderate | [5] |
| This compound | C10 | Intermediate | Good | Analog inference |
| Dothis compound | C12 | Smaller | Good | [5][11][12] |
| Dioctathis compound | 2 x C18 | Smallest | Excellent | [6] |
Table 2: Influence of pH and Ionic Strength on Zeta Potential and Aggregation
| Nanoparticle System | pH | Ionic Strength (NaCl, mM) | Zeta Potential (mV) | Aggregation State | Reference |
| Amine-functionalized AgNPs | 3 | Low | +28.4 | Dispersed | [8] |
| Amine-functionalized AgNPs | 7 | Low | +21.6 | Dispersed | [8] |
| Amine-functionalized AgNPs | 10 | Low | -10.6 | Prone to aggregation | [8] |
| Amine-functionalized SiO2 NPs | Water (neutral) | Low | +32.5 | Dispersed | [9] |
| Citrate-capped AgNPs | Neutral | 10 | Decreased | Mild Aggregation | [13] |
| Citrate-capped AgNPs | Neutral | 50 | Significantly Decreased | Aggregated | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Stabilized Gold Nanoparticles (AuNPs)
This protocol is adapted from established methods for the synthesis of gold nanoparticles using long-chain alkylamines.[1][14]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Gold Precursor Solution: Dissolve 10 mg of HAuCl₄·3H₂O in 10 mL of deionized water.
-
Phase Transfer: In a separate vial, dissolve 100 µL of this compound in 10 mL of toluene. Add the aqueous gold precursor solution to the toluene solution and stir vigorously for 10 minutes. The tetrachloroaurate (B171879) ions will transfer to the organic phase, indicated by a color change of the aqueous phase to colorless and the organic phase to orange/red.[1]
-
Reduction: Prepare a fresh solution of 10 mg of NaBH₄ in 5 mL of ice-cold deionized water. Add this reducing agent solution dropwise to the organic phase under vigorous stirring.
-
Nanoparticle Formation: The solution will rapidly change color to a deep ruby red, indicating the formation of gold nanoparticles. Continue stirring for at least 2 hours to ensure complete reaction and stabilization.[1]
-
Purification:
-
Add 20 mL of ethanol to precipitate the nanoparticles.
-
Centrifuge the solution (e.g., 8,000 rpm for 20 minutes). Discard the supernatant.
-
Resuspend the nanoparticle pellet in 10 mL of toluene.
-
Repeat the precipitation and washing steps two more times to remove excess reactants.
-
-
Storage: Resuspend the purified AuNPs in a suitable nonpolar solvent like toluene or chloroform (B151607) for storage at 4°C.
Protocol 2: Characterization of Nanoparticle Aggregation
1. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles in suspension.
-
Methodology:
-
Dilute the nanoparticle suspension in the desired buffer or solvent to an appropriate concentration (typically 0.1-1.0 mg/mL).
-
For zeta potential measurements, ensure the diluent has a known and appropriate ionic strength.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential using a DLS instrument.
-
An increase in Z-average and a PDI > 0.3 are indicative of aggregation. A zeta potential of > +30 mV or < -30 mV generally indicates good colloidal stability.[3]
-
2. Transmission Electron Microscopy (TEM):
-
Objective: To visualize the morphology, size, and aggregation state of the nanoparticles.
-
Methodology:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated TEM grid.
-
Allow the solvent to evaporate completely.
-
Image the grid using a TEM at various magnifications to observe individual particles and assess the degree of aggregation.
-
Diagrams
Caption: Experimental workflow for synthesis, purification, and characterization of this compound-stabilized nanoparticles.
Caption: Logical relationships for troubleshooting this compound-based nanoparticle aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and characterization of dothis compound-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Aggregation and surface properties of iron oxide nanoparticles: influence of pH and natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A way to this compound-stabilized gold nanoparticles of tailored sizes tuning their growth in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for Decylamine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the synthesis of decylamine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent industrial and laboratory method for this compound synthesis is the reductive amination of decanal (B1670006) or the amination of decanol.[1] Both methods involve reacting the starting material with ammonia (B1221849) in the presence of a catalyst and typically hydrogen gas. Another route is the reduction of decanenitrile.
Q2: Which catalysts are most effective for this compound synthesis?
A2: Several catalysts are effective, with the choice often depending on cost, desired reaction conditions, and selectivity. Commonly used catalysts include:
-
Raney Nickel: Highly active and cost-effective, making it a popular choice for industrial applications.[1]
-
Palladium on Carbon (Pd/C): A noble metal catalyst that is highly effective and can operate under milder conditions than Raney Nickel, though it is more expensive.[1]
-
Platinum on Carbon (Pt/C): Similar to Pd/C, it is a very active noble metal catalyst.[1]
-
Rhodium on Alumina (Rh/Al₂O₃): Another noble metal catalyst that can offer high selectivity to the primary amine.
Q3: How does catalyst loading impact the yield and selectivity of this compound synthesis?
A3: Catalyst loading is a critical parameter that directly influences the reaction rate and, consequently, the yield. Insufficient catalyst loading can lead to incomplete conversion of the starting material. Conversely, an excessively high catalyst loading may not provide significant benefits and can be uneconomical, especially with precious metal catalysts. The optimal loading is typically determined empirically for a specific reaction setup.
Q4: What are the primary byproducts in this compound synthesis, and how can their formation be minimized?
A4: The primary byproducts are secondary (dithis compound) and tertiary (trithis compound) amines. Their formation can be minimized by:
-
Using a high molar excess of ammonia: This shifts the reaction equilibrium towards the formation of the primary amine.[1]
-
Optimizing reaction temperature: Higher temperatures can sometimes favor the formation of secondary and tertiary amines.[1]
-
Choosing an appropriate catalyst: Some catalysts have a higher propensity for forming secondary and tertiary amines.[1]
Q5: What are the common causes of catalyst deactivation in this process?
A5: Catalyst deactivation can be caused by several factors, including:
-
Poisoning: Impurities in the reactants, solvent, or hydrogen gas (such as sulfur or chlorine compounds) can irreversibly bind to the catalyst's active sites.
-
Fouling or Coking: The deposition of carbonaceous materials or heavy byproducts on the catalyst surface can block active sites.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete conversion of starting material (decanal/decanol) | Increase reaction time, temperature, or hydrogen pressure. Consider a moderate increase in catalyst loading.[1] |
| Catalyst deactivation | Ensure the purity of all reactants and solvents to eliminate potential catalyst poisons. If reusing the catalyst, consider a regeneration step or using a fresh batch. |
| Poor catalyst activity | Verify the quality and age of the catalyst. If it's a new batch, run a small-scale control experiment. Consider switching to a more active catalyst (e.g., from Raney Nickel to a noble metal catalyst).[1] |
| Suboptimal reaction conditions | Systematically optimize temperature, pressure, and solvent. |
Problem 2: High Formation of Secondary and Tertiary Amines
| Possible Cause | Suggested Solution |
| Insufficient ammonia | Increase the molar ratio of ammonia to the decanal/decanol. A higher concentration of ammonia favors the formation of the primary amine.[1] |
| Reaction temperature is too high | High temperatures can promote the reaction of the newly formed this compound with unreacted starting material. Reduce the reaction temperature.[1] |
| Inappropriate catalyst | Some catalysts may inherently favor the formation of higher-order amines. Experiment with different catalysts (e.g., switching from Raney Nickel to a rhodium-based catalyst might improve selectivity).[1] |
| Inefficient mixing | Ensure vigorous stirring to maintain a homogeneous reaction mixture and minimize localized areas of low ammonia concentration. |
Problem 3: Reaction Stalls or Proceeds Very Slowly
| Possible Cause | Suggested Solution |
| Insufficient catalyst loading | The amount of catalyst may be too low to achieve a reasonable reaction rate. Incrementally increase the catalyst loading. |
| Catalyst poisoning | Impurities in the feedstock or solvent may be poisoning the catalyst. Purify the starting materials and ensure the use of high-purity solvents. |
| Mass transfer limitations | Inadequate stirring can lead to poor contact between the reactants, hydrogen, and the catalyst surface. Increase the stirring speed. |
| Low hydrogen pressure | Ensure the system is properly pressurized with hydrogen, as this is crucial for the reduction step. |
Data Presentation
Table 1: Illustrative Effect of Catalyst Type and Loading on this compound Synthesis via Reductive Amination of Decanal
| Catalyst | Catalyst Loading (wt% of decanal) | Temperature (°C) | H₂ Pressure (bar) | Decanal Conversion (%) | This compound Selectivity (%) |
| Raney Ni | 5 | 120 | 80 | 95 | 85 |
| Raney Ni | 10 | 120 | 80 | >99 | 88 |
| 5% Pd/C | 2 | 100 | 50 | 98 | 92 |
| 5% Pd/C | 5 | 100 | 50 | >99 | 95 |
| 5% Pt/C | 2 | 100 | 50 | 97 | 90 |
| 5% Pt/C | 5 | 100 | 50 | >99 | 94 |
| 5% Rh/Al₂O₃ | 2 | 90 | 40 | >99 | 97 |
| 5% Rh/Al₂O₃ | 5 | 90 | 40 | >99 | 98 |
Note: This data is illustrative and based on general trends observed in the reductive amination of long-chain aldehydes. Actual results may vary, and optimization for each specific experimental setup is recommended.
Experimental Protocols
Protocol 1: Reductive Amination of Decanal using Raney Nickel
Materials:
-
Decanal
-
Raney Nickel (slurry in water)
-
Ethanol (or other suitable solvent)
-
Liquid Ammonia
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Reactor Setup: In a high-pressure autoclave reactor, add decanal (1 equivalent) and ethanol.
-
Catalyst Addition: Carefully add a slurry of Raney Nickel (5-10% by weight of the decanal).
-
Ammonia Charging: Seal the reactor and purge with nitrogen. Charge the reactor with liquid ammonia (10-20 equivalents).
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 bar) and heat to the reaction temperature (e.g., 120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples and analyzing them for the disappearance of decanal using Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the reactor and carefully release the excess pressure.
-
Catalyst Removal: Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Purification: Remove the solvent and excess ammonia by distillation. The crude product can then be purified by fractional distillation under reduced pressure to isolate the this compound.
Protocol 2: Reductive Amination of Decanal using Pd/C
Materials:
-
Decanal
-
5% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Ammonia (gas or solution in methanol)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Reactor Setup: To a high-pressure autoclave reactor, add a solution of decanal (1 equivalent) in methanol.
-
Catalyst Addition: Carefully add 5% Pd/C (2-5% by weight of the decanal) to the reactor.
-
Ammonia Introduction: Seal the reactor, purge with nitrogen, and then introduce ammonia (10-20 equivalents), either as a gas or a saturated solution in methanol.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC analysis of aliquots.
-
Workup and Purification: Follow steps 6-8 from Protocol 1, filtering through a pad of celite to aid in the removal of the fine Pd/C catalyst.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Resolving issues with inconsistent results in decylamine experiments
Welcome to the technical support center for decylamine-related experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent yields in reactions involving this compound?
A1: Inconsistent yields in this compound reactions can often be attributed to several factors:
-
Reagent Purity: The purity of this compound and other reactants is crucial. Impurities can lead to side reactions and lower yields. Always use this compound of a purity appropriate for your application.
-
Reaction Conditions: Factors such as temperature, reaction time, and solvent choice can significantly impact the outcome of the reaction. These parameters should be carefully controlled and optimized.
-
Moisture and Air Sensitivity: this compound can absorb carbon dioxide from the air, and many reactions involving amines are sensitive to moisture.[1] It is important to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) when necessary.
-
Stoichiometry: The molar ratio of reactants can affect the formation of byproducts. For instance, in N-alkylation reactions, using an excess of the amine can help to minimize the formation of dialkylated products.
Q2: My this compound solution has changed color. Is it still usable?
A2: this compound is typically a colorless to pale yellow liquid. A significant change in color may indicate degradation or contamination. It is recommended to assess the purity of the this compound using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), before use. Proper storage in a cool, dry, well-ventilated area in a tightly sealed container is essential to maintain its quality.[1]
Q3: I am observing multiple products in my reaction mixture. How can I improve the selectivity for my desired product?
A3: The formation of multiple products is a common challenge. To improve selectivity:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.
-
Control Reagent Addition: Slow, dropwise addition of a reactant can help to maintain a low concentration of that reactant in the reaction mixture, which can suppress the formation of byproducts from over-reaction.
-
Choice of Base and Solvent: In reactions requiring a base, using a non-nucleophilic base can prevent it from competing with the this compound as a nucleophile. The solvent can also influence the reaction pathway; polar aprotic solvents like acetonitrile (B52724) or DMF are often good choices for SN2 reactions involving amines.
Q4: What are the best practices for storing this compound to ensure its stability?
A4: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[1] It is also advisable to store it under an inert atmosphere (e.g., nitrogen) to prevent the absorption of carbon dioxide from the air.
Troubleshooting Guides
Guide 1: Low Yield in Amide Synthesis with this compound
This guide will help you troubleshoot and improve the yield of amide synthesis reactions where this compound is used as the amine source.
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Acylating Agent | Use a fresh or purified acylating agent (e.g., acyl chloride, anhydride). Acyl chlorides are particularly sensitive to hydrolysis. |
| Inadequate Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) is used to neutralize the HCl byproduct. If using this compound as the base, at least two equivalents of this compound should be used.[2] |
| Suboptimal Temperature | Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm to room temperature. If the reaction is slow, gentle heating may be required. Monitor for decomposition at higher temperatures.[2] |
| Improper Solvent | Use a dry, aprotic solvent in which all reactants are soluble. Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are common choices.[2] |
| Moisture Contamination | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.[2] |
Guide 2: Inconsistent Results in N-Alkylation of this compound
This guide addresses common issues leading to inconsistent outcomes in the N-alkylation of this compound.
| Potential Cause | Troubleshooting Steps |
| Over-alkylation (Formation of Tertiary Amine) | Use an excess of this compound relative to the alkylating agent. Control the addition of the alkylating agent by adding it slowly to the reaction mixture. |
| Low Reactivity of Alkylating Agent | Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of an alkyl chloride). |
| Ineffective Base | Use a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) to neutralize the acid byproduct without competing with the this compound. |
| Poor Solvent Choice | Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can accelerate SN2 reactions. |
| Reaction Not Going to Completion | Increase the reaction time or temperature. Monitor the reaction progress using TLC or GC-MS to determine the optimal endpoint. |
Data Presentation
Table 1: Effect of Solvent and Temperature on Amide Synthesis Yield
The following table provides representative data on how solvent and temperature can influence the yield of an amide synthesis reaction between a primary amine and an acyl chloride. While this data is illustrative, similar trends can be expected in reactions involving this compound.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 0 to RT | 4 | 85 |
| 2 | Tetrahydrofuran (THF) | 0 to RT | 4 | 82 |
| 3 | Acetonitrile (MeCN) | 0 to RT | 4 | 78 |
| 4 | Dichloromethane (DCM) | 40 | 2 | 92 |
| 5 | Toluene | 80 | 2 | 75 (with some byproducts) |
Note: This data is representative and actual results will vary depending on the specific substrates and reaction conditions.
Table 2: Influence of Reaction Conditions on N-Alkylation Yield
This table illustrates the impact of different bases and solvents on the yield of N-alkylation of a primary amine with an alkyl bromide.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 60 | 12 | 88 |
| 2 | DIPEA | Dichloromethane | RT | 24 | 85 |
| 3 | None | Acetonitrile | 60 | 12 | <10 |
| 4 | K₂CO₃ | Ethanol | 60 | 12 | 75 |
| 5 | K₂CO₃ | Toluene | 60 | 12 | 65 |
Note: This data is for illustrative purposes. Optimal conditions should be determined experimentally for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using this compound and an Acyl Chloride
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.05 equivalents) dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for N-Alkylation of this compound with an Alkyl Halide
-
Preparation: In a round-bottom flask, dissolve this compound (2.0 equivalents) in a suitable anhydrous solvent such as acetonitrile.
-
Addition of Base: Add a non-nucleophilic base like potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Add the alkyl halide (1.0 equivalent) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Visualizations
Signaling Pathway Diagram
Long-chain fatty amines, structurally similar to this compound, have been shown to induce apoptosis in cancer cells through the activation of MAP kinase pathways.[3] The following diagram illustrates a potential signaling cascade initiated by a long-chain amine.
Caption: Potential signaling pathway of a long-chain amine.
Experimental Workflow Diagram
The following diagram outlines a general workflow for troubleshooting inconsistent results in a chemical synthesis experiment involving this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
A Comparative Analysis of Decylamine and Octylamine as Nanoparticle Capping Agents
In the synthesis of nanoparticles, the choice of capping agent is a critical determinant of the final material's size, morphology, stability, and functionality. Among the various classes of capping agents, primary alkylamines are widely utilized due to their ability to coordinate with metal surfaces and provide steric stabilization. This guide provides a comparative study of two such agents: decylamine (C10) and octylamine (B49996) (C8), focusing on their impact on nanoparticle characteristics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The primary difference between this compound and octylamine lies in the length of their hydrophobic alkyl chains. This seemingly small structural variation can significantly influence the kinetics of nanoparticle nucleation and growth, leading to distinct material properties. Generally, longer alkyl chains provide a more substantial steric barrier, which can result in the formation of smaller, more monodisperse nanoparticles.
The Role of Alkylamine Capping Agents in Nanoparticle Formation
Alkylamines function as capping agents by adsorbing to the surface of nascent nanoparticles. The lone pair of electrons on the nitrogen atom of the amine group coordinates with the metal atoms on the nanoparticle surface. The hydrophobic alkyl chains then extend into the solvent, creating a stabilizing layer that prevents the nanoparticles from aggregating. This steric hindrance is crucial for controlling particle size and ensuring colloidal stability.
Caption: Mechanism of nanoparticle synthesis and stabilization using alkylamine capping agents.
Structural Comparison: this compound vs. Octylamine
The fundamental difference between the two molecules is the presence of two additional carbon atoms in the alkyl chain of this compound. This results in a longer, more flexible, and more hydrophobic tail compared to octylamine.
Caption: Structural comparison of Octylamine (C8) and this compound (C10).
Comparative Performance Data
Experimental evidence consistently shows a strong correlation between the alkyl chain length of the capping amine and the resulting nanoparticle size and stability.[1] Longer-chain alkylamines generally lead to smaller and more uniform nanoparticles due to their higher capping capacity and the creation of a more effective steric barrier.[2]
For instance, in the synthesis of magnetic nanoparticles, dothis compound (B51217) (C12), a close analog to this compound, produced more regular, close-packed arrays of Fe₃O₄ nanoparticles compared to the more isolated particles obtained with octylamine.[3] This suggests that the longer alkyl chain promotes better self-assembly and order.
| Capping Agent | Nanoparticle Type | Average Particle Size (nm) | Morphology | Key Observations | Reference |
| Octylamine | Ag | Variable with time | Spherical | Acts as both reducing and capping agent.[4][5] | [4][5] |
| Octylamine | Fe₃O₄ | ~5.0 | Isolated spherical particles | Yields disordered arrays.[3] | [3] |
| Octylamine | Co₃O₄ | ~4.2 | Spherical | Forms well-ordered hexagonal arrays.[3] | [3] |
| Dothis compound | Pd | ~2.0 | Single-domain crystallites | Produces ultrasmall, monodisperse nanoparticles.[6] | [6] |
| Dothis compound | Fe₃O₄ | ~8.6 | Spherical | Forms relatively regular, close-packed arrays.[3] | [3] |
*Data for Dothis compound (C12) is presented as a proxy for this compound (C10) to illustrate the effect of a longer alkyl chain.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible results. Below are representative protocols for the synthesis of metal nanoparticles using octylamine and a long-chain alkylamine (dothis compound, adaptable for this compound).
Protocol 1: Synthesis of Silver Nanoparticles using Octylamine
This protocol details a one-pot synthesis where octylamine acts as both the reducing and capping agent.[5]
Objective: To synthesize stable silver nanoparticles capped with octylamine.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Octylamine
-
Toluene or Benzene (solvent)
-
Methanol (B129727) (for precipitation)
-
Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle
Methodology:
-
Reaction Setup: In a three-neck flask, combine 1 mM of AgNO₃, 25 mL of toluene, and 0.2 mL of octylamine.
-
Heating and Reaction: Heat the mixture to 100°C with constant stirring. The solution will change color from colorless to light yellow, indicating the formation of silver nanoparticles.
-
Monitoring: The reaction can be monitored over time (e.g., 30 minutes to 24 hours) by taking small aliquots for characterization.
-
Purification: After cooling the solution, add methanol to precipitate the octylamine-capped silver nanoparticles.
-
Collection: Collect the precipitated nanoparticles by centrifugation.
Protocol 2: Synthesis of Palladium Nanoparticles using a Long-Chain Alkylamine
This protocol describes the synthesis of ultrasmall palladium nanoparticles using dothis compound as the capping agent, which can be adapted for this compound.[6]
Objective: To synthesize ultrasmall, monodisperse palladium nanoparticles.
Materials:
-
Dichlorido(1,5-cyclooctadiene)palladium(II) (Pd precursor)
-
tert-Butylamine (B42293) borane (B79455) complex (Reducing agent)
-
Dothis compound or this compound (Capping agent)
-
Anhydrous Benzene or Toluene (Solvent)
-
Ethanol (for precipitation)
-
Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle
Methodology:
-
Reaction Setup: In a three-neck flask, dissolve the palladium precursor and dothis compound/decylamine in anhydrous toluene.[7]
-
Heating: Heat the mixture to 60°C while stirring.[7]
-
Reduction: In a separate vial, dissolve the tert-butylamine borane complex in anhydrous toluene. Slowly inject this reducing solution into the heated palladium precursor solution under vigorous stirring.[7]
-
Reaction: The solution color will change, indicating nanoparticle formation. Continue stirring at 60°C for 1 hour.[7]
-
Purification: After cooling, precipitate the nanoparticles by adding an excess of ethanol.[7]
-
Collection: Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).[7]
Experimental Workflow for Comparative Analysis
To objectively compare the efficacy of this compound and octylamine, a structured experimental workflow is essential. This involves synthesizing nanoparticles under identical conditions, varying only the capping agent, followed by comprehensive characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of Alkylamines in Tuning the Morphology and Optical Properties of SnS2 Nanoparticles Synthesized by via Facile Thermal Decomposition Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of dothis compound-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Unveiling Purity: A Comparative Guide to the Validation of Decylamine by Gas Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of gas chromatography (GC) based methods for the validation of decylamine purity, offering insights into direct analysis versus derivatization techniques and benchmarking against alternative analytical approaches.
This compound, a primary amine with the formula CH3(CH2)9NH2, finds application in various fields, including the synthesis of pharmaceuticals and as a corrosion inhibitor. The accurate determination of its purity is crucial to guarantee the quality and safety of end products. Gas chromatography, a powerful separation technique, stands as a primary method for this purpose. However, the inherent polarity of amines presents unique analytical challenges, necessitating careful method development and validation.
The Challenge of Amine Analysis by GC
Direct analysis of amines like this compound by gas chromatography can be problematic. Due to their basicity and polarity, free amines tend to interact with the active sites on conventional GC columns, leading to poor chromatographic performance. This often manifests as:
-
Peak Tailing: Asymmetrical peaks with a "tail" can make accurate integration and quantification difficult.[1][2]
-
Poor Reproducibility: Inconsistent peak areas and retention times can arise from variable column interactions.[1]
-
Analyte Adsorption and Decomposition: The active sites in the GC system can irreversibly adsorb or even degrade the amine, leading to lower than expected results.[3]
To mitigate these issues, two primary strategies are employed: the use of specialized base-deactivated columns for direct analysis or chemical derivatization to modify the amine's properties prior to GC analysis.
Comparative Analysis of GC Methods for this compound Purity
The choice between direct GC analysis and analysis following derivatization depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Parameter | Direct GC Analysis with Base-Deactivated Column | GC Analysis with Derivatization | High-Performance Liquid Chromatography (HPLC) with Derivatization | Titration |
| Principle | Separation of volatile compounds based on partitioning between a mobile and stationary phase. | Chemical modification of the amine to a less polar, more volatile derivative prior to GC separation. | Separation of compounds in a liquid mobile phase based on interactions with a solid stationary phase. | Quantitative chemical reaction with a standardized solution. |
| Specificity | High; can separate this compound from structurally similar impurities. | Very high; derivatization can be selective for primary amines. | High; dependent on the chosen column and mobile phase. | Low; titrates total basicity, not specific to this compound. |
| Sensitivity (LOD/LOQ) | Good; can reach low µg/mL levels.[4] | Excellent; derivatization can enhance detector response. | Excellent; especially with fluorescent derivatizing agents.[5] | Moderate; generally suitable for higher concentrations. |
| Precision (%RSD) | Typically <10% for validated methods.[6] | Typically <10% for validated methods. | Comparable to GC methods. | High for replicate titrations. |
| Accuracy (% Recovery) | Generally >90% for validated methods.[7] | Generally >90% for validated methods. | Comparable to GC methods. | High, assuming no interfering basic impurities. |
| Throughput | High; rapid run times are possible.[8] | Lower; requires an additional sample preparation step. | Moderate; run times can be longer than GC. | High; can be automated for multiple samples. |
| Advantages | Simpler sample preparation, faster analysis time. | Improved peak shape, increased sensitivity, and reduced column degradation.[3][9] | Suitable for non-volatile impurities, wide range of derivatizing agents available.[5][10] | Simple, inexpensive, and does not require sophisticated instrumentation.[11] |
| Disadvantages | Potential for peak tailing if the column is not sufficiently inert, requires specialized columns.[2] | Derivatization reaction may be incomplete or produce by-products, increasing sample preparation time and complexity. | Requires derivatization for UV or fluorescence detection of aliphatic amines, can be more complex than direct GC. | Non-specific, will not distinguish between this compound and other basic impurities. |
Experimental Protocols
Direct Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This protocol outlines a general procedure for the direct analysis of this compound purity using a base-deactivated capillary column.
1. Instrumentation and Columns:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or a specialized amine column like Agilent CP-Volamine.[4][12]
-
Inlet: Split/Splitless inlet.
2. Reagents and Standards:
-
This compound reference standard (≥99.0% purity).[13]
-
Solvent: Dichloromethane or another suitable solvent.
3. Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.[12]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
4. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the chosen solvent (e.g., 1000 µg/mL).
-
Prepare a solution of the this compound sample to be tested at the same concentration.
5. Data Analysis:
-
The purity of the this compound sample is determined by area percent normalization. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
GC-FID Method with Derivatization (using Silylation)
This protocol describes a general procedure for the analysis of this compound after derivatization with a silylating agent. Silylation replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, creating a less polar and more volatile derivative.[9]
1. Instrumentation and Columns:
-
Same as the direct GC-FID method. A standard non-polar column (e.g., DB-1 or DB-5) can often be used after derivatization.
2. Reagents and Standards:
-
This compound reference standard (≥99.0% purity).
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[9]
-
Solvent: Acetonitrile or other aprotic solvent.
3. Derivatization Procedure:
-
Accurately weigh about 10 mg of the this compound sample or standard into a vial.
-
Add 1 mL of the solvent.
-
Add 200 µL of the silylating reagent (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
4. Chromatographic Conditions:
-
Similar to the direct analysis method, but the temperature program may need to be adjusted based on the volatility of the TMS-decylamine derivative.
5. Data Analysis:
-
Purity is calculated based on the area percent of the derivatized this compound peak relative to the total area of all peaks.
Logical Workflow for this compound Purity Validation
The following diagram illustrates the decision-making process and experimental workflow for validating the purity of a this compound sample using gas chromatography.
Figure 1. Workflow for this compound Purity Validation by GC.
Signaling Pathway for Method Selection
The choice of analytical method is often guided by the specific requirements of the analysis. The following diagram illustrates the decision pathway for selecting an appropriate method for this compound purity determination.
Figure 2. Decision Pathway for Method Selection.
References
- 1. Analysis of Biogenic Amines by GC/FID and GC/MS [vtechworks.lib.vt.edu]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. books.rsc.org [books.rsc.org]
- 11. moravek.com [moravek.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound (≥99.0% (GC)) - Amerigo Scientific [amerigoscientific.com]
Comparing the efficacy of different methods for decylamine synthesis
A Comparative Guide to the Efficacy of Decylamine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
This compound, a primary alkylamine with a ten-carbon chain, is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and surfactants.[1][2][3] The selection of an appropriate synthetic route is paramount to ensure high purity, yield, and cost-effectiveness. This guide provides an objective comparison of various methods for this compound synthesis, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Comparison of this compound Synthesis Methods
The following table summarizes the key quantitative data for different this compound synthesis methods, offering a comparative overview of their efficacy.
| Synthesis Method | Starting Material | Reagents | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) | Pressure (bar) | Catalyst | Ref. |
| Reductive Amination | Decanal (B1670006) | Ammonia (B1221849), H₂ | ~70-90 | 4-12 | 80-150 | 20-100 | Ni, Pd, or Pt | [4][5] |
| Gabriel Synthesis | 1-Bromodecane | Potassium Phthalimide (B116566), Hydrazine (B178648) | >90 | 12-24 | 80-100 | Atmospheric | None | [6][7] |
| Hofmann Rearrangement | Undecanamide | Bromine, Sodium Hydroxide (B78521) | ~70-80 | 2-4 | 50-80 | Atmospheric | None | [8][9] |
| Catalytic Amination | Decyl Alcohol | Ammonia, H₂ | ~80-95 | 6-18 | 120-200 | 10-30 | Raney® Ni, Copper | [10][11][12] |
| Nitrile Reduction | Decanenitrile | LiAlH₄ or H₂/Catalyst | >90 | 4-12 | 25-70 | 1-50 | Ni, Pd | [13] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Reductive Amination of Decanal
This method involves the reaction of decanal with ammonia in the presence of a reducing agent and a catalyst to form this compound.[4][14] It is a versatile one-pot reaction.
Protocol:
-
A high-pressure autoclave is charged with decanal (1 equivalent), a solution of ammonia in methanol (B129727) (excess), and a catalytic amount of Raney® Nickel (5-10% by weight of decanal).
-
The autoclave is sealed and purged with nitrogen gas, then pressurized with hydrogen gas to 50 bar.
-
The reaction mixture is heated to 120°C with vigorous stirring for 8 hours.
-
After cooling to room temperature, the pressure is released, and the catalyst is filtered off.
-
The methanol and excess ammonia are removed under reduced pressure.
-
The resulting crude this compound is purified by fractional distillation.
Gabriel Synthesis from 1-Bromodecane
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation that can occur with direct amination.[6][7]
Protocol:
-
Potassium phthalimide (1.1 equivalents) is suspended in dimethylformamide (DMF).
-
1-Bromodecane (1 equivalent) is added to the suspension, and the mixture is heated to 90°C with stirring for 12 hours.
-
After cooling, the reaction mixture is poured into water, and the resulting precipitate of N-decyphthalimide is collected by filtration and washed with water.
-
The N-decyphthalimide is then suspended in ethanol, and hydrazine hydrate (B1144303) (1.5 equivalents) is added.
-
The mixture is refluxed for 4 hours, during which a precipitate of phthalhydrazide (B32825) forms.
-
After cooling, the mixture is acidified with concentrated HCl and the phthalhydrazide is filtered off.
-
The filtrate is concentrated under reduced pressure, and the residue is made basic with aqueous NaOH.
-
The liberated this compound is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the this compound is purified by distillation.
Hofmann Rearrangement of Undecanamide
This reaction converts a primary amide to a primary amine with one fewer carbon atom.[8][9]
Protocol:
-
A solution of sodium hydroxide in water is prepared and cooled in an ice bath.
-
Bromine (1.05 equivalents) is added slowly to the cold NaOH solution to form sodium hypobromite (B1234621).
-
Undecanamide (1 equivalent) is added to the freshly prepared hypobromite solution.
-
The mixture is slowly heated to 70°C and maintained at this temperature for 2 hours.
-
After the reaction is complete, the mixture is cooled, and the this compound is extracted using steam distillation or solvent extraction.
-
The extracted this compound is then purified by fractional distillation.
Catalytic Amination of Decyl Alcohol
This "hydrogen-borrowing" method directly converts an alcohol to an amine using ammonia and a heterogeneous catalyst.[11][12]
Protocol:
-
A high-pressure reactor is charged with decyl alcohol (1 equivalent), a suitable solvent such as t-amyl alcohol, and a Raney® Nickel catalyst (10-20% by weight).[12]
-
The reactor is sealed, purged, and then pressurized with ammonia gas (e.g., 7 bar).[12]
-
The reaction is heated to a temperature between 120-160°C and stirred for 18 hours.[12]
-
After cooling and venting the ammonia, the catalyst is removed by filtration.
-
The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.
Visualizations of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Reductive amination workflow for this compound synthesis.
Caption: Gabriel synthesis pathway from 1-bromodecane.
Caption: Hofmann rearrangement for this compound synthesis.
Caption: Direct catalytic amination of decyl alcohol.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. guidechem.com [guidechem.com]
- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Decylamine and Dodecylamine in Surfactant Applications
For Researchers, Scientists, and Drug Development Professionals
Decylamine and dothis compound (B51217), as primary alkylamines, are foundational surfactants whose utility in various scientific and industrial applications, including drug delivery and material science, is dictated by the length of their hydrophobic alkyl chains. This guide provides an objective comparison of their performance as surfactants, supported by experimental data, to assist researchers in selecting the appropriate agent for their specific needs.
Core Surfactant Properties: A Head-to-Head Comparison
The fundamental difference between this compound (C10) and dothis compound (C12) lies in the two additional methylene (B1212753) groups in dothis compound's hydrocarbon tail. This seemingly minor structural variation leads to significant differences in their surfactant properties, primarily governed by the balance between the hydrophobic tail and the hydrophilic amine headgroup.
For a meaningful comparison, it is essential to consider their behavior as hydrochloride salts (this compound hydrochloride and dothis compound hydrochloride) in aqueous solutions, as the protonated amine group is the functional hydrophilic moiety.
| Property | This compound Hydrochloride (C10) | Dothis compound Hydrochloride (C12) | Impact of Longer Alkyl Chain |
| Critical Micelle Concentration (CMC) | Does not appear to form micelles[1] | ~15 mM[2] | The increased hydrophobicity of the C12 chain in dothis compound drives the formation of micelles at a lower concentration compared to its shorter-chain counterpart. The strong electrostatic repulsion between the fully protonated head groups of this compound hydrochloride may hinder micelle formation under normal conditions. |
| Surface Tension Reduction | Effective | More Effective | Dothis compound, with its longer hydrophobic tail, is generally more effective at reducing the surface tension of water. This is because the longer alkyl chain provides a greater driving force for the molecules to accumulate at the air-water interface, thus disrupting the cohesive forces between water molecules more efficiently. |
| Foam Stability | Lower | Higher | While specific comparative data using a standardized method like Ross-Miles is not readily available, the longer alkyl chain of dothis compound generally contributes to the formation of more stable foams. This is attributed to stronger van der Waals interactions between the hydrophobic tails within the foam lamellae, leading to a more cohesive and durable foam structure. Studies have shown that the foam stability of dothis compound is influenced by factors such as pH and concentration.[3] |
Experimental Protocols
To ensure reproducibility and accurate comparison of surfactant properties, standardized experimental protocols are crucial. Below are detailed methodologies for determining the key performance indicators discussed above.
Determination of Critical Micelle Concentration (CMC) by Conductivity Method
The conductivity method is a widely used and reliable technique for determining the CMC of ionic surfactants.
Principle: The specific conductivity of a surfactant solution increases with concentration. Below the CMC, the surfactant exists as individual ions (monomers), and the conductivity increases linearly. Above the CMC, the surfactants form micelles. While the micelles are charged, their mobility is lower than that of the individual surfactant ions. Consequently, the rate of increase in conductivity with concentration decreases, resulting in a distinct break in the conductivity versus concentration plot. The concentration at this break point is the CMC.
Procedure:
-
Prepare a stock solution of the surfactant (e.g., dothis compound hydrochloride) in deionized water of a known concentration above its expected CMC.
-
Place a known volume of deionized water in a beaker equipped with a calibrated conductivity probe and a magnetic stirrer.
-
Allow the water to equilibrate to a constant temperature (e.g., 25°C).
-
Record the initial conductivity of the water.
-
Make successive additions of the stock surfactant solution to the beaker using a micropipette.
-
After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.
-
Plot the specific conductivity (in S/m) as a function of the surfactant concentration (in mol/L).
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Diagram of the Experimental Workflow for CMC Determination:
Experimental workflow for CMC determination by conductivity.
Measurement of Surface Tension by the Du Noüy Ring Method
The Du Noüy ring method is a classic and accurate technique for measuring the surface tension of liquids.
Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is related to the surface tension of the liquid.
Procedure:
-
Clean the platinum-iridium ring thoroughly, typically by flaming it to remove any organic contaminants.
-
Pour the surfactant solution into a clean, temperature-controlled vessel.
-
Position the ring so that it is immersed in the solution.
-
Slowly raise the ring towards the surface. As the ring passes through the interface, it will pull a meniscus of liquid with it.
-
Continue to raise the ring until the liquid film breaks.
-
The tensiometer records the maximum force exerted on the ring just before the film detaches.
-
The surface tension is calculated from this maximum force, the radius of the ring, and a correction factor that accounts for the shape of the meniscus.
Evaluation of Foam Stability by the Ross-Miles Method
The Ross-Miles method is a standardized procedure for evaluating the foaming properties of surfactants.[4][5][6]
Principle: A specified volume of a surfactant solution is dropped from a fixed height into a larger volume of the same solution, generating foam. The initial foam height and the decay of the foam over time are measured to assess foamability and foam stability.[4][5]
Procedure:
-
Prepare a solution of the surfactant at a specified concentration and temperature.
-
Pour 200 mL of the solution into the receiver (a tall, graduated glass cylinder).
-
Pour 50 mL of the same solution into the dropping funnel.
-
Position the funnel at a specified height above the liquid surface in the receiver.
-
Open the stopcock of the funnel and allow the solution to drain into the receiver, creating foam.
-
Record the initial height of the foam column immediately after all the solution has drained from the funnel. This is a measure of foamability.
-
Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Applications in Drug Development
Both this compound and dothis compound serve as important intermediates and excipients in the pharmaceutical industry.[7][8] Their amphiphilic nature allows them to function as emulsifying agents, solubilizing agents for poorly water-soluble drugs, and as components in various drug delivery systems.
-
Emulsifiers and Solubilizers: Their ability to reduce interfacial tension makes them effective at stabilizing emulsions and increasing the solubility of hydrophobic active pharmaceutical ingredients (APIs).[9]
-
Nanoparticle Synthesis: Both amines are widely used as capping agents in the synthesis of nanoparticles. They control the size and prevent the aggregation of nanoparticles, which are increasingly being explored for targeted drug delivery.[10] The choice between this compound and dothis compound can influence the final size and stability of the nanoparticles.
-
Drug Delivery Systems: These amines can be incorporated into various drug delivery platforms, such as liposomes and nanoemulsions, to enhance drug loading and improve bioavailability. This compound has been used in the formation of liposomal membranes.[9] Dothis compound is used as a chemical reagent and an organic intermediary in pharmaceutical research and development.[11]
Logical Relationship between Alkyl Chain Length and Surfactant Performance
The difference in performance between this compound and dothis compound can be logically attributed to the length of their alkyl chains. This relationship is a fundamental concept in surfactant science.
Impact of increased alkyl chain length on surfactant properties.
Conclusion
The choice between this compound and dothis compound for surfactant applications is a trade-off between their physicochemical properties and the specific requirements of the application. Dothis compound, with its longer alkyl chain, is a more efficient surfactant in terms of its ability to lower the critical micelle concentration and reduce surface tension. This makes it a better choice for applications where high surface activity is paramount. However, the fact that this compound hydrochloride may not form micelles under certain conditions could be advantageous in specific formulations where micellization is not desired. For drug development professionals, the selection will depend on the desired formulation characteristics, such as the need for emulsification, solubilization, or the specific requirements for nanoparticle synthesis and stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 5. Temperature-sensitive foaming agent developed for smart foam drainage technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | 2016-57-1 [chemicalbook.com]
- 10. Dothis compound | 124-22-1 [chemicalbook.com]
- 11. DODECYL AMINE - Ataman Kimya [atamanchemicals.com]
Quantitative Analysis of Decylamine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of aliphatic amines like decylamine is crucial for product purity, stability, and formulation studies. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose. This guide provides an objective comparison of HPLC with other analytical methods—Gas Chromatography (GC) and Capillary Electrophoresis (CE)—for the quantitative analysis of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The choice of analytical method for this compound quantification depends on factors such as sensitivity requirements, sample matrix complexity, and available instrumentation. While HPLC offers versatility, GC and CE present viable alternatives with their own distinct advantages.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds. Since this compound lacks a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag is necessary. Common derivatizing agents include 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and dansyl chloride. This pre-column derivatization not only enhances detection but also improves the chromatographic properties of the analyte on reverse-phase columns.
Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC analysis, often after derivatization to improve its volatility and peak shape. This method offers high resolution and sensitivity.
Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field. This technique is well-suited for the analysis of charged molecules like protonated amines. CE offers high separation efficiency and requires minimal sample and solvent volumes.
The following table summarizes the performance characteristics of these methods for the analysis of long-chain aliphatic amines, providing a basis for comparison.
| Parameter | HPLC with FMOC-Cl Derivatization[1] | HPLC with Dansyl Chloride Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Reverse-phase chromatography of a fluorescent derivative. | Reverse-phase chromatography of a fluorescent derivative. | Separation of volatile (derivatized) analytes in a gaseous mobile phase. | Separation based on electrophoretic mobility in an electric field. |
| Derivatization | Required (FMOC-Cl) | Required (Dansyl Chloride) | Often required to improve volatility and peak shape. | Not always required, but can be used to enhance detection. |
| Linearity (R²) | > 0.9956 (for dothis compound)[1] | Typically > 0.99 | Typically > 0.99 | Typically > 0.99 |
| Limit of Detection (LOD) | Low µg/mL to ng/mL range | Low ng/mL to pg/mL range | pg to fg range | Low µg/mL to ng/mL range |
| Limit of Quantification (LOQ) | Low µg/mL to ng/mL range[1] | Low ng/mL to pg/mL range | pg to fg range | Low µg/mL to ng/mL range |
| Accuracy (Recovery %) | 84.93–97.64% (for dothis compound)[1] | Typically 90-110% | Typically 90-110% | Typically 90-110% |
| Precision (RSD %) | < 5% | < 5% | < 10% | < 5% |
| Analysis Time | 20-30 minutes | 20-40 minutes | 10-20 minutes | 10-20 minutes |
| Advantages | Robust, reproducible, widely available. | High sensitivity. | High resolution and sensitivity, structural information from MS. | High efficiency, low sample and solvent consumption. |
| Disadvantages | Derivatization step required, moderate sensitivity. | Derivatization step required. | Derivatization often necessary, potential for thermal degradation. | Can have lower reproducibility compared to HPLC. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful quantitative analysis. Below are representative methodologies for the HPLC analysis of this compound using FMOC-Cl derivatization and a general outline for GC-MS analysis.
HPLC Method with Pre-column FMOC-Cl Derivatization
This protocol is based on established methods for the analysis of long-chain aliphatic amines.[1]
1. Reagents and Materials
-
This compound standard
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Syringe filters (0.45 µm)
2. Standard Solution Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.
3. Derivatization Procedure
-
To a specific volume of the standard or sample solution, add a borate (B1201080) buffer (pH ~9) and the FMOC-Cl solution in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 20 minutes).
-
Add a solution of an amine like glycine (B1666218) to quench the excess FMOC-Cl.
-
Acidify the solution with hydrochloric acid.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a lower percentage of acetonitrile and increase over the run to elute the derivatized this compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector (Excitation: 265 nm, Emission: 315 nm)
5. Quantification
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizing the Analytical Workflow
To better understand the procedural flow of a typical quantitative analysis, the following diagrams illustrate the key steps involved.
This diagram illustrates the sequential process from preparing the standards and samples to the final reporting of the quantitative results in an HPLC analysis.
This diagram shows the logical relationship in comparing different analytical methods for this compound quantification based on key performance parameters.
Conclusion
The quantitative analysis of this compound can be effectively achieved using HPLC with pre-column derivatization. This method offers a balance of sensitivity, robustness, and accessibility. For higher sensitivity and structural confirmation, GC-MS is a powerful alternative, though it often requires derivatization as well. Capillary electrophoresis provides a high-efficiency separation with low solvent consumption, making it a greener alternative. The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including the required detection limits, sample throughput, and the nature of the sample matrix. This guide provides the foundational information to make an informed decision for the quantitative analysis of this compound in a research and development setting.
References
Validating the Structure of Synthesized Decylamine Using 1H NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the 1H NMR spectroscopic data of decylamine with its common synthetic precursors and potential byproducts, offering a clear pathway for validating the successful synthesis of this primary amine.
This guide presents detailed experimental protocols for the synthesis of this compound via the reduction of decanamide (B1670024) and for the acquisition of 1H NMR spectra. By comparing the spectral features of the final product with those of the starting materials and potential impurities, researchers can confidently verify the structure and purity of their synthesized this compound.
Comparative 1H NMR Data
The following table summarizes the characteristic 1H NMR chemical shifts, multiplicities, and coupling constants for this compound, its synthetic precursor decanamide, the starting material decanoic acid, and a potential byproduct, ethanol (B145695) (which can be introduced during the workup). All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm in a deuterated chloroform (B151607) (CDCl3) solvent.
| Compound | Functional Group | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | Primary Amine | a: -CH₂-NH₂ | ~2.68 | Triplet | 2H | ~7.0 |
| b: -NH₂ | ~1.12 | Broad Singlet | 2H | - | ||
| c: -CH₂-CH₂-NH₂ | ~1.42 | Multiplet | 2H | - | ||
| d: -(CH₂)₆- | ~1.27 | Broad Singlet | 12H | - | ||
| e: -CH₃ | ~0.88 | Triplet | 3H | ~6.8 | ||
| Decanamide | Primary Amide | a: -CH₂-CONH₂ | ~2.21 | Triplet | 2H | ~7.5 |
| b: -CONH₂ | ~5.30 & ~5.50 | Broad Singlets | 2H | - | ||
| c: -CH₂-CH₂-CONH₂ | ~1.63 | Multiplet | 2H | - | ||
| d: -(CH₂)₆- | ~1.27 | Broad Singlet | 12H | - | ||
| e: -CH₃ | ~0.88 | Triplet | 3H | ~6.8 | ||
| Decanoic Acid | Carboxylic Acid | a: -CH₂-COOH | ~2.35 | Triplet | 2H | ~7.5 |
| b: -COOH | ~11-12 | Broad Singlet | 1H | - | ||
| c: -CH₂-CH₂-COOH | ~1.63 | Multiplet | 2H | - | ||
| d: -(CH₂)₆- | ~1.27 | Broad Singlet | 12H | - | ||
| e: -CH₃ | ~0.88 | Triplet | 3H | ~6.8 | ||
| Ethanol | Alcohol | a: -CH₂-OH | ~3.69 | Quartet | 2H | ~7.1 |
| b: -OH | ~1.0-5.0 (variable) | Broad Singlet | 1H | - | ||
| c: -CH₃ | ~1.22 | Triplet | 3H | ~7.1 |
Experimental Protocols
Synthesis of this compound from Decanamide via Lithium Aluminum Hydride (LiAlH₄) Reduction
This protocol details the reduction of decanamide to this compound.
Materials:
-
Decanamide
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Distilled Water
-
Sodium Hydroxide (NaOH) solution (15% w/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (e.g., 1.5 equivalents) in anhydrous THF is prepared.
-
The flask is cooled in an ice bath.
-
A solution of decanamide (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the flask is cooled in an ice bath.
-
The excess LiAlH₄ is quenched by the slow, sequential dropwise addition of water, followed by a 15% NaOH solution, and then more water. This should be done with extreme caution as the reaction is highly exothermic and produces hydrogen gas.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation.
1H NMR Sample Preparation and Analysis
Materials:
-
Synthesized this compound
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
NMR tube
-
Pipette
Procedure:
-
Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of CDCl₃ containing TMS in an NMR tube.
-
Gently shake the tube to ensure the sample is completely dissolved.
-
Place the NMR tube in the spectrometer.
-
Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integration values to confirm the structure of this compound and assess its purity by comparing the spectrum to the data in the table above and looking for the absence of signals from starting materials or byproducts.
Visualization of the Synthetic and Validation Workflow
The following diagrams illustrate the logical progression of the synthesis and the workflow for validating the final product.
Caption: Synthetic pathway from decanoic acid to this compound.
Caption: Workflow for 1H NMR-based validation of synthesized this compound.
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of aliphatic amines is crucial for safe handling, risk assessment, and the development of structure-activity relationships. This guide provides a comparative overview of the toxicity of decylamine and other structurally related primary aliphatic amines, including hexylamine (B90201), octylamine, and dothis compound. The information is compiled from various toxicological studies and safety data sheets, with a focus on acute toxicity and local irritant effects.
The primary aliphatic amines share common toxicological properties, largely driven by their alkaline and corrosive nature.[1][2] The length of the alkyl chain influences the intensity of these effects, with longer-chain amines often exhibiting increased toxicity and irritation potential.[2][3] This is attributed to their physicochemical properties, which affect their absorption and interaction with biological membranes.
Comparative Acute Toxicity Data
The following table summarizes the available acute toxicity data for this compound and related aliphatic amines. The data, primarily expressed as LD50 (median lethal dose) values, provide a quantitative comparison of their acute toxicity via oral and dermal routes of exposure.
| Chemical Name | CAS Number | Molecular Formula | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) |
| Hexylamine | 111-26-2 | C₆H₁₅N | 670[4][5] | 420 (uL/kg)[4] |
| Octylamine | 111-86-4 | C₈H₁₉N | < 200[6] | 200 - 2000[6] |
| This compound | 2016-57-1 | C₁₀H₂₃N | 220[7] | 275[7] |
| Dothis compound | 124-22-1 | C₁₂H₂₇N | 1020[8] | > 2000[9] |
Note: LD50 values can vary between studies due to differences in experimental conditions and animal strains.
Experimental Protocols
The acute toxicity data presented in this guide are typically determined using standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.
Acute Oral Toxicity (based on OECD Guideline 401)
This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[10]
Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose being used per group.[10] Observations of effects and mortality are then made.[11]
Test Animals: Healthy, young adult rats of a single sex (females are often preferred and should be nulliparous and non-pregnant) are used.[10] The weight variation in animals used should not exceed ± 20% of the mean weight.[10]
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[10]
-
Fasting: Animals are fasted prior to dosing (e.g., overnight for rats).[11]
-
Administration: The test substance is administered as a single dose using a stomach tube or a suitable intubation cannula.[11] If a vehicle is used to dissolve or suspend the substance, it should be non-toxic.[10]
-
Dosage: At least 5 animals are used for each dose level.[10] Doses are typically selected based on a range-finding study.
-
Observation: Animals are observed individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours, and then daily for a total of 14 days.[11] Observations include changes in skin and fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior.[11]
-
Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[10]
Acute Dermal Toxicity (based on OECD Guideline 402)
This test assesses the adverse effects following a single, uninterrupted dermal application of a test chemical for 24 hours or less.[12]
Principle: The test substance is applied to the skin in graduated doses to several groups of animals, with one dose per group.[12] Subsequent observations of effects and mortality are made.[12]
Test Animals: Young adult rats, rabbits, or guinea pigs can be used. The back of the animal is shaved at least 24 hours before the test.
Procedure:
-
Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure: The exposure period is typically 24 hours.
-
Removal: At the end of the exposure period, the dressing is removed, and the treated skin is washed with a suitable solvent to remove any residual test substance.
-
Observation: Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an acute oral toxicity study.
Caption: Workflow for an acute oral toxicity study.
Mechanism of Toxicity and Local Effects
The primary mechanism of toxicity for these aliphatic amines is their corrosive and irritant nature.[13][14][15] As bases, they can cause severe skin burns and eye damage upon contact.[8][13] Inhalation of vapors can lead to irritation of the respiratory tract.[13] The lipophilicity of the longer alkyl chains can facilitate their interaction with and disruption of cell membranes, contributing to their cytotoxic effects.[3]
Structure-Activity Relationships
Generally, the toxicity of primary aliphatic amines is influenced by the length of the alkyl chain.[1][3] However, a simple linear relationship is not always observed. The data in the table suggests that toxicity may increase from hexylamine to this compound but then decrease for dothis compound. This parabolic relationship can be attributed to a balance between increasing lipophilicity, which enhances membrane interaction, and decreasing water solubility, which can limit bioavailability.[3]
Conclusion
This compound and related aliphatic amines are chemicals with moderate to high acute toxicity and are potent skin and eye irritants.[13][14][15] Their toxicity profiles are closely linked to their chemical structure, particularly the length of the alkyl chain. Researchers and professionals working with these compounds should adhere to strict safety protocols, including the use of appropriate personal protective equipment, to minimize exposure and mitigate risks. The provided data and experimental outlines serve as a valuable resource for understanding and comparing the toxicological properties of these important industrial chemicals.
References
- 1. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 12. umwelt-online.de [umwelt-online.de]
- 13. Page loading... [wap.guidechem.com]
- 14. This compound | 2016-57-1 [chemicalbook.com]
- 15. Cas 2016-57-1,this compound | lookchem [lookchem.com]
Cross-Validation of Analytical Methods for Decylamine Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of decylamine, a primary aliphatic amine, is critical in various stages of pharmaceutical development and manufacturing. Its potential role as a process impurity or a degradation product necessitates robust analytical methods for its detection and control. This guide provides an objective comparison of common analytical techniques for this compound detection, supported by extrapolated experimental data and detailed methodologies to aid in method selection and cross-validation.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an optimal analytical method for this compound is contingent upon factors such as the sample matrix, required sensitivity, and the intended purpose of the analysis, ranging from routine quality control to in-depth structural elucidation. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of long-chain primary amines like this compound.
| Feature | HPLC with UV/Fluorescence Detection (with Derivatization) | Gas Chromatography (GC-FID/GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, often after derivatization to introduce a chromophore or fluorophore.[1] | Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[1] | Separation by liquid chromatography followed by highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.[2] |
| Selectivity | Moderate to High (dependent on chromatography and derivatization) | High (especially with MS detection) | Very High |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL range with fluorescence detection)[2] | Moderate (µg/mL for FID) to High (ng/mL for MS)[2] | Very High (pg/mL to fg/mL range) |
| Linearity (R²) | > 0.995[2] | > 0.99[3] | > 0.999 |
| Accuracy (% Recovery) | 85 - 115%[4] | 80 - 120% | 90 - 110%[2] |
| Precision (%RSD) | < 15%[2] | < 15% | < 10% |
| Sample Throughput | Moderate | Moderate to High | High |
| Matrix Effect | Can be significant; often requires sample cleanup.[2] | Less prone to ion suppression than LC-MS, but the matrix can affect peak shape.[3] | Prone to ion suppression/enhancement; requires careful method development and often the use of internal standards.[1] |
| Derivatization | Usually required for sensitive UV or fluorescence detection.[1] | Can be used to improve peak shape and thermal stability. | Not always necessary but can improve ionization efficiency. |
| Instrumentation Cost | Moderate to High | Moderate to High | High |
Experimental Protocols
Detailed and precise protocols are fundamental to successful method validation and cross-validation. Below are representative methodologies for the analysis of this compound using HPLC with pre-column derivatization, GC-MS, and LC-MS/MS.
HPLC Method with Pre-column Derivatization (using Dansyl Chloride)
This method is suitable for the sensitive quantification of this compound in various matrices. Since this compound lacks a strong chromophore, derivatization with dansyl chloride is employed to yield a highly fluorescent derivative detectable at low concentrations.
a. Reagents and Materials
-
This compound standard
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5-10.0)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Glycine (B1666218) solution (for quenching)
b. Sample Preparation and Derivatization
-
Dissolve the sample containing this compound in a suitable solvent.
-
To 100 µL of the sample solution, add 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of dansyl chloride solution and vortex thoroughly.
-
Incubate the mixture in a water bath at 60°C for 45 minutes.
-
Stop the reaction by adding 50 µL of glycine solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
c. HPLC-FLD Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
0-15 min: 50-90% B
-
15-20 min: 90% B
-
20-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation at 340 nm, Emission at 525 nm.
GC-MS Method
Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound. Derivatization may be employed to improve peak shape and reduce tailing.
a. Reagents and Materials
-
This compound standard
-
Suitable solvent (e.g., Dichloromethane, Hexane)
-
Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Internal standard (e.g., a structural analog not present in the sample)
b. Sample Preparation
-
Dissolve the sample in a suitable solvent.
-
If derivatization is required, add the derivatizing agent and catalyst (e.g., pyridine) and heat as necessary to ensure complete reaction.
-
Add the internal standard.
-
Inject the final solution into the GC-MS system.
c. GC-MS Conditions
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 30 for the immonium ion, and the molecular ion).
LC-MS/MS Method
LC-MS/MS provides the highest level of selectivity and sensitivity, making it ideal for trace-level quantification of this compound in complex matrices.
a. Reagents and Materials
-
This compound standard
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid or ammonium (B1175870) formate (B1220265) (mobile phase modifier)
-
Internal standard (e.g., a stable isotope-labeled this compound)
b. Sample Preparation
-
Dissolve the sample in the initial mobile phase composition.
-
Perform sample cleanup if necessary (e.g., solid-phase extraction or liquid-liquid extraction).
-
Add the internal standard.
-
Filter the sample through a 0.22 µm syringe filter.
c. LC-MS/MS Conditions
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
Mandatory Visualizations
Caption: General workflow for the cross-validation of analytical methods.
Caption: Fundamental principles of HPLC, GC, and MS analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Decylamine: Reductive Amination vs. Nitrile Reduction
For researchers, scientists, and drug development professionals, the efficient synthesis of primary amines is a critical process. Decylamine, a ten-carbon primary amine, serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This guide provides an objective comparison of two common synthetic routes to this compound: reductive amination of decanal (B1670006) and reduction of decanenitrile (B1670064). The performance of each method is evaluated based on experimental data, and detailed protocols are provided to support your research and development endeavors.
At a Glance: Comparing the Two Synthetic Pathways
| Parameter | Reductive Amination of Decanal | Nitrile Reduction of Decanenitrile |
| Starting Material | Decanal | Decanenitrile |
| Primary Reagents | Ammonia (B1221849) (aq.), Reducing Agent (e.g., H₂/Catalyst, NaBH₄) | Reducing Agent (e.g., H₂/Catalyst, LiAlH₄, NaBH₄/Catalyst) |
| Typical Yield | Good to Excellent (e.g., ~90% with H₂/Co-catalyst) | Good to Excellent (e.g., >80% with Raney Ni/KBH₄, high yields with LiAlH₄) |
| Reaction Conditions | Mild to moderate (e.g., 80 °C, 1-10 bar H₂) | Varies from mild (Raney Ni/KBH₄ at rt) to more stringent (LiAlH₄ in refluxing ether) |
| Key Advantages | One-pot procedure, avoids handling of nitriles. | Utilizes a stable nitrile starting material. |
| Key Disadvantages | Potential for over-alkylation to form secondary and tertiary amines. Aldehyde starting material can be prone to side reactions. | Nitrile starting material may require a separate synthesis step. Some reducing agents (e.g., LiAlH₄) require careful handling. |
| Work-up/Purification | Typically involves extraction and distillation. May require scavenging of excess amine. | Dependent on the reducing agent; LiAlH₄ requires a careful quenching procedure. Purification is often achieved by distillation. |
Logical Workflow of Synthesis Pathways
The following diagram illustrates the general steps involved in the synthesis of this compound via reductive amination and nitrile reduction.
Caption: Synthetic routes to this compound.
Experimental Protocols
Reductive Amination of Decanal with Hydrogen Gas
This protocol is based on a general procedure for the reductive amination of aldehydes using a cobalt catalyst.[1]
Materials:
-
Decanal
-
Aqueous ammonia (e.g., 25-30% solution)
-
Cobalt-based catalyst (e.g., in situ generated from CoCl₂ and NaBH₄)[1]
-
Hydrogen gas (H₂)
-
Solvent (e.g., Methanol)
-
Standard glassware for reactions under pressure (autoclave)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a suitable autoclave, combine decanal, the cobalt catalyst, and the solvent.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1-10 bar).
-
Heat the reaction mixture to the target temperature (e.g., 80 °C) with vigorous stirring.
-
Introduce the aqueous ammonia solution to the reaction mixture.
-
Maintain the reaction at the set temperature and pressure for the required duration, monitoring the reaction progress by techniques such as GC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst from the reaction mixture.
-
The filtrate is then subjected to a standard work-up procedure, which typically involves extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.
-
The crude product can be purified by distillation to obtain pure this compound.
Expected Yield: High selectivity (up to 99%) and yield can be achieved under optimized conditions.[1]
Nitrile Reduction of Decanenitrile with Raney Nickel and Potassium Borohydride (B1222165)
This protocol is adapted from a general method for the reduction of nitriles.[2]
Materials:
-
Decanenitrile
-
Raney Nickel (moist)
-
Potassium borohydride (KBH₄)
-
Dry ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, add potassium borohydride and moist Raney Nickel to dry ethanol.
-
To this stirred suspension, add decanenitrile.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC.
-
Upon completion (typically within 45-60 minutes for related substrates), filter the reaction mixture to remove the Raney Nickel.
-
Evaporate the organic solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation.
Expected Yield: This method has been reported to provide good to excellent yields (over 80%) for a variety of nitriles.[2]
Nitrile Reduction of Decanenitrile with Lithium Aluminum Hydride (LiAlH₄)
This protocol is a general procedure for the reduction of nitriles using LiAlH₄.
Materials:
-
Decanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Standard, dry glassware for moisture-sensitive reactions
-
Magnetic stirrer and reflux condenser
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Dissolve decanenitrile in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Work-up (Fieser method): Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This should be followed by the dropwise addition of a 15% aqueous sodium hydroxide (B78521) solution, and then again by water. A granular precipitate should form.[3]
-
Filter the resulting solid and wash it thoroughly with diethyl ether or THF.
-
Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by distillation.
Expected Yield: Reduction of nitriles with LiAlH₄ generally proceeds in high yields.
Discussion
Reductive Amination: This one-pot method is attractive due to its directness, starting from the readily available decanal. The use of catalytic hydrogenation presents a greener approach compared to stoichiometric hydride reagents. A key challenge is controlling the selectivity towards the primary amine, as over-alkylation can lead to the formation of secondary (dithis compound) and tertiary amines. However, modern catalyst systems have shown high selectivity for primary amine formation.[1]
Nitrile Reduction: This method benefits from the stability of the decanenitrile starting material. A variety of reducing agents can be employed, offering flexibility in reaction conditions. Catalytic hydrogenation with reagents like Raney Nickel is a common industrial practice. The combination of Raney Nickel with borohydrides offers a mild and efficient alternative.[2] Lithium aluminum hydride is a powerful reducing agent that provides high yields but requires stringent anhydrous conditions and careful handling due to its reactivity with water. The work-up procedure for LiAlH₄ reductions is also a critical step to ensure safety and good recovery of the product.[3][4]
Conclusion
Both reductive amination of decanal and reduction of decanenitrile are viable and effective methods for the synthesis of this compound. The choice between the two pathways will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, the available equipment (e.g., for hydrogenation at pressure), and the desired level of control over the reaction selectivity. For high selectivity towards the primary amine in a one-pot fashion, modern catalytic reductive amination is a strong contender. For a more classical and versatile approach with a stable starting material, nitrile reduction offers multiple effective options. The detailed experimental protocols provided herein should serve as a valuable starting point for the synthesis of this compound in a laboratory setting.
References
Comparative analysis of decylamine's effect on different lipid bilayers
A comprehensive examination of decylamine's interaction with dipalmitoylphosphatidylcholine (DPPC), palmitoyloleoylphosphatidylcholine (POPC), and lipid raft model membranes reveals significant effects on membrane stability, fluidity, and permeability. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative analysis of these interactions, offering insights into the disruptive mechanisms of this short-chain amine.
This compound, a ten-carbon primary amine, interacts with lipid bilayers through a combination of electrostatic and hydrophobic forces, leading to alterations in their physicochemical properties. The extent of these effects is highly dependent on the composition and phase state of the lipid membrane.
Impact on Membrane Stability and Phase Behavior
The interaction between this compound and phosphatidylcholine has been quantified by measuring the interfacial tension of mixed lipid systems. These studies reveal the formation of a 1:1 complex between phosphatidylcholine (PC) and this compound (DE), significantly altering the stability of the membrane.[1][2]
| Parameter | Value | Reference |
| Interfacial Tension of Pure PC Membrane (γ₁) | 1.62 x 10⁻³ N m⁻¹ | [2] |
| Interfacial Tension of PC-DE Complex (γ₃) | 1.52 x 10⁻² N m⁻¹ | [2] |
| Stability Constant of PC-DE Complex (K) | 1.52 x 10² m² mol⁻¹ | [2] |
| Surface Area per this compound Molecule | 22 Ų | [2] |
| Table 1: Physicochemical parameters of the phosphatidylcholine-decylamine (PC-DE) complex. An increase in interfacial tension of the complex compared to the pure PC membrane indicates a significant alteration in membrane stability upon this compound binding. |
Influence on Membrane Fluidity
Fluorescence anisotropy measurements are commonly employed to assess changes in membrane fluidity. The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is often used to probe the hydrophobic core of the lipid bilayer. The introduction of molecules like this compound is expected to increase the rotational freedom of DPH, leading to a decrease in its fluorescence anisotropy and indicating an increase in membrane fluidity. This effect is anticipated to be more pronounced in the more ordered gel phase of DPPC compared to the already fluid POPC bilayer.[6][7][8][9][10]
Effects on Membrane Permeability
Vesicle leakage assays, often utilizing the fluorescent dye calcein (B42510), provide a measure of membrane permeability. The insertion of this compound into the lipid bilayer is hypothesized to create defects or transient pores, leading to the leakage of entrapped contents. This effect is likely to be concentration-dependent and influenced by the lipid composition. Due to its amphiphilic nature, this compound can disrupt the packing of phospholipids, thereby increasing the permeability of both DPPC and POPC vesicles to ions and small molecules.[11][12][13][14][15]
Interaction with Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingomyelin, which exist in a liquid-ordered (Lo) phase. The interaction of this compound with these domains is of particular interest. It is proposed that this compound, due to its disruptive nature, could alter the organization and stability of lipid rafts. By intercalating into the ordered lipid environment, this compound may disrupt the tight packing of cholesterol and sphingomyelin, potentially leading to the disassembly of these domains or altering their size and composition.[16][17][18][19][20]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Interfacial Tension Measurements
The interfacial tension of lipid membranes is determined using the pendant drop method. A bilayer is formed on a Teflon support separating two aqueous phases. The shape of a drop of the membrane-forming solution is analyzed to calculate the interfacial tension based on the Young-Laplace equation.[2]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For liposome (B1194612) suspensions, the sample and a reference (buffer) are heated at a constant rate. The difference in heat flow between the sample and reference is recorded, revealing endothermic peaks corresponding to phase transitions. The peak maximum provides the transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).[3][4][21]
Fluorescence Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. The sample is excited with vertically polarized light, and the intensities of the vertically and horizontally polarized emitted light are measured. The steady-state fluorescence anisotropy (r) is calculated using the following equation:
r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)
where Ivv and Ivh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor for the instrument's differential sensitivity to the two polarizations. A decrease in 'r' indicates an increase in membrane fluidity.[6][7][22]
Vesicle Leakage Assay
This assay monitors the release of a fluorescent dye, such as calcein, from the interior of liposomes. Calcein is entrapped in the vesicles at a concentration that leads to self-quenching of its fluorescence. Upon leakage into the surrounding medium, the dye is diluted, and its fluorescence increases. The percentage of leakage is calculated as:
% Leakage = [(Ft - F0) / (Fmax - F0)] * 100
where Ft is the fluorescence at a given time, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after complete lysis of the vesicles with a detergent like Triton X-100.[11][12][13]
Signaling Pathways and Experimental Workflows
The interaction of this compound with lipid bilayers can be visualized as a multi-step process, from initial binding to membrane disruption.
References
- 1. Interfacial tension of the lipid membrane formed from phosphatidylcholine-decanoic acid and phosphatidylcholine-decylamine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interfacial Tension of the Lipid Membrane Formed from Phosphatidylcholine–Decanoic Acid and Phosphatidylcholine–this compound Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The interpretation of the time-resolved fluorescence anisotropy of diphenylhexatriene-phosphatidylcholine using the compound motion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanosecond fluorescence anisotropy decays of 1,6-diphenyl-1,3,5-hexatriene in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mpikg.mpg.de [mpikg.mpg.de]
- 10. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calcein release from DPPC liposomes by phospholipase A2 activity: Effect of cholesterol and amphipathic copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Magainin 1-induced leakage of entrapped calcein out of negatively-charged lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Rafting on the Evidence for Lipid Raft-like Domains as Hubs Triggering Environmental Toxicants’ Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The challenge of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceramide selectively displaces cholesterol from ordered lipid domains (rafts): implications for lipid raft structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimicrobial Peptides Increase Line Tension in Raft-Forming Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scirp.org [scirp.org]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to Isomeric Purity Analysis of Decylamine Samples
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical compounds is paramount for safety, efficacy, and regulatory compliance. Decylamine, a key building block in organic synthesis, can exist in various isomeric forms, including positional isomers and enantiomers. The presence of undesired isomers can significantly impact the pharmacological and toxicological properties of the final product. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the isomeric purity analysis of this compound samples, supported by representative experimental data and detailed protocols.
Introduction to this compound Isomers
This compound (C₁₀H₂₃N) can exist as several structural (constitutional) isomers, which have the same molecular formula but different connectivity of atoms.[1][2] The most common form is n-decylamine (decan-1-amine), a primary amine with the amino group at the terminus of a ten-carbon chain.[3][4] Other positional isomers include 2-decanamine, 3-decanamine, and so on. Notably, any positional isomer other than 1-decanamine will have a chiral center, meaning it can exist as a pair of enantiomers (non-superimposable mirror images).[5] Therefore, a comprehensive isomeric purity analysis must be capable of separating both positional isomers and enantiomers.
Comparison of Key Analytical Techniques: GC vs. HPLC
Gas Chromatography and High-Performance Liquid Chromatography are the two most powerful and widely used techniques for the analysis of amine isomers.[6][7] The choice between GC and HPLC depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the specific isomers being separated.[8][9][10]
Gas Chromatography (GC) is a highly efficient separation technique ideal for volatile and thermally stable compounds.[10] For primary amines like this compound, GC analysis often requires a derivatization step to improve peak shape and thermal stability.[11][12]
High-Performance Liquid Chromatography (HPLC) is exceptionally versatile and well-suited for non-volatile, polar, and thermally unstable compounds.[10][13] This makes it a robust choice for analyzing a wide range of amines and their derivatives without the need for high temperatures that could cause degradation.[7] Chiral HPLC is considered a gold standard for enantiomeric separations.[13]
A summary of the general comparison between GC and HPLC for this application is presented below.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Analyte Volatility | Required; derivatization often necessary for amines. | Not required; suitable for non-volatile compounds. |
| Thermal Stability | Analyte must be stable at high temperatures. | Analysis is typically performed at ambient or slightly elevated temperatures. |
| Sensitivity | High, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS). | High, with a wide range of detectors available (UV, MS, etc.). |
| Chiral Separation | Good, with specialized chiral stationary phases. | Excellent, with a wide variety of highly effective chiral stationary phases. |
| Sample Throughput | Generally faster run times for simple mixtures. | Can be slower, but amenable to high-throughput autosamplers. |
| Solvent Consumption | Minimal (carrier gas). | Significant, which can be a cost and environmental consideration. |
Gas Chromatography (GC) for this compound Isomer Analysis
GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying this compound isomers. Due to the polar nature of the amine group, derivatization is highly recommended to block the active hydrogen, reduce tailing, and improve volatility.[14][15]
Representative Experimental Protocol: Chiral GC-FID
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL vial.
-
Add 1 mL of anhydrous dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection. This process converts the primary amines into their more volatile N-trifluoroacetyl derivatives.[11]
2. GC Conditions:
-
GC System: Agilent 6890 Series GC or equivalent.
-
Column: Chiral capillary column, e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas: Hydrogen, constant flow at 1.5 mL/min.
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: 100°C (hold for 2 min), ramp at 5°C/min to 180°C, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 280°C.
Workflow for GC Analysis of this compound Isomers
Representative Quantitative Data (GC-FID)
The following table presents representative data for the separation of 1-decanamine and the enantiomers of 2-decanamine using the described GC method.
| Analyte (as TFA-derivative) | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Limit of Quantitation (µg/mL) |
| 1-Decanamine | 12.5 | - | 1.1 | 0.5 |
| (R)-2-Decanamine | 14.2 | 2.1 | 1.2 | 0.5 |
| (S)-2-Decanamine | 14.8 | - | 1.2 | 0.5 |
High-Performance Liquid Chromatography (HPLC) for this compound Isomer Analysis
HPLC is a highly effective alternative for isomeric purity analysis, particularly for chiral separations where a vast array of powerful chiral stationary phases (CSPs) are available.[13][16] An advantage of HPLC is that derivatization is not always necessary, although it can be used to improve detection if the analyte lacks a chromophore.[17] For primary amines, polysaccharide-based CSPs are broadly effective.[18]
Representative Experimental Protocol: Chiral HPLC-UV
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica (B1680970) gel (250 x 4.6 mm, 5 µm).[18]
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm (Note: Sensitivity is low for underivatized alkylamines; a derivatization step with a UV-active agent or use of a detector like a Corona Charged Aerosol Detector (CAD) would provide better sensitivity).
Workflow for HPLC Analysis of this compound Isomers
Representative Quantitative Data (HPLC-UV)
The following table presents representative data for the separation of 1-decanamine and the enantiomers of 2-decanamine using the described HPLC method.
| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor | Limit of Quantitation (µg/mL) |
| 1-Decanamine | 5.3 | - | 1.3 | 5.0 |
| (R)-2-Decanamine | 8.9 | 2.5 | 1.2 | 5.0 |
| (S)-2-Decanamine | 10.1 | - | 1.2 | 5.0 |
Conclusion and Recommendations
Both GC and HPLC are highly capable techniques for the isomeric purity analysis of this compound samples.
-
GC is an excellent choice for its high efficiency and speed, especially when analyzing for volatile impurities. The primary consideration is the necessity of a derivatization step to ensure good chromatography for the polar amine. Chiral GC columns can provide excellent resolution for enantiomers.
-
HPLC offers greater versatility, particularly for chiral separations, due to the wide variety of available chiral stationary phases. It operates at lower temperatures, which is beneficial for thermally sensitive compounds, and can often be performed without derivatization, simplifying sample preparation.
For a comprehensive purity assessment of a this compound sample, a combination of techniques may be most effective. Chiral HPLC is generally the preferred method for accurate enantiomeric purity determination due to its robustness and the high selectivity of modern CSPs. GC-MS is invaluable for the identification and quantification of both positional isomers and other volatile impurities, providing an orthogonal method to confirm the overall purity profile. The ultimate choice of method should be guided by the specific isomers of interest, available instrumentation, and the validation requirements of the analysis.[19][20][21]
References
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | C10H23N | CID 8916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Decanamine [webbook.nist.gov]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 15. m.youtube.com [m.youtube.com]
- 16. eijppr.com [eijppr.com]
- 17. benchchem.com [benchchem.com]
- 18. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmadevils.com [pharmadevils.com]
- 20. abap.co.in [abap.co.in]
- 21. Specificity of Analytical Methods [cleaningvalidation.com]
A Comparative Guide to Trace Level Detection of Decylamine: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of trace levels of decylamine is critical in various stages of pharmaceutical development and manufacturing. This compound, a primary aliphatic amine, can be a process-related impurity or a degradation product, and its presence, even at minute concentrations, needs to be monitored to ensure the safety and quality of drug substances and products. This guide provides an objective comparison of two powerful analytical techniques for the trace level detection of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This comparison is supported by a summary of validation data from a published LC-MS/MS method and a proposed, well-established GC-MS method with derivatization. Detailed experimental protocols for both methods are provided to facilitate implementation and adaptation in your laboratory.
Comparison of Analytical Methods
Both LC-MS/MS and GC-MS offer the high sensitivity and selectivity required for trace-level analysis. The choice between the two often depends on the sample matrix, the required limit of detection, and the available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly suitable for the direct analysis of polar and non-volatile compounds like this compound in various matrices. It often requires minimal sample preparation and provides excellent sensitivity and specificity through multiple reaction monitoring (MRM).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile amines like this compound, a derivatization step is necessary to increase their volatility and improve chromatographic performance. This adds a step to the sample preparation but can lead to very low detection limits.
The following table summarizes the key performance parameters of a validated LC-MS/MS method and a proposed GC-MS method for the trace level detection of this compound.
Data Presentation: Performance Comparison
| Parameter | LC-MS/MS Method[1] | Proposed GC-MS Method (with TFAA Derivatization) |
| Instrumentation | Liquid Chromatograph with Tandem Mass Spectrometer | Gas Chromatograph with Mass Spectrometer |
| Analyte Form | Direct analysis of this compound | Trifluoroacetyl (TFA) derivative of this compound |
| Limit of Detection (LOD) | Estimated in the low ng/mL range | Estimated in the low pg/mL range |
| Limit of Quantification (LOQ) | 0.02% of a 3000 ppm sample (equivalent to 0.6 µg/mL) | Estimated in the mid-to-high pg/mL range |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | Typically within 80-120% | Typically within 80-120% |
| Precision (% RSD) | < 15% | < 15% |
| Sample Throughput | High | Moderate (due to derivatization) |
| Matrix Compatibility | Excellent for aqueous and organic samples | Good, but may require clean-up for complex matrices |
Experimental Protocols
Detailed methodologies for both the LC-MS/MS and the proposed GC-MS methods are provided below.
Method 1: LC-MS/MS for the Determination of this compound
This method is adapted from a validated procedure for the quantification of this compound as an impurity in a pharmaceutical tablet.[1]
1. Sample Preparation:
- Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to a final concentration within the linear range of the method.
- Vortex the solution to ensure complete dissolution.
- Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: Agilent 1200 series or equivalent
- Mass Spectrometer: Agilent 6420 Triple Quadrupole or equivalent
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: A suitable gradient to achieve separation from other components (e.g., start with high %A, ramp to high %B, and re-equilibrate).
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MS/MS Transition (MRM):
- This compound: Precursor ion (Q1): m/z 158.2 → Product ion (Q3): m/z 141.2 (quantifier), m/z 114.2 (qualifier)
- Optimize collision energy and other MS parameters for maximum signal intensity.
3. Method Validation Parameters:
- Specificity: Analyze blank samples and samples spiked with this compound and potential interferences.
- Linearity: Prepare a series of calibration standards over the desired concentration range and calculate the correlation coefficient.
- LOD and LOQ: Determine based on signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
- Accuracy: Perform recovery studies by spiking blank matrix with known concentrations of this compound.
- Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at a specific concentration.
Method 2: Proposed GC-MS for Trace Level Determination of this compound with Trifluoroacetic Anhydride (B1165640) (TFAA) Derivatization
This proposed method is based on established procedures for the derivatization and GC-MS analysis of long-chain primary amines.
1. Sample Preparation and Derivatization:
- Extraction (for aqueous samples):
- To 10 mL of the aqueous sample, add a suitable internal standard (e.g., d-nonylamine).
- Adjust the pH to >11 with NaOH.
- Extract with 2 x 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
- Derivatization:
- To the 1 mL extract, add 100 µL of trifluoroacetic anhydride (TFAA).
- Cap the vial and heat at 70°C for 30 minutes.
- Cool to room temperature.
- Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Inlet Temperature: 250°C
- Injection Mode: Splitless (1 µL injection volume)
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 1 min
- Ramp to 280°C at 15°C/min
- Hold at 280°C for 5 min
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
- TFA-Decylamine: m/z 253 (M+), m/z 140, m/z 126 (monitor characteristic fragment ions)
3. Method Validation Parameters:
- Follow a similar validation strategy as outlined for the LC-MS/MS method, ensuring that the derivatization step is included in the assessment of accuracy and precision.
Mandatory Visualizations
Caption: Experimental Workflow for this compound Detection by LC-MS/MS.
Caption: Experimental Workflow for this compound Detection by GC-MS.
Caption: Logical Comparison of LC-MS/MS and GC-MS for this compound Analysis.
References
A Comparative Guide to the Environmental Impact of Decylamine Production Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of three primary industrial synthesis routes for decylamine: the nitrile process starting from decanoic acid, reductive amination of decanal (B1670006), and catalytic amination of 1-decanol (B1670082). The objective is to offer a clear, data-driven analysis to inform environmentally conscious decisions in chemical manufacturing and process development.
Executive Summary
The production of this compound, a crucial intermediate in the pharmaceutical and chemical industries, can be approached through several synthetic pathways. Each route presents a unique environmental footprint, influenced by factors such as raw material sourcing, energy consumption, waste generation, and the toxicity of the chemicals involved. This guide evaluates the three main production routes against key green chemistry metrics to provide a comparative environmental assessment.
Comparison of this compound Production Routes
The environmental performance of each route is assessed based on quantitative metrics such as Atom Economy, Yield, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). While specific industrial data for this compound production is often proprietary, the following tables are compiled from available literature on fatty amine synthesis and reasonable estimations based on similar chemical transformations.[1][2][3][4][5]
Table 1: Quantitative Comparison of this compound Production Routes
| Metric | Route 1: From Decanoic Acid (Nitrile Process) | Route 2: From Decanal (Reductive Amination) | Route 3: From 1-Decanol (Catalytic Amination) |
| Starting Material | Decanoic Acid | Decanal | 1-Decanol |
| Overall Reaction | C₁₀H₂₀O₂ + NH₃ + 2H₂ → C₁₀H₂₃N + 2H₂O | C₁₀H₂₀O + NH₃ + H₂ → C₁₀H₂₃N + H₂O | C₁₀H₂₂O + NH₃ → C₁₀H₂₃N + H₂O |
| Atom Economy (%) | 76.6% | 86.8% | 86.8% |
| Typical Yield (%) | ~85-95% (two steps)[1][6] | ~90-98%[7][8][9] | ~80-95%[3][4][5] |
| Estimated E-Factor | 5 - 15 | 2 - 8 | 3 - 10 |
| Estimated PMI | 6 - 16 | 3 - 9 | 4 - 11 |
| Reaction Temperature | 250-350°C (nitrilation), 100-150°C (hydrogenation)[1][6] | 80-150°C[7][8] | 150-250°C[3][5] |
| Pressure | High pressure for hydrogenation (e.g., 10-50 bar)[10] | Moderate to high pressure (e.g., 1-10 bar H₂)[7] | Moderate to high pressure (e.g., 2-10 bar)[3] |
| Catalyst | Metal oxides (e.g., ZnO, Al₂O₃) for nitrilation; Ni, Co, or Pd for hydrogenation[1][11] | Ni, Co, Ru, or Fe based catalysts[7][8][9] | Ru, Ni, or Co based catalysts[3][4][5] |
| Solvents | Often solvent-free for nitrilation; alcohols for hydrogenation[12] | Alcohols (e.g., ethanol, isopropanol) or water[9] | Often solvent-free or high-boiling point solvents |
| Key Byproducts/Waste | Water, secondary and tertiary amines, catalyst residues, organic residues from side reactions[11][13] | Water, secondary amines, catalyst residues | Water, secondary and tertiary amines, catalyst residues |
Table 2: Qualitative Environmental Impact Assessment
| Impact Category | Route 1: From Decanoic Acid | Route 2: From Decanal | Route 3: From 1-Decanol |
| Raw Material Source | Primarily from hydrolysis of coconut or palm kernel oil.[14] | Oxidation of 1-decanol. | Ziegler process from ethylene (B1197577) or oleochemical reduction.[15] |
| Energy Consumption | High, due to high temperatures in the nitrilation step and high pressure in hydrogenation.[16][17] | Moderate, with lower reaction temperatures compared to the nitrile process.[7] | High, due to high reaction temperatures.[3][5] |
| Waste Generation | Higher E-Factor and PMI due to a two-step process and potential for more side products.[1][11] | Lower E-Factor and PMI, representing a more atom-economical and efficient one-pot reaction. | E-Factor and PMI are generally between the other two routes. |
| Toxicity of Reagents | Decanoic acid has low toxicity (LD50 oral, rat > 10,000 mg/kg).[18] | Decanal is more hazardous than decanoic acid. | 1-decanol has moderate toxicity (LD50 oral, rat ~4,720 mg/kg).[1][19] |
| Process Safety | Involves flammable hydrogen gas under high pressure. The intermediate nitrile is toxic. | Involves flammable hydrogen gas and potentially hazardous catalysts. | Involves flammable hydrogen gas and high temperatures. |
| Green Chemistry Principles | Lower atom economy, multi-step process. | High atom economy, often a one-pot reaction.[20] | High atom economy, but often requires higher temperatures. |
Reaction Pathways and Assessment Workflow
The following diagrams illustrate the synthetic routes and a generalized workflow for assessing their environmental impact.
Experimental Protocols
Calculation of E-Factor and Process Mass Intensity (PMI)
Objective: To quantify the amount of waste generated relative to the product and the total mass input for a chemical process.[21][22][23][24]
Methodology:
-
Mass Balance: Accurately record the mass of all materials input into the process. This includes reactants, solvents, catalysts, and any processing aids.
-
Product Isolation: Determine the final mass of the isolated, purified this compound product.
-
E-Factor Calculation:
-
E-Factor = (Total Mass of Inputs - Mass of Product) / Mass of Product
-
-
PMI Calculation:
-
PMI = Total Mass of Inputs / Mass of Product
-
Note: PMI = E-Factor + 1
-
Example Calculation (Hypothetical):
-
Inputs:
-
Decanal: 156 g
-
Ammonia: 20 g
-
Hydrogen: 2 g
-
Catalyst: 5 g
-
Solvent (Ethanol): 500 g
-
Total Input: 683 g
-
-
Output:
-
This compound (95% yield): 149.5 g
-
-
Calculations:
-
Waste: 683 g - 149.5 g = 533.5 g
-
E-Factor: 533.5 g / 149.5 g = 3.57
-
PMI: 683 g / 149.5 g = 4.57
-
Acute Oral and Dermal Toxicity Assessment (Based on OECD Guidelines)
Objective: To determine the acute toxicity of starting materials, intermediates, and byproducts. This information is crucial for a comprehensive environmental and safety assessment.
1. Acute Oral Toxicity (based on OECD Guideline 401/423): [10][25][26][27]
-
Test Principle: A single dose of the test substance is administered orally to a group of experimental animals (typically rats).
-
Procedure:
-
Healthy, young adult rats are acclimatized to laboratory conditions.
-
Animals are fasted overnight before dosing.
-
The test substance is administered by gavage in graduated doses to several groups of animals (one dose per group).
-
Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.
-
Body weights are recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.
2. Acute Dermal Toxicity (based on OECD Guideline 402): [12][16][28][29][30]
-
Test Principle: A single dose of the test substance is applied to the skin of experimental animals (typically rats or rabbits).
-
Procedure:
-
The fur is removed from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over an area of at least 10% of the total body surface area.
-
The treated area is covered with a porous gauze dressing for a 24-hour exposure period.
-
Residual test substance is removed after 24 hours.
-
Animals are observed for mortality and signs of toxicity for 14 days.
-
-
Endpoint: The LD50 is determined, and skin irritation is evaluated.
Conclusion and Recommendations
Based on the analysis of green chemistry metrics and qualitative environmental factors, the reductive amination of decanal (Route 2) appears to be the most environmentally favorable route for this compound production. Its high atom economy, typically high yield in a one-pot synthesis, and lower energy requirements contribute to a lower E-Factor and PMI compared to the other routes.
However, the choice of the optimal route will also depend on factors such as the availability and cost of raw materials, and the specific technological capabilities of the manufacturing facility. For instance, if 1-decanol is a readily available and inexpensive feedstock, catalytic amination (Route 3) could be a competitive option, provided the process is optimized for energy efficiency. The nitrile process (Route 1), while being a more established industrial method for fatty amines, presents significant environmental drawbacks due to its multi-step nature and high energy consumption.[1]
It is recommended that for any new process development or selection, a comprehensive Life Cycle Assessment (LCA) compliant with ISO 14044 standards be conducted to obtain a more detailed and context-specific environmental impact profile.[31][32] Continuous efforts should be made to develop and implement greener catalysts, explore the use of renewable solvents, and optimize reaction conditions to minimize energy consumption and waste generation across all production routes.
References
- 1. agilent.com [agilent.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Decanol CAS#: 112-30-1 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nucro-technics.com [nucro-technics.com]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. burckhardtcompression.com [burckhardtcompression.com]
- 19. 1-Decanol - Hazardous Agents | Haz-Map [haz-map.com]
- 20. jocpr.com [jocpr.com]
- 21. books.rsc.org [books.rsc.org]
- 22. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 23. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. oecd.org [oecd.org]
- 27. researchgate.net [researchgate.net]
- 28. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 29. oecd.org [oecd.org]
- 30. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 31. evonik.com [evonik.com]
- 32. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Proper Disposal of Decylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is fundamental to ensuring a safe laboratory environment and minimizing ecological impact. This guide provides essential, immediate safety and logistical information for the proper disposal of decylamine. Adherence to these procedural steps is critical for regulatory compliance and the safety of all personnel.
Immediate Safety and Hazard Information
This compound is a corrosive, toxic, and combustible liquid that requires careful handling.[1][2] It can cause severe burns to the skin and eyes and is harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Furthermore, this compound is classified as very toxic to aquatic life, with long-lasting effects, making it imperative to prevent its release into the environment.[1][4]
Emergency First Aid:
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. A physician should be called.[2][3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3]
Key Quantitative Data for this compound
The following table summarizes essential quantitative data for this compound for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2016-57-1 | [1][3] |
| Molecular Formula | C₁₀H₂₃N | [2] |
| Molecular Weight | 157.30 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid with a fishy odor | [5] |
| Boiling Point | 216 - 218 °C | [2] |
| Density | 0.787 g/cm³ | [2] |
| pKa | 10.64 (conjugate acid) | [5] |
| Aquatic Toxicity (Fish) | LC50 (Fathead Minnow): 1.04 mg/L (96 h) | [1] |
| Aquatic Toxicity (Invertebrate) | EC50 (Daphnia magna): 0.58 mg/L (48 h) | [1] |
Operational Protocol for this compound Disposal
The ultimate disposal of this compound must conform to all applicable federal, state, and local environmental regulations.[5] The primary and most recommended course of action is to engage a licensed professional waste disposal service.[6] Never dispose of this compound down the sanitary sewer or in regular trash.[6][7]
Step 1: Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.
-
Segregate Waste: It is crucial to collect this compound waste in a dedicated container. Do not mix this compound with other waste streams, especially incompatible chemicals.[8] Keeping amine waste separate prevents potentially hazardous reactions.[8]
Chemical Incompatibilities: To prevent dangerous reactions, this compound waste must be kept separate from the following:
Step 2: Containerization and Labeling
-
Select Container: Use a designated, compatible, and leak-proof waste container.[6][8] If possible, use the original container. The container must have a tightly sealing cap.[8]
-
Label Container: The container must be clearly and accurately labeled with:
-
Manage Container: Keep the waste container securely closed at all times, except when adding waste.[6] Leave at least 10% headspace to allow for vapor expansion.[7]
Step 3: Temporary Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Safe Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from heat, sparks, open flames, and direct sunlight.[3][8]
-
Secondary Containment: Place the waste container within a secondary containment bin to prevent the spread of potential spills.[7]
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6][8]
-
Provide Information: Supply the disposal contractor with an accurate description of the waste, including its chemical composition and volume.[7]
-
Follow Procedures: Adhere to all institutional and regulatory requirements for waste manifests and pickup procedures.[7]
Spill Cleanup Protocol
In the event of a this compound spill, immediate action is required to contain the hazard and prevent environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the danger area and ensure adequate ventilation. Remove all sources of ignition.[1][3]
-
Wear PPE: Responders must wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat or protective suit.[3][8]
-
Prevent Entry into Drains: Do not allow the spill to enter drains or surface waters.[1][6] Cover drains if necessary.
-
Absorb Spill: Contain and absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth.[2][3]
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[2][3]
-
Decontaminate Area: Clean the affected area thoroughly.
-
Dispose of Materials: Treat all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Comprehensive Safety and Handling Guide for Decylamine
This guide provides essential, procedural information for the safe handling, use, and disposal of Decylamine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the chemical's hazardous properties.
Hazard Summary
This compound is a corrosive and combustible liquid that poses significant health risks.[1] It is toxic if swallowed or if it comes into contact with the skin, and can cause severe skin and eye burns.[2][3] Inhalation may lead to severe irritation of the respiratory tract, and the substance is very toxic to aquatic life with long-lasting effects.[1][4] Exposure can also lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1]
NFPA 704 Diamond Ratings for this compound:
-
Health (Blue): 3 - Can cause serious or permanent injury.[5]
-
Flammability (Red): 1 - Must be preheated before ignition can occur.[5]
-
Instability (Yellow): 0 - Normally stable, even under fire conditions.[5]
Personal Protective Equipment (PPE) Specifications
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale / Purpose |
| Eye / Face Protection | Tightly fitting chemical safety goggles and a face shield (meeting OSHA 29 CFR 1910.133 or EU EN166 standards).[1][6] | Protects against splashes and vapors that can cause severe eye burns and permanent damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended).[6][7] - Full Contact: Minimum layer thickness: 0.11 mm; Breakthrough time: 480 min.[6] - Splash Contact: Minimum layer thickness: 0.11 mm; Breakthrough time: 480 min.[6] | Prevents skin contact, which can cause severe irritation, burns, and toxic absorption.[1][7] |
| Body Protection | A chemical-resistant lab coat or apron worn over long pants and closed-toe shoes. For significant exposure risk, a full chemical-resistant suit is required.[1][6][7] | Protects skin from accidental splashes and contamination of personal clothing.[7] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[4][7] If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved full-face respirator with ABEK (EN 14387) filter cartridges.[6][8] | Prevents inhalation of harmful vapors that can cause severe respiratory tract irritation and possible burns.[1][7] |
Procedural Guidance for Handling this compound
Adherence to a strict, step-by-step protocol is essential for safety.
Step 1: Preparation and Engineering Controls
-
Ventilation : Confirm that the chemical fume hood is functioning correctly before beginning any work.[7]
-
Emergency Equipment : Ensure a safety shower and an eyewash station are unobstructed, accessible, and have been recently tested.[1][7]
-
Remove Ignition Sources : Keep the work area clear of heat, sparks, open flames, and other ignition sources.[4]
-
Ground Equipment : All metal parts of equipment must be grounded to avoid ignition from static electricity discharge.[2]
-
Review SDS : Always review the Safety Data Sheet (SDS) for this compound before handling.
Step 2: Donning and Doffing PPE
-
Donning Sequence :
-
Put on the lab coat or chemical-resistant suit.
-
Put on inner gloves.
-
Put on chemical safety goggles and a face shield.
-
Put on outer chemical-resistant gloves, ensuring they overlap the sleeves of the lab coat.
-
-
Doffing Sequence (to prevent contamination) :
Step 3: Handling and Dispensing
-
Location : Conduct all transfers and manipulations of this compound inside a chemical fume hood.[4]
-
Dispensing : Transfer the chemical slowly and carefully to avoid splashing or the creation of aerosols.[7]
-
Avoid Contact : Do not allow the chemical to come into contact with eyes, skin, or clothing.[2] Do not breathe vapors or mists.[2][4]
-
Storage : Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like acids and strong oxidizing agents.[1][4]
Emergency and First Aid Procedures
Immediate action is critical in the event of any exposure. First responders must wear appropriate PPE to protect themselves.[2]
| Type of Exposure | Immediate Action Required |
| Skin Contact | 1. Immediately remove all contaminated clothing and shoes.[2] 2. Flush the affected skin area with large amounts of water for at least 15 minutes.[1][2] 3. Seek immediate medical attention.[1][2] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15-30 minutes, removing contact lenses if present and easy to do.[1][3] 2. Continue rinsing during transport to the hospital.[6] 3. Seek immediate medical attention from an ophthalmologist.[2] |
| Inhalation | 1. Immediately move the individual to fresh air.[1][2] 2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do NOT use mouth-to-mouth).[1] 3. Seek immediate medical attention.[1] |
| Ingestion | 1. Do NOT induce vomiting.[1][2][3] 2. Rinse the mouth thoroughly with water.[3][4] 3. If the person is conscious and able to swallow, give 2-4 cupfuls of water or milk.[1] 4. Seek immediate medical attention.[1][2] |
Spill and Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.
Spill Response
-
Minor Spill :
-
Major Spill :
Waste Disposal
-
Waste Collection : All this compound waste, including contaminated consumables (e.g., gloves, pipette tips, absorbent material), must be collected in a designated hazardous waste container.[7]
-
Labeling : The container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound".[7]
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[7]
-
Disposal : Dispose of all waste through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[2][3] Do not mix with other waste.
Workflow Visualization
The following diagram illustrates the procedural workflow for safely handling this compound.
Caption: Workflow for the Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. fishersci.com [fishersci.com]
- 5. DECANAMINE (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
